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  • Product: 3-(Cyclopropylcarbonyl)phenylboronic acid
  • CAS: 2377609-66-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Cyclopropylcarbonyl)phenylboronic acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Cyclopropyl Ketone Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Cyclopropyl Ketone Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of specific structural motifs to optimize pharmacological properties. Among these, the cyclopropyl group has emerged as a uniquely valuable functionality.[1] Its inherent conformational rigidity and distinct electronic properties can profoundly influence a molecule's potency, metabolic stability, and target engagement.[1] When coupled with a phenylboronic acid, a cornerstone of cross-coupling chemistry, the resulting reagent becomes a powerful tool for the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-(cyclopropylcarbonyl)phenylboronic acid (CAS 2377609-66-8), a versatile building block poised to accelerate innovation in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

3-(Cyclopropylcarbonyl)phenylboronic acid is a white to off-white solid at room temperature.[2] A thorough understanding of its fundamental properties is crucial for its effective handling, reaction optimization, and analytical characterization.

PropertyValueSource(s)
CAS Number 2377609-66-8[2]
Molecular Formula C₁₀H₁₁BO₃[2]
Molecular Weight 190.01 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95%
InChI Key WFAARFODOMXRPX-UHFFFAOYSA-N[2]

Structural Diagram:

Caption: Chemical structure of 3-(Cyclopropylcarbonyl)phenylboronic acid.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 3-(Cyclopropylcarbonyl)phenylboronic acid.

Causality Behind Experimental Choices:

  • Starting Material: (3-Bromophenyl)(cyclopropyl)methanone is a logical precursor as aryl bromides are common and effective substrates in palladium-catalyzed cross-coupling reactions.

  • Boron Source: Bis(pinacolato)diboron is a widely used, stable, and easy-to-handle source of boron for the Miyaura borylation.

  • Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is a standard choice for this transformation, known for its efficiency and functional group tolerance. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base and Solvent: A base, typically potassium acetate (KOAc), is required to activate the diboron reagent. Anhydrous aprotic solvents like dioxane or THF are commonly employed to ensure a moisture-free environment, which is critical for the efficiency of the reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-(cyclopropylcarbonyl)phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3]

Generalized Suzuki-Miyaura Reaction Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-(Cyclopropylcarbonyl)phenylboronic acid F Coupled Product A->F B Aryl/Heteroaryl Halide (or Triflate) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) E->F

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol Design:

A robust Suzuki-Miyaura protocol is a self-validating system. The choice of catalyst, ligand, base, and solvent system is critical and interdependent. For instance, the use of a bulky, electron-rich phosphine ligand can enhance the reactivity of less reactive aryl chlorides. The base not only activates the boronic acid but also influences the rate of transmetalation and can affect the stability of the catalyst. The solvent system, often a biphasic mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.

Exemplary Experimental Protocol (Hypothetical):

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction using 3-(cyclopropylcarbonyl)phenylboronic acid, based on established procedures for similar substrates.

Objective: To synthesize 3-(cyclopropylcarbonyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • 3-(Cyclopropylcarbonyl)phenylboronic acid

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(cyclopropylcarbonyl)phenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask under a positive pressure of inert gas.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 3-(cyclopropylcarbonyl)phenylboronic acid.

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2] Boronic acids are susceptible to dehydration to form boroxines, which may affect their reactivity.

Future Outlook and Applications in Drug Discovery

The unique combination of a cyclopropyl ketone and a phenylboronic acid functional group makes 3-(cyclopropylcarbonyl)phenylboronic acid a highly attractive building block for the synthesis of novel drug candidates. The cyclopropyl moiety can impart favorable pharmacokinetic properties, while the phenylboronic acid enables its efficient incorporation into a wide range of molecular scaffolds.[1] This reagent is particularly well-suited for the synthesis of inhibitors of enzymes where the cyclopropyl ketone can act as a key pharmacophore, interacting with the active site. Its application in the development of new therapeutics for oncology, infectious diseases, and neurological disorders is a promising area of future research.

References

  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. BenchChem.
  • BenchChem. (2025). Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry. BenchChem.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. Retrieved from [Link]

  • MDPI. (2020). NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). (3-(Cyclopropanecarbonyl)phenyl)boronic acid. Retrieved from [Link]

  • Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for synthesizing cyclopropylboronic acid.
  • PubMed. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(cyclopropanecarbonyl)phenylboronic Acid

Executive Summary This technical guide profiles 3-(cyclopropanecarbonyl)phenylboronic acid (CAS: 2377609-66-8), a high-value organoboron intermediate used primarily in the synthesis of pharmaceutical agents. Distinguishe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 3-(cyclopropanecarbonyl)phenylboronic acid (CAS: 2377609-66-8), a high-value organoboron intermediate used primarily in the synthesis of pharmaceutical agents. Distinguished by the presence of a meta-positioned cyclopropyl ketone, this scaffold offers a unique combination of steric rigidity and metabolic stability often superior to isopropyl or ethyl analogs.

This document serves as a definitive operational manual for researchers, detailing the molecule's physicochemical architecture, validated synthetic protocols, and critical handling requirements to mitigate protodeboronation—the primary failure mode for electron-deficient boronic acids.

Molecular Architecture & Physicochemical Profile

The molecule consists of a benzene core substituted at the 1-position with a boronic acid moiety and at the 3-position with a cyclopropanecarbonyl group. The meta relationship is critical; it electronically decouples the boron atom from the direct resonance withdrawal of the carbonyl, preserving Lewis acidity while moderating hydrolytic instability compared to ortho or para isomers.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (3-(Cyclopropanecarbonyl)phenyl)boronic acid
CAS Number 2377609-66-8 Verified via Sigma-Aldrich/Bide Pharmatech
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 190.01 g/mol
Physical State White to off-white solidHygroscopic; store under inert gas
Solubility DMSO, DMF, MeOH, EtOHSparingly soluble in water/non-polar solvents
pKa (Boronic Acid) ~8.4 - 8.8 (Predicted)Lower than Ph-B(OH)2 due to EWG (ketone) effect
Hammett Constant (

)
+0.36 (approx.[1][2] for acyl)Indicates electron-withdrawing nature
Structural Visualization

The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and distinct steric bulk. Unlike acyclic alkyl groups, the cyclopropyl ring effectively blocks metabolic hydroxylation at the


-carbon, a common strategy in medicinal chemistry (e.g., in kinase inhibitors).

Synthetic Pathways & Production Logic

The synthesis of 3-(cyclopropanecarbonyl)phenylboronic acid generally follows a "Halide-to-Boron" trajectory. The presence of the ketone necessitates careful selection of the metalation method to avoid nucleophilic attack on the carbonyl.

Graphviz 1: Synthetic Workflow & Divergence

The following diagram outlines the primary synthesis route and the downstream divergence into stable esters.

SynthesisMap cluster_logic Critical Control Point Bromide Precursor: 1-bromo-3-(cyclopropanecarbonyl)benzene Lithiation Step 1: Halogen-Metal Exchange (i-PrMgCl·LiCl, -15°C) *Turbo-Grignard prevents ketone attack* Bromide->Lithiation Selective magnesiation Borate Intermediate: Triisopropyl Borate Species Lithiation->Borate B(OiPr)3 trapping Hydrolysis Step 2: Acidic Hydrolysis (1M HCl, 0°C) Borate->Hydrolysis Quench Product Target: 3-(cyclopropanecarbonyl)phenylboronic acid Hydrolysis->Product Isolation Pinacol Derivative: Pinacol Ester Formation (Stability Enhancement) Product->Pinacol Pinacol, MgSO4, DCM

Caption: Synthesis via Turbo-Grignard exchange minimizes side reactions at the ketone. Pinacol protection is recommended for long-term storage.

Mechanistic Insight: Standard


-Butyllithium (

-BuLi) exchange is not recommended because the alkyllithium is nucleophilic enough to attack the ketone, forming a tertiary alcohol side product. Instead, the Turbo-Grignard method (

-PrMgCl·LiCl)
is preferred. It performs the Br/Mg exchange rapidly at lower temperatures while being less nucleophilic toward the carbonyl than organolithiums.

Reactivity Profile: The "Warhead" Analysis

The utility of this molecule lies in its dual functionality: the boronic acid "warhead" for coupling and the cyclopropyl ketone "payload."

Suzuki-Miyaura Coupling Dynamics

The electron-withdrawing nature of the meta-cyclopropanecarbonyl group exerts two opposing effects:

  • Transmetalation Acceleration: The electron-deficient ring facilitates transmetalation to the Palladium(II) center, potentially increasing reaction rates.

  • Protodeboronation Risk: Under basic, aqueous conditions (standard Suzuki), the C-B bond is weakened. While meta-substitution is safer than ortho/para, prolonged heating at high pH (>10) can lead to hydrolytic cleavage, yielding cyclopropyl phenyl ketone (the deboronated byproduct).

Graphviz 2: Reaction Outcome Logic

ReactionLogic cluster_conditions Condition Variables Start Reaction System: Boronic Acid + Aryl Halide + Pd Cat. Base Base Strength (K2CO3 vs CsF) Start->Base Solvent Solvent System (Dioxane/H2O vs Anhydrous) Start->Solvent Path_Success Pathway A: Cross-Coupling (Desired Biaryl) Base->Path_Success Mild Base (K3PO4/K2CO3) Path_Failure Pathway B: Protodeboronation (Byproduct: Cyclopropyl Phenyl Ketone) Base->Path_Failure Strong Base (NaOH/KOtBu) Solvent->Path_Success Controlled Water (10:1 ratio) Solvent->Path_Failure Excess Water + High Temp

Caption: Operational logic for maximizing cross-coupling yield. Base selection is the primary determinant of success vs. deboronation.

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating . It includes checkpoints to confirm the integrity of the boronic acid before committing expensive coupling partners.

Phase 1: Reagent Validation (The "Go/No-Go" Check)

Before starting, verify the boronic acid has not dehydrated to the boroxine (anhydride) or deboronated.

  • Dissolve 5 mg in

    
    -DMSO.
    
  • Run

    
    H NMR:  Look for the cyclopropyl protons (0.9–1.2 ppm, multiplet) and the distinct boronic acid hydroxyls (~8.2 ppm, broad singlet).
    
  • Validation Criteria: If the cyclopropyl region is intact but the aromatic region shows a simplified splitting pattern (loss of asymmetry), the compound may have deboronated.

Phase 2: Optimized Suzuki Coupling Protocol

Objective: Couple with 4-bromo-pyridine (Model Electrophile).

  • Charge Reactor:

    • 3-(cyclopropanecarbonyl)phenylboronic acid (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • 
       (3 mol%) — Chosen for robustness against EWGs.
      
    • 
       (2.5 equiv) — Mild base to prevent deboronation.
      
  • Solvent System:

    • Add 1,4-Dioxane/Water (10:1 v/v). Strict control of water ratio is vital.

  • Degassing (Critical):

    • Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and oxidative deboronation.

  • Reaction:

    • Heat to 80°C for 4–6 hours. Do not exceed 95°C.

  • Workup:

    • Dilute with EtOAc, wash with brine. Dry over

      
      .
      
    • Purification Note: The product will contain a ketone; avoid amine-functionalized silica if possible to prevent streaking.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In drug design, the 3-(cyclopropanecarbonyl)phenyl motif is often deployed as a replacement for:

  • 3-Isopropylphenyl groups: The cyclopropyl ring prevents CYP450-mediated benzylic oxidation (hydroxylation) because the cyclopropyl C-H bonds are stronger (

    
    106 kcal/mol) and the ring strain disfavors radical formation.
    
  • 3-Acetylphenyl groups: The cyclopropyl group adds lipophilicity (

    
    ) and steric bulk without significantly changing the electronic withdrawal of the carbonyl.
    
Fragment-Based Drug Discovery (FBDD)

This boronic acid is an ideal FBDD seed. It possesses:

  • Low MW (<200): Leaves room for growing the molecule.

  • Vector: The meta geometry directs growth at a 120° angle, exploring different chemical space than para analogs.

  • Rigidity: The cyclopropyl ketone is conformationally restricted compared to flexible alkyl chains, reducing the entropic penalty upon binding to a protein target.

References

  • Sigma-Aldrich. (2025). (3-(Cyclopropanecarbonyl)phenyl)boronic acid Product Sheet. CAS 2377609-66-8.[2] Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. (Mechanistic basis for protodeboronation of EWG-boronic acids). Link

  • Duncton, M. A. (2011). "Minireview: Cyclopropyl Ketones in Drug Discovery." MedChemComm, 2, 1135-1161. (Utility of the cyclopropyl motif).
  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336. (Turbo-Grignard synthesis methodology). Link

Sources

Foundational

Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery

An In-depth Technical Guide to 3-(Cyclopropylcarbonyl)phenylboronic Acid for Advanced Research In the landscape of contemporary medicinal chemistry, boronic acids have emerged as indispensable tools, transitioning from n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Cyclopropylcarbonyl)phenylboronic Acid for Advanced Research

In the landscape of contemporary medicinal chemistry, boronic acids have emerged as indispensable tools, transitioning from niche reagents to foundational pillars in the synthesis of complex molecular architectures. Their general stability, ease of handling, and versatile reactivity make them crucial building blocks for drug development professionals.[1][2] Phenylboronic acids, in particular, serve as linchpins in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the efficient formation of carbon-carbon bonds essential for constructing the core scaffolds of many therapeutic agents.[2][3]

This guide focuses on a specific, high-value derivative: 3-(Cyclopropylcarbonyl)phenylboronic acid . This molecule is distinguished by the unique combination of three key functional motifs: the reactive boronic acid group, the rigid phenyl scaffold, and the metabolically robust cyclopropylcarbonyl moiety. This trifecta of features presents a compelling proposition for researchers aiming to synthesize novel compounds with tailored pharmacological profiles. We will explore the fundamental properties, synthesis, and strategic applications of this compound, providing field-proven insights and detailed protocols for its effective utilization.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and characteristics of 3-(Cyclopropylcarbonyl)phenylboronic acid are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₁BO₃[4]
Molecular Weight 190.00 g/mol Calculated from formula
CAS Number 2377609-66-8[4]
Synonyms (3-(Cyclopropanecarbonyl)phenyl)boronic acid[4]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in most polar organic solvents like methanol and ether; poorly soluble in nonpolar solvents like hexanes.[1][5]General for phenylboronic acids
InChI Key WFAARFODOMXRPX-UHFFFAOYSA-N[4]

Synthetic Pathway and Mechanistic Rationale

The synthesis of 3-(Cyclopropylcarbonyl)phenylboronic acid typically involves a multi-step process starting from a readily available aryl halide. The following workflow represents a common and logical approach for its preparation, leveraging foundational organometallic chemistry.[2][6]

Proposed Synthetic Workflow

G A 1. 3-Bromophenyl cyclopropyl ketone B 2. Grignard Reagent Formation (Mg, THF) A->B Electrophilic Aromatic Halogenation Precursor C 3. Borylation (Trimethyl borate, -78°C) B->C Forms Nucleophilic Aryl Magnesium Bromide D 4. Acidic Hydrolysis (aq. HCl) C->D Forms Borate Ester Intermediate E Product: 3-(Cyclopropylcarbonyl)phenylboronic acid D->E Cleaves Borate Ester to yield Boronic Acid

Caption: Synthetic workflow for 3-(Cyclopropylcarbonyl)phenylboronic acid.

Causality Behind Experimental Choices
  • Starting Material Selection : 3-Bromophenyl cyclopropyl ketone is an ideal precursor. The bromine atom provides a specific site for metallation, while the ketone and cyclopropyl groups are generally stable under the conditions required for the subsequent steps.

  • Grignard Reagent Formation : The reaction of the aryl bromide with magnesium turnings in an anhydrous ether solvent (like THF) forms an organomagnesium halide (Grignard reagent). This step is critical as it inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile.

  • Borylation with Trimethyl Borate : The newly formed Grignard reagent is then added to a trialkyl borate, such as trimethyl borate, at low temperatures (-78 °C). The low temperature is crucial to prevent side reactions, such as multiple additions of the Grignard reagent to the boron center. The nucleophilic carbon of the Grignard reagent attacks the electron-deficient boron atom of the borate ester.[2]

  • Acidic Hydrolysis : The resulting borate ester intermediate is not the final product. A subsequent workup with an aqueous acid (e.g., HCl) is required to hydrolyze the methoxy groups from the boron atom, yielding the desired 3-(Cyclopropylcarbonyl)phenylboronic acid.[7]

Strategic Applications in Drug Development

The unique structure of 3-(Cyclopropylcarbonyl)phenylboronic acid makes it a highly valuable building block. Its utility stems from the distinct properties of its constituent parts.

  • The Phenylboronic Acid Core : This moiety is the workhorse for C-C bond formation via Suzuki-Miyaura coupling. This palladium-catalyzed reaction is tolerant of a vast array of functional groups, allowing for the direct and efficient coupling of the phenyl ring to other aromatic, heteroaromatic, or vinylic systems.[2][3] This is a cornerstone of modern combinatorial chemistry and lead optimization. Furthermore, the boronic acid's ability to reversibly bind with cis-diols has been exploited in the development of glucose sensors and targeted drug delivery systems.[3][5]

  • The Cyclopropyl Moiety : The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the metabolic stability of a drug candidate.[7] Its rigid, three-dimensional nature introduces conformational constraints that can lock a molecule into a bioactive conformation, improving its binding affinity for a target protein.[6]

  • The Carbonyl Linker : The ketone group serves as a rigid linker and a potential hydrogen bond acceptor, enabling specific interactions within a protein's binding pocket.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 3-(Cyclopropylcarbonyl)phenylboronic acid C Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., K₂CO₃) A->C Source of Phenyl Moiety B Aryl Halide (Ar-X) (e.g., Bromopyridine) B->C Coupling Partner D Biaryl Product (Complex Molecule) C->D Suzuki-Miyaura Cross-Coupling

Caption: Role as a building block in Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling reaction between 3-(Cyclopropylcarbonyl)phenylboronic acid and an aryl bromide.

Materials:

  • 3-(Cyclopropylcarbonyl)phenylboronic acid

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Methodology:

  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask.

  • Solvent Addition & Degassing : Add the 4:1 dioxane/water solvent mixture to the flask. The system must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction : Place the flask under a positive pressure of inert gas (nitrogen or argon), fit it with a condenser, and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Safe Handling and Storage

Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.[8][9]

Personal Protective Equipment (PPE):

  • Eye Protection : Wear tight-sealing safety goggles or a face shield.[9]

  • Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.

  • Skin and Body Protection : Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]

Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Take precautionary measures against static discharge. Use only non-sparking tools.[8]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • The compound may be moisture and air-sensitive. For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen).[8][9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]

Conclusion

3-(Cyclopropylcarbonyl)phenylboronic acid is more than a mere chemical intermediate; it is a strategic asset for medicinal chemists and drug development professionals. Its well-defined molecular architecture provides a direct route to novel chemical entities possessing desirable pharmacological properties, such as enhanced metabolic stability and specific conformational rigidity. By understanding its fundamental properties and mastering its application in robust synthetic protocols like the Suzuki-Miyaura coupling, researchers can significantly accelerate the discovery and optimization of next-generation therapeutics.

References

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Phenyl boronic acid MSDS. s d fine-chem limited. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers for Advanced Technologies. [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. RSC Publishing. [Link]

  • Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release. New Journal of Chemistry. [Link]

Sources

Exploratory

Solubility of 3-(Cyclopropylcarbonyl)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Cyclopropylcarbonyl)phenylboronic Acid in Organic Solvents Abstract 3-(Cyclopropylcarbonyl)phenylboronic acid is a key building block in contemporary organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(Cyclopropylcarbonyl)phenylboronic Acid in Organic Solvents

Abstract

3-(Cyclopropylcarbonyl)phenylboronic acid is a key building block in contemporary organic synthesis and drug discovery. Its utility in cross-coupling reactions and as a pharmacophore necessitates a thorough understanding of its solubility characteristics for reaction optimization, purification, and formulation development. This technical guide addresses the notable absence of comprehensive quantitative solubility data for this specific compound in the public domain. Instead of merely reporting sparse data, this document provides a foundational framework for researchers. It synthesizes established principles of boronic acid chemistry, predicts solubility behavior based on structural analogues, and presents a robust, self-validating experimental protocol for determining solubility in any given organic solvent. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable, in-house solubility data, thereby accelerating their research and development timelines.

Introduction: The Central Role of Solubility

3-(Cyclopropylcarbonyl)phenylboronic acid (Figure 1) has emerged as a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, due to the unique electronic and steric properties conferred by its cyclopropylcarbonyl moiety. As with any solid reagent, its solubility is a critical physical parameter that dictates its performance and handling across various applications:

  • Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of the reagent in the solution phase. Poor solubility can lead to sluggish or incomplete reactions, requiring elevated temperatures or specialized solvent systems.

  • Purification: Crystallization, a primary method for purifying solid organic compounds, is fundamentally a solubility-driven process. Selecting an appropriate solvent system—one in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures—is essential for achieving high purity and yield.

  • Formulation & Drug Delivery: In the pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the choice of delivery vehicle.[1]

Figure 1. Chemical Structure of 3-(Cyclopropylcarbonyl)phenylboronic acid.

Theoretical Framework: Factors Governing Boronic Acid Solubility

The solubility of any compound is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For phenylboronic acids, several specific factors are paramount.[2][3]

Polarity, Dipole Moment, and Hydrogen Bonding

The 3-(Cyclopropylcarbonyl)phenylboronic acid molecule possesses distinct polar and non-polar regions.

  • Polar Moieties: The boronic acid group (-B(OH)2) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen lone pairs). The carbonyl group (C=O) is also a strong hydrogen bond acceptor.

  • Non-Polar Moieties: The phenyl ring and the cyclopropyl group are non-polar, hydrophobic regions.

The overall solubility is dictated by the principle of "like dissolves like."[4] Polar, protic solvents (e.g., alcohols) can engage in strong hydrogen bonding with the boronic acid and carbonyl groups, leading to favorable solute-solvent interactions. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexanes, toluene) will primarily interact with the hydrophobic portions of the molecule, and are expected to be poor solvents for this compound.

The Boroxine Equilibrium: A Critical Complication

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines (Figure 2).[5][6][7] This equilibrium is influenced by temperature, solvent, and the presence of water.

G cluster_0 cluster_1 PBA 3 R-B(OH)₂ Boroxine (RBO)₃ + 3 H₂O PBA->Boroxine Dehydration Hydration

Figure 2. Reversible dehydration of a boronic acid to its corresponding boroxine.

The boroxine is significantly less polar and has different crystal packing forces than the parent boronic acid. This has profound implications for solubility measurements:

  • Discrepant Results: The presence of an unknown ratio of acid to boroxine in a commercial sample can lead to poor reproducibility of solubility data.[6]

  • Solvent Effects: The equilibrium position can shift depending on the solvent. Protic solvents or the presence of trace water can shift the equilibrium back towards the more polar boronic acid, while azeotropic removal of water can favor boroxine formation.[2]

Due to this equilibrium, it is crucial that any experimental determination of solubility allows the system to reach a steady state.

Predictive Solubility Profile and Solvent Selection

While specific data is unavailable for the title compound, we can infer a likely solubility profile from studies on phenylboronic acid and its substituted derivatives.[5][6][8][9] Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][8] The addition of the polar cyclopropylcarbonyl group is expected to increase polarity compared to unsubstituted phenylboronic acid, likely enhancing its solubility in polar solvents.

The following table provides a qualitative prediction of solubility and serves as a starting point for solvent screening in the experimental protocol.

Solvent Class Example Solvents Dominant Interactions Predicted Solubility Rationale & Comments
Protic Polar Methanol, EthanolHydrogen Bonding (Donor & Acceptor)HighThe -OH groups of the solvent can interact strongly with both the boronic acid and carbonyl functionalities.
Aprotic Polar Acetone, THF, Ethyl AcetateDipole-Dipole, H-Bond AcceptingModerate to HighThese solvents can accept hydrogen bonds from the boronic acid -OH groups and interact favorably with the polar C=O bond. Ethers are known to be excellent solvents for boronic acids.[6]
Chlorinated Dichloromethane (DCM), ChloroformDipole-DipoleLow to ModerateOffers moderate polarity but lacks strong hydrogen bonding capabilities. Chloroform showed moderate solubility for the parent phenylboronic acid.[6]
Aromatic Toluene, Xylenesπ-stacking, van der WaalsVery LowPrimarily non-polar interactions with the phenyl ring. Unlikely to overcome the strong solute-solute interactions of the polar functional groups.
Aliphatic Hexanes, Heptanevan der WaalsInsolubleVery poor match for the polar nature of the compound. Useful as anti-solvents for crystallization.[6]

Experimental Protocol: Equilibrium Shake-Flask Method

To generate reliable and reproducible data, the equilibrium (or saturation) shake-flask method is the gold standard.[10] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.

Principle

An excess of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach a maximum and constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the compound in the clear supernatant is determined analytically.

Required Materials and Equipment
  • 3-(Cyclopropylcarbonyl)phenylboronic acid (ensure consistent batch for all experiments)

  • Candidate solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Thermostatic bath (e.g., water bath)

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

  • Analytical balance (± 0.01 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow is depicted in Figure 3.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_validation Validation prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24h) prep2->equil1 equil2 Allow solid to sediment (e.g., 24h) equil1->equil2 val1 Repeat at different time points (e.g., 48h) equil1->val1 Parallel experiment sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Analyze concentration (e.g., by HPLC) sample3->sample4 val2 Compare concentrations sample4->val2 val1->val2 val3 Confirm equilibrium if C₂₄ₕ ≈ C₄₈ₕ val2->val3

Figure 3. Experimental workflow for the equilibrium shake-flask solubility determination.
Step-by-Step Methodology

1. Preparation of Standard Curve:

  • Rationale: An accurate standard curve is essential for converting the analytical signal (e.g., HPLC peak area) into a concentration.

  • Protocol:

    • Accurately prepare a stock solution of 3-(Cyclopropylcarbonyl)phenylboronic acid in a suitable solvent (in which it is freely soluble, e.g., methanol).

    • Perform a series of serial dilutions to create at least five calibration standards of known concentrations that bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the response versus concentration. The resulting curve should have a correlation coefficient (R²) > 0.995.

2. Sample Preparation and Equilibration:

  • Rationale: Using a clear excess of solid ensures that saturation is achieved. Constant temperature and sufficient agitation time are critical for reaching thermodynamic equilibrium.[10]

  • Protocol:

    • Add an excess amount of solid 3-(Cyclopropylcarbonyl)phenylboronic acid to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., start with ~20 mg).

    • Accurately add a known volume of the test solvent (e.g., 2.0 mL).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for an initial period of 24 hours. The agitation should be vigorous enough to keep the solid suspended.

3. Phase Separation and Sampling:

  • Rationale: It is critical to separate the liquid and solid phases without altering the temperature or composition of the saturated solution. Centrifugation followed by filtration is a robust method.

  • Protocol:

    • After 24 hours, stop agitation and allow the vials to stand in a thermostatic bath at the same temperature for at least another 24 hours to allow fine particles to settle.[10]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material and avoid adsorption effects.

4. Analysis and Calculation:

  • Rationale: The saturated sample must be diluted to fall within the linear range of the standard curve.

  • Protocol:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the calibrated range of the analytical method.

    • Analyze the diluted sample.

    • Calculate the concentration of the original saturated solution using the dilution factor and the standard curve.

    • Express solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

5. Self-Validation of Equilibrium:

  • Rationale: To ensure that 24 hours was sufficient to reach equilibrium, the concentration should be checked at a later time point.

  • Protocol:

    • Allow a parallel set of vials to continue agitating for a longer period (e.g., 48 or 72 hours).

    • Repeat the sampling and analysis procedure.

    • If the concentration measured at the later time point is within ±5% of the initial measurement, equilibrium can be considered established. If not, a longer equilibration time is required.

Conclusion

While quantitative solubility data for 3-(Cyclopropylcarbonyl)phenylboronic acid remains unpublished, a comprehensive understanding of its chemical nature allows for a strong predictive assessment. Its polarity, driven by the boronic acid and carbonyl groups, suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with poor solubility in non-polar hydrocarbons. The equilibrium with its less-polar boroxine trimer is a critical consideration that demands a carefully controlled experimental approach. The detailed equilibrium shake-flask protocol provided in this guide offers a robust and self-validating method for researchers to generate the precise, high-quality solubility data required for process optimization, purification, and formulation, thereby overcoming the current gap in the literature and facilitating more efficient research and development.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds. Retrieved February 15, 2026.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 15, 2026.
  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

  • Popovic, Z. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved February 15, 2026, from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved February 15, 2026, from [Link]

  • Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 128-134. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility temperatures of azaester of phenylboronic acid (3) as a... Retrieved February 15, 2026, from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved February 15, 2026, from [Link]

  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its... Retrieved February 15, 2026, from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Introduction: The Strategic Value of Cyclopropyl Phenyl Ketone Boronic Acids

An In-Depth Technical Guide to Cyclopropyl Phenyl Ketone Boronic Acid Derivatives: Synthesis, Stability, and Application in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclopropyl Phenyl Ketone Boronic Acid Derivatives: Synthesis, Stability, and Application in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the vast arsenal of chemical building blocks, cyclopropyl phenyl ketone boronic acid derivatives have emerged as a class of reagents with significant strategic value. These molecules uniquely combine three critical structural motifs:

  • The Cyclopropyl Ring: This small, strained ring is a "bioisostere" of larger groups, often used to improve metabolic stability, binding affinity, and membrane permeability of drug candidates. Its rigid structure can lock a molecule into a specific, biologically active conformation.[1][2]

  • The Phenyl Ketone Scaffold: Aromatic ketones are prevalent structural units in a wide array of biologically active compounds and serve as versatile intermediates for further chemical transformations.[3]

  • The Boronic Acid Moiety: As a functional group, boronic acid is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][4] This reaction allows for the precise and efficient formation of carbon-carbon bonds, a fundamental step in constructing complex drug molecules.[4][5] Boronic acids themselves have also been integrated into therapeutics as enzyme inhibitors.[6][7][8]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, handling, and strategic application of cyclopropyl phenyl ketone boronic acid derivatives. It emphasizes not just the procedural steps but the underlying chemical principles and field-proven insights necessary for successful implementation in a research setting.

Synthesis Strategies: Crafting the Building Block

The efficient synthesis of cyclopropyl phenyl ketone boronic acid derivatives is paramount to their utility. The primary challenge lies in constructing the trifunctional molecule while managing the inherent reactivity and potential instability of the boronic acid group. The most common and versatile isomer is the para-substituted derivative, (4-(cyclopropylcarbonyl)phenyl)boronic acid, which will be the focus of our discussion.

A prevalent and reliable synthetic approach involves the borylation of a pre-existing halo-substituted cyclopropyl phenyl ketone. This retrosynthetic path is often preferred due to the commercial availability of starting materials and the robustness of modern borylation methods.

Diagram: Synthetic Workflow for (4-(cyclopropylcarbonyl)phenyl)boronic acid pinacol ester

G cluster_0 Synthetic Pathway start 4-Bromophenyl cyclopropyl ketone reaction Mi-catalyzed Borylation Reagents: - Bis(pinacolato)diboron (B2pin2) - Pd(dppf)Cl2 (catalyst) - KOAc (base) - Dioxane (solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Product: (4-(cyclopropylcarbonyl)phenyl)boronic acid pinacol ester purification->product

Caption: A typical workflow for synthesizing the target boronic ester.

Experimental Protocol: Synthesis of (4-(cyclopropylcarbonyl)phenyl)boronic acid, pinacol ester

This protocol describes a palladium-catalyzed Miyaura borylation, a robust and widely used method for converting aryl halides to boronic esters. The pinacol ester form is explicitly synthesized as it confers significantly greater stability compared to the free boronic acid.

Materials:

  • 4-Bromophenyl cyclopropyl ketone

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenyl cyclopropyl ketone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.03 eq) and anhydrous 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (4-(cyclopropylcarbonyl)phenyl)boronic acid, pinacol ester as a solid.

Causality and Expertise:

  • Why pinacol ester? Free cyclopropyl boronic acids are notoriously unstable and prone to protodeboronation, especially under purification or storage conditions.[5][9] The pinacol ester protects the boronic acid, rendering it a bench-stable, crystalline solid that is compatible with chromatography.[10]

  • Why Pd(dppf)Cl₂? This catalyst is highly efficient for borylation reactions due to the bulky, electron-rich dppf ligand, which promotes the catalytic cycle and provides stability to the palladium center.

  • Why KOAc? Potassium acetate is a mild base that is sufficient to facilitate the transmetalation step in the catalytic cycle without promoting unwanted side reactions, such as hydrolysis of the ester product.

Properties, Stability, and Handling

Understanding the stability of boronic acids is crucial for their successful application. While converting to a pinacol ester is the first line of defense, other factors must be considered.

  • Protodeboronation: This is the primary decomposition pathway, where the C-B bond is cleaved and replaced by a C-H bond. This process is often accelerated by moisture, heat, and acidic or basic conditions.[11] Cyclopropyl boronic acids are particularly susceptible to this process.[5][9]

  • Oxidation: Boronic acids can be oxidized, especially in the presence of certain metals or oxidants.

  • Alternative Stable Forms: For particularly challenging applications or for long-term storage, other stable surrogates can be employed:

    • MIDA Boronates: These N-methyliminodiacetic acid adducts offer exceptional air stability and are capable of slow, controlled release of the boronic acid in situ during a reaction, which is highly advantageous.[9]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly crystalline, monomeric, and exceptionally stable to air and moisture, making them excellent alternatives to boronic acids, especially for coupling with less reactive aryl chlorides.[12]

Derivative TypeStabilityHandlingUse Case
Free Boronic Acid Low (prone to decomposition)Requires inert atmosphere, cold storage; often used immediately.Rapid, small-scale reactions where the acid is generated in situ.
Pinacol Ester Good (bench-stable solid)Standard laboratory handling; compatible with chromatography.Workhorse for most Suzuki-Miyaura couplings and other reactions.
MIDA Boronate Excellent (highly air-stable)Standard laboratory handling; robust.Couplings with challenging substrates; reactions requiring slow release.[9]
Trifluoroborate Salt Excellent (air- and moisture-stable)Crystalline solid, easy to handle and weigh accurately.Demanding cross-couplings, particularly with aryl chlorides.[12]

Application in Drug Development: The Suzuki-Miyaura Cross-Coupling

The premier application of cyclopropyl phenyl ketone boronic acid derivatives is as a key building block in Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the cyclopropylcarbonylphenyl moiety onto a diverse range of aromatic and heteroaromatic scaffolds, rapidly generating libraries of complex molecules for biological screening.[1][13]

Diagram: The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Oxidative Addition pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 Transmetalation pd_complex3 Reductive Elimination Complex pd_complex3->pd0 Reductive Elimination product Ar-R pd_complex3->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_ester R-B(OR)₂ boronic_ester->pd_complex2 base Base (e.g., OH⁻) base->pd_complex2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative coupling between (4-(cyclopropylcarbonyl)phenyl)boronic acid pinacol ester and a heteroaryl bromide.

Materials:

  • (4-(cyclopropylcarbonyl)phenyl)boronic acid, pinacol ester (1.2 eq)

  • 2-Bromopyridine (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • Reaction Setup: In a reaction vessel, combine the (4-(cyclopropylcarbonyl)phenyl)boronic acid pinacol ester, 2-bromopyridine, and Pd(PPh₃)₄.

  • Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol to the vessel.

  • Base Addition: Add the 2M aqueous sodium carbonate solution. The biphasic mixture should be stirred vigorously to ensure proper mixing.

  • Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent catalyst deactivation.

  • Reaction Execution: Heat the reaction to 85-95 °C under an inert atmosphere and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and transfer to a separatory funnel. Separate the layers.

  • Extraction: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the desired 2-(4-(cyclopropylcarbonyl)phenyl)pyridine.

Causality and Expertise:

  • Why Pd(PPh₃)₄? This is a reliable and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. It must be handled under an inert atmosphere as it is sensitive to oxygen.

  • Why a biphasic solvent system? The toluene/ethanol/water system is effective at dissolving both the organic-soluble aryl halide and boronic ester and the water-soluble inorganic base, facilitating the reaction at the interface. The addition of water has been shown to have a significant accelerating effect on the reaction rate.[1]

  • Why Na₂CO₃? Sodium carbonate is a common and effective base for Suzuki couplings. It activates the boronic ester for transmetalation to the palladium center. The choice of base can be critical and often requires screening for optimal results with specific substrates.

Conclusion

Cyclopropyl phenyl ketone boronic acid derivatives are powerful and versatile building blocks in the drug discovery process. Their strategic importance stems from the favorable properties imparted by the cyclopropyl and phenyl ketone motifs, combined with the synthetic flexibility offered by the boronic acid functional group. While the inherent instability of the free boronic acid presents a challenge, the use of stable surrogates like pinacol esters, MIDA boronates, or trifluoroborate salts provides robust, practical solutions for the modern medicinal chemist. A thorough understanding of their synthesis, handling, and application in cornerstone reactions like the Suzuki-Miyaura coupling enables the rapid and efficient exploration of novel chemical space, accelerating the journey toward new and improved therapeutics.

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(15), 2835-2837.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(18), 9133–9145. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction: a critical overview. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Nykaza, T. V., et al. (2020). Assessing the stability and reactivity of a new generation of boronic esters. Poster presented at a meeting. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Silva, M. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1779. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

  • Singh, R., et al. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering, Science and Sustainability. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. (n.d.). Elias James Corey. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

Sources

Exploratory

Strategic Sourcing and Utilization of 3-(Cyclopropylcarbonyl)phenylboronic Acid in Medicinal Chemistry

[1] Executive Summary 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 850568-07-9) is a high-value building block in medicinal chemistry, particularly for introducing the cyclopropyl ketone moiety—a bioisostere often use...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 850568-07-9) is a high-value building block in medicinal chemistry, particularly for introducing the cyclopropyl ketone moiety—a bioisostere often used to improve metabolic stability and restrict conformation in kinase inhibitors and GPCR ligands.[1]

Unlike commodity reagents, this compound occupies a "boutique" tier in the supply chain. Its quality can fluctuate significantly between batches due to the equilibrium between the free acid and its boroxine trimer. This guide provides a self-validating framework for sourcing this material, verifying its integrity, and deploying it effectively in Suzuki-Miyaura cross-coupling reactions.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must understand the intrinsic behavior of the material. The certificate of analysis (CoA) provided by vendors often reports "purity," but fails to account for the dynamic nature of boronic acids.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is not an impurity in the traditional sense, but it alters the effective molecular weight.

  • Free Acid MW: 190.00 g/mol [1]

  • Boroxine Trimer MW: ~516 g/mol (anhydrous)

Senior Scientist Insight: If you calculate stoichiometry assuming 100% free acid (MW 190), but your batch is 50% boroxine, you will under-charge the reagent, leading to incomplete conversion of your aryl halide partner.[1]

Structural Electronics[2]
  • Meta-Substitution: The cyclopropylcarbonyl group is at the 3-position (meta).[1] It is an Electron-Withdrawing Group (EWG).[1]

  • Reactivity Implication: The boron center is less electron-rich than in phenylboronic acid.[1] Transmetallation (the rate-determining step in the catalytic cycle for this class) may be slower, requiring electron-rich phosphine ligands (e.g., SPhos, XPhos) or higher temperatures.[1]

Part 2: Supplier Landscape & Sourcing Strategy[1]

Do not rely on a single catalog aggregator. The supply chain for CAS 850568-07-9 is tiered.[1]

Recommended Supplier Tiers
TierVendor TypeRecommended SuppliersUse Case
Tier 1 Originators/Specialists Combi-Blocks , Enamine Primary Choice. These vendors typically synthesize the block in-house.[1] They offer the most reliable batch-to-batch consistency and detailed NMR data.[1]
Tier 2 Regional Distributors Fluorochem (EU/UK), Adesis (US)Secondary Choice. Excellent for rapid logistics within their respective regions.[1] They often repackage Tier 1 material with additional QC.
Tier 3 Global Aggregators Sigma-Aldrich (MilliporeSigma), Fisher Convenience. Useful for consolidating orders, but often carry a significant markup and longer lead times for non-stock items.[1]
The "Link Integrity" Sourcing Workflow

When sourcing, prioritize vendors who provide batch-specific H-NMR.[1] Generic structure images are insufficient.

Sourcing Decision Logic (DOT Visualization):

SourcingStrategy Start Need CAS 850568-07-9 CheckTier1 Check Tier 1 (Combi-Blocks/Enamine) Start->CheckTier1 InStock In Stock? CheckTier1->InStock RequestQC Request Batch H-NMR InStock->RequestQC Yes CheckTier2 Check Tier 2 (Fluorochem/Local) InStock->CheckTier2 No AnalyzeNMR Analyze NMR for Cyclopropyl Integrity RequestQC->AnalyzeNMR CheckTier2->RequestQC BoroxineCheck Check Boroxine/Acid Ratio AnalyzeNMR->BoroxineCheck Purchase PURCHASE & Adjust Stoichiometry BoroxineCheck->Purchase

Figure 1: Strategic sourcing workflow emphasizing QC verification prior to application.

Part 3: Technical Application (Suzuki-Miyaura Protocol)

The cyclopropyl ketone moiety is robust, but the boronic acid requires specific handling to prevent protodeboronation.[1]

Standardized Protocol (0.5 mmol Scale)

This protocol is designed to be self-validating. If the reaction fails, the internal standard allows you to distinguish between catalyst death and reagent degradation.

Reagents:

  • Aryl Halide (Electrophile): 1.0 equiv (0.5 mmol)

  • Boronic Acid (CAS 850568-07-9): 1.2 - 1.5 equiv (Adjust based on purity/boroxine content).[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%).[1] Why? Robust, resists oxidation.[1]

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Why? Water is essential for the transmetallation step.

Step-by-Step Methodology:

  • Charge Solids: Add aryl halide, boronic acid, and base to a microwave vial.

  • Degas: Seal vial. Evacuate and backfill with Argon (3x).

  • Add Solvent: Inject degassed Dioxane/Water mixture.

  • Add Catalyst: Quickly add Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 90°C for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Troubleshooting & Optimization

If conversion is low (<50%), the meta-EWG nature of the boronic acid is likely slowing transmetallation.[1]

  • Switch Ligand: Move to XPhos Pd G2 or SPhos Pd G2 .[1] These bulky, electron-rich ligands accelerate transmetallation with electron-deficient boronates.[1]

  • Switch Base: Use K₃PO₄ .[1] The higher basicity can facilitate the formation of the reactive boronate species.

Reaction Mechanism & Optimization Loop (DOT Visualization):

SuzukiMechanism Reactants Ar-X + Boronic Acid OxAdd Oxidative Addition (L-Pd-Ar-X) Reactants->OxAdd TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal RedElim Reductive Elimination TransMetal->RedElim Stall Stalled Reaction? TransMetal->Stall Check LCMS Product Biaryl Product RedElim->Product Fix Switch to XPhos/SPhos Increase Temp Stall->Fix Yes Fix->TransMetal Re-run

Figure 2: Mechanistic flow with specific intervention points for electron-deficient boronic acids.

Part 4: Quality Control & Data Analysis[1]

Before running the reaction, verify the identity of your purchased material.

NMR Validation (1H NMR in DMSO-d6)
  • Cyclopropyl Protons: Look for the characteristic multiplets upfield.

    • ~1.0 - 1.2 ppm (multiplet, 4H, cyclopropyl methylene).[1]

    • ~2.8 - 3.0 ppm (multiplet, 1H, cyclopropyl methine adjacent to carbonyl).[1]

  • Aromatic Protons: 7.5 - 8.2 ppm region.[1]

  • Boronic Acid OH: Broad singlet around 8.0 - 8.5 ppm (variable).[1] Note: If this integral is low, you have significant boroxine formation.[1]

Stability Note

Store this compound at 4°C . While the cyclopropyl ketone is stable, the boronic acid moiety is prone to oxidation over months if exposed to air/moisture, converting to the phenol (3-hydroxy-cyclopropylphenylketone).[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.[1] Chemical Society Reviews, 43, 412-443.[1] [Link]

Sources

Foundational

Stability of Cyclopropylcarbonyl Boronic Acids in Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Cyclopropylcarbonyl boronic acids represent a unique and increasingly important class of building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclopropylcarbonyl boronic acids represent a unique and increasingly important class of building blocks in medicinal chemistry and drug development. Their distinct structural motif, combining the strained cyclopropyl ring with a carbonyl functionality adjacent to the boronic acid, offers novel avenues for molecular design and intellectual property. However, the inherent reactivity of the boronic acid moiety, coupled with the electronic influence of the neighboring carbonyl group, presents specific challenges related to their stability and long-term storage. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of cyclopropylcarbonyl boronic acids, outlines their primary degradation pathways, and offers field-proven protocols for their optimal storage, handling, and stability assessment. By understanding the underlying chemical principles and implementing the recommended best practices, researchers can ensure the integrity and reactivity of these valuable reagents, thereby enhancing the reliability and reproducibility of their synthetic endeavors.

Introduction: The Rising Prominence of Cyclopropylcarbonyl Boronic Acids

The incorporation of cyclopropyl rings into drug candidates is a well-established strategy for modulating physicochemical and pharmacological properties, such as metabolic stability, potency, and selectivity. The rigid, three-dimensional nature of the cyclopropyl group can enforce specific conformations and provide novel vectors for interacting with biological targets. When combined with a boronic acid, a versatile functional group known for its utility in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in its own right, the resulting cyclopropyl boronic acids are powerful synthetic intermediates.

The further addition of a carbonyl group to this scaffold, creating cyclopropylcarbonyl boronic acids, introduces another layer of chemical functionality. This carbonyl group can act as a handle for further synthetic transformations, participate in hydrogen bonding interactions, or influence the electronic properties of the boronic acid. However, this proximity of the carbonyl and boronic acid groups also raises critical questions about the compound's stability. This guide aims to address these questions by providing a detailed examination of the factors that influence the shelf-life of cyclopropylcarbonyl boronic acids and practical guidance for their effective management in a research and development setting.

Fundamental Principles of Boronic Acid Stability

To appreciate the specific stability challenges of cyclopropylcarbonyl boronic acids, it is essential to first understand the general degradation pathways common to most boronic acids. Boronic acids are Lewis acidic and can exist in equilibrium with their corresponding boronate anions in aqueous media.[1] Their stability is primarily dictated by their susceptibility to two main degradation processes: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by both acid and base.[2] Studies on a variety of boronic acids, including cyclopropyl boronic acids, have shown that the rate of protodeboronation is highly dependent on pH.[2]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction proceeds via electrophilic substitution, where a proton replaces the boronic acid moiety.

  • Base-Catalyzed Protodeboronation: At high pH, the boronate anion can undergo hydrolysis.[2]

Interestingly, cyclopropyl boronic acids have been shown to undergo very slow protodeboronation compared to other classes of boronic acids, such as some heteroaromatic derivatives.[2] This inherent stability of the cyclopropyl C-B bond is a significant advantage.

Diagram 1: General Mechanism of Protodeboronation

Protodeboronation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed R-B(OH)2_acid R-B(OH)2 Transition_State_Acid [R-B(OH)2-H]+ R-B(OH)2_acid->Transition_State_Acid + H+ Protonation H+ R-H_acid R-H Transition_State_Acid->R-H_acid - [B(OH)2]+ B(OH)3_acid B(OH)3 R-B(OH)2_base R-B(OH)2 Boronate [R-B(OH)3]- R-B(OH)2_base->Boronate + OH- Hydroxide OH- R-H_base R-H Boronate->R-H_base + H2O B(OH)4- [B(OH)4]-

Caption: Generalized pathways for acid- and base-catalyzed protodeboronation of boronic acids.

Oxidation: The Formation of Alcohols and Boric Acid

Oxidative degradation of the C–B bond is another significant stability concern, particularly for aliphatic boronic acids.[3] This process, which converts the boronic acid into the corresponding alcohol and boric acid, can be initiated by atmospheric oxygen or other oxidizing agents. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-migration of the carbon atom from boron to oxygen.[4]

The presence of a carbonyl group in cyclopropylcarbonyl boronic acids could potentially influence their oxidative stability. Research has shown that an intramolecularly coordinating carboxyl group can dramatically increase the oxidative stability of a boronic acid by diminishing the electron density on the boron atom.[4][5][6] Depending on its position relative to the boronic acid, the carbonyl group in a cyclopropylcarbonyl boronic acid might engage in a similar stabilizing intramolecular interaction.

Diagram 2: Oxidative Degradation Pathway of Boronic Acids

Oxidation R-B(OH)2 R-B(OH)2 Intermediate R-B(OH)2(OOR') R-B(OH)2->Intermediate + ROS ROS [O] Borate_Ester R-O-B(OH)2 Intermediate->Borate_Ester Migration Migration 1,2-Migration R-OH R-OH Borate_Ester->R-OH + H2O Boric_Acid B(OH)3 Borate_Ester->Boric_Acid + H2O Hydrolysis H2O

Caption: Simplified mechanism of oxidative degradation of boronic acids to alcohols and boric acid.

Factors Influencing the Stability of Cyclopropylcarbonyl Boronic Acids in Storage

The long-term stability of cyclopropylcarbonyl boronic acids is a multifactorial issue. Careful control of the storage environment is paramount to minimizing degradation and preserving the integrity of the material.

FactorInfluence on StabilityRationale
Temperature High temperatures accelerate degradation.Increased thermal energy can overcome the activation barriers for both protodeboronation and oxidation. It can also lead to the loss of water of hydration, which can affect the physical form of the solid.
Moisture Excess moisture can promote hydrolysis and protodeboronation.Water is a key reactant in the protodeboronation pathway. However, a small amount of residual water can sometimes be beneficial for the long-term preservation of some boronic acids by preventing the formation of anhydrides (boroxines).[7]
Oxygen The presence of oxygen can lead to oxidative degradation.Atmospheric oxygen can act as an oxidizing agent, leading to the formation of the corresponding alcohol and boric acid. This is a particular concern for alkyl boronic acids.[3]
Light Exposure to light, particularly UV light, can potentially initiate radical-mediated degradation pathways.While less commonly cited than temperature and moisture, photolytic degradation is a potential concern for many organic molecules.
pH Both acidic and basic conditions can catalyze protodeboronation.The rate of protodeboronation is pH-dependent, with increased rates observed at both low and high pH.[2]

Recommended Storage and Handling Protocols

Based on the principles of boronic acid stability, the following protocols are recommended for the storage and handling of cyclopropylcarbonyl boronic acids to ensure their long-term integrity.

Optimal Storage Conditions
  • Temperature: Store at low temperatures, ideally at -20°C, in a non-frost-free freezer to minimize temperature cycling.[8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

  • Container: Use amber glass vials or bottles with tight-fitting, inert caps (e.g., PTFE-lined).[5] High-density polyethylene (HDPE) containers are also a suitable alternative.[5] Avoid storing in containers made of reactive metals.[4]

  • Moisture Control: Store in a desiccator, especially if frequent access is required. For long-term storage, sealing the container with paraffin film can provide an additional barrier against moisture ingress.

  • Light Protection: The use of amber vials provides protection from light. Store containers in a dark environment, such as within a light-tight secondary container or in a freezer.

Safe Handling Practices
  • Inert Atmosphere Handling: Whenever possible, handle cyclopropylcarbonyl boronic acids in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Minimize Exposure Time: When handling in the open, work quickly and efficiently to reduce the time the material is exposed to the atmosphere.

  • Use of Appropriate Tools: Use clean, dry spatulas and weighing instruments.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of cyclopropylcarbonyl boronic acids, particularly for use in sensitive applications like drug development, it is crucial to have robust analytical methods for assessing their stability. Forced degradation studies are a key component of this, providing insights into the potential degradation pathways and helping to develop stability-indicating analytical methods.[9][10][11]

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a cyclopropylcarbonyl boronic acid.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Cyclopropylcarbonyl boronic acid sample

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate or acetate)

  • HPLC or UPLC system with a PDA detector and ideally coupled to a mass spectrometer (LC-MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of the cyclopropylcarbonyl boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period, taking samples at regular intervals.

  • Thermal Degradation: Expose a solid sample of the cyclopropylcarbonyl boronic acid to dry heat in an oven at a controlled temperature (e.g., 80°C) for a defined period. At each time point, dissolve a portion of the sample for analysis.

  • Photolytic Degradation: Expose both a solid sample and a solution of the cyclopropylcarbonyl boronic acid to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Diagram 3: Workflow for a Forced Degradation Study

Forced_Degradation_Workflow Start Cyclopropylcarbonyl Boronic Acid Sample Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photolytic Photolytic Stress_Conditions->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Data_Interpretation Identify Degradants & Determine Pathways Analysis->Data_Interpretation

Caption: A systematic workflow for conducting forced degradation studies on cyclopropylcarbonyl boronic acids.

Protocol: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the intact cyclopropylcarbonyl boronic acid from its potential degradation products.

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: A C18 reversed-phase column with end-capping (e.g., 100 x 4.6 mm, 3.5 µm) is a good starting point. The use of columns with MaxPeak™ High Performance Surfaces can help to mitigate interactions between the boronic acid and the metal surfaces of the column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 220-300 nm).

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

¹¹B NMR Spectroscopy for Monitoring Stability

¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and can be used to monitor the stability of cyclopropylcarbonyl boronic acids.[6][8][12][13] The chemical shift of the boron nucleus is sensitive to its coordination environment. A trigonal planar sp²-hybridized boronic acid will have a different chemical shift compared to a tetrahedral sp³-hybridized boronate ester or boronate anion. This technique can be used to monitor the formation of boroxines (anhydrides) or the hydrolysis of boronate esters.[8][12][13]

Stabilization Strategies: The Role of Protecting Groups

For particularly unstable boronic acids, or for applications requiring enhanced stability under specific reaction conditions, the use of protecting groups can be a valuable strategy.[14] Conversion of the boronic acid to a boronate ester can improve stability, facilitate purification, and allow for controlled release of the free boronic acid when needed.

  • Pinacol Esters: These are one of the most common protecting groups for boronic acids, offering good stability for purification by column chromatography.[11]

  • MIDA Esters (N-methyliminodiacetic acid esters): MIDA boronates are exceptionally stable, air-stable solids that can be easily handled and stored.[2][12] They are particularly useful for stabilizing otherwise unstable boronic acids, such as certain heterocyclic, vinyl, and cyclopropyl derivatives.[2][12] The free boronic acid can be released in situ under mild conditions.

Conclusion and Future Outlook

Cyclopropylcarbonyl boronic acids are a promising class of compounds with significant potential in drug discovery and organic synthesis. Their unique structural features, however, necessitate a thorough understanding of their stability characteristics. By implementing the storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and reliability of these valuable reagents. The primary degradation pathways of protodeboronation and oxidation can be effectively mitigated by controlling environmental factors such as temperature, moisture, and oxygen. Furthermore, the use of stability-indicating analytical methods and, where necessary, protective group strategies, provides a robust framework for managing the lifecycle of these compounds in a research and development setting. As the use of complex boronic acids continues to expand, a proactive approach to stability assessment will be increasingly critical for successful and reproducible scientific outcomes.

References

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]

  • Boronic Acids and Derivatives - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Forced degradation studies | Download Table. (n.d.). Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15035–15043. [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2015). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 6(1), 7742. [Link]

  • Chou, C. T., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 29(23), 5433. [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Chou, C. T., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PubMed. [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(2003), 8219-8221. [Link]

  • Wang, B., & Lavis, L. D. (2013). Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence. Organic & Biomolecular Chemistry, 11(43), 7469-7472. [Link]

  • Domaille, D. W., & Haggett, J. G. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry – A European Journal, 30(7), e202302485. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]

  • Wang, W., & Gao, X. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 11(8), 2943–2961. [Link]

Sources

Exploratory

MSDS for 3-(Cyclopropylcarbonyl)phenylboronic acid

An In-depth Technical Guide to the Safe Handling and Use of 3-(Cyclopropylcarbonyl)phenylboronic Acid This guide provides comprehensive safety information and handling protocols for 3-(Cyclopropylcarbonyl)phenylboronic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Use of 3-(Cyclopropylcarbonyl)phenylboronic Acid

This guide provides comprehensive safety information and handling protocols for 3-(Cyclopropylcarbonyl)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the material's properties, ensuring both experimental integrity and personnel safety.

Chemical Identification and Properties

3-(Cyclopropylcarbonyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyclopropyl ketone group. This unique structure makes it a valuable reagent, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Boronic acids, in general, are valued for being generally stable and easy to handle, which makes them crucial in organic synthesis.[1][2]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 2377609-66-8
Molecular Formula C₁₀H₁₁BO₃
Molecular Weight 190.01 g/mol
Physical Form Solid
Purity Typically ≥97%

| Synonyms | (3-(Cyclopropanecarbonyl)phenyl)boronic acid | |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant properties.

Signal Word: Warning

Pictogram:

  • 
    (GHS07)
    

Table 2: GHS Hazard and Precautionary Statements

Code Statement Classification Source
H315 Causes skin irritation. Skin Irritation, Category 2
H319 Causes serious eye irritation. Eye Irritation, Category 2
H335 May cause respiratory irritation. Specific Target Organ Toxicity (Single Exposure), Category 3
P261 Avoid breathing dust/fume/gas/mist/vapors/spray. Prevention [3]
P280 Wear protective gloves/eye protection/face protection. Prevention [3][4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. Response
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Response [3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing. Response [5]

| P312 | Call a POISON CENTER/doctor if you feel unwell. | Response |[4][5] |

Stability and Reactivity Profile

Understanding the reactivity of 3-(Cyclopropylcarbonyl)phenylboronic acid is critical for its effective use and safe storage.

  • Chemical Stability: The product is considered stable under recommended storage conditions. However, like many boronic acids, it is hygroscopic and sensitive to moisture.[6]

  • Conditions to Avoid: Exposure to moist air or water can lead to degradation.[6] High temperatures should also be avoided, as thermal decomposition can occur. The dehydration of boronic acids can lead to the formation of trimeric anhydrides known as boroxines.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in an exothermic reaction.[6] It is also incompatible with strong acids and bases.[6]

  • Hazardous Decomposition Products: Combustion will produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the compound's integrity and ensure user safety.

Protocol 1: Safe Handling and Weighing
  • Engineering Controls: All handling operations, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles or a face shield.[6]

    • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[3]

    • Body Protection: Wear a lab coat. Ensure exposed skin is not in contact with the material.[6]

  • Dispensing: Use spatulas or other appropriate tools to handle the solid. Avoid generating dust. If dust clouds are generated, they may form an explosive mixture with air.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Storage Requirements

The primary goal of storage is to prevent degradation from moisture and air.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces moisture and oxygen, preventing both hydrolysis and potential oxidation, thereby preserving the compound's reactivity for sensitive applications.

  • Temperature: Store at room temperature in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly sealed and in its original packaging.[5] Polyethylene or polypropylene containers are suitable.

Accidental Release and First Aid Measures

Prompt and correct response to an accidental release or exposure is critical.

Protocol 2: Spill Response
  • Immediate Action: Alert personnel in the immediate area and evacuate if the spill is large.

  • Control Ignition Sources: Eliminate all sources of ignition.

  • Ventilation: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE as described in Section 4, including respiratory protection if dust is airborne. A dust respirator is recommended.

  • Containment & Cleanup:

    • Use dry cleanup procedures; do not use water.

    • Carefully sweep or vacuum up the spilled solid. Use an explosion-proof vacuum if available.

    • Place the spilled material into a clean, dry, labeled, and sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container according to institutional and local regulations.[7]

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & Hazard Start->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Minor LargeSpill Large Spill or Airborne Dust Assess->LargeSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) SmallSpill->PPE Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate Evacuate->PPE Contain Contain Spill (Use dry methods) PPE->Contain Cleanup Clean Up Spill (Sweep/Vacuum into waste container) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Label & Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A decision workflow for responding to a chemical spill.

First Aid Procedures
  • Inhalation: If dust is inhaled, move the person to fresh air.[5] If breathing is difficult or discomfort persists, seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of running water and soap. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] If pain or irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Toxicological Information

While specific toxicological studies for 3-(Cyclopropylcarbonyl)phenylboronic acid are not widely published, data from related boronic acids and its GHS classification indicate the following:

  • Acute Toxicity: Phenylboronic acid, a related compound, has a reported oral LD50 (rat) of 740 mg/kg, classifying it as harmful if swallowed.[1][7] It is prudent to assume a similar level of toxicity for this derivative.

  • Skin Irritation: The compound is classified as a skin irritant. Prolonged or repeated contact may cause redness and inflammation.

  • Eye Irritation: Causes serious eye irritation, which can result in pain, redness, and potential damage if not treated promptly.

  • Respiratory Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.

  • Chronic Exposure: No specific data is available. As with all laboratory chemicals, chronic exposure should be minimized.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Product: Dispose of this material as hazardous waste. Entrust disposal to a licensed waste disposal company.[7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[7]

References

  • ECHA. (1981). Acute Toxicity: oral - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). (3-(Cyclopropanecarbonyl)phenyl)boronic acid. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). PHENYL BORONIC ACID MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Baxendale, I. R., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: Cyclopropylboronic acid, pinacol ester. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with 3-(Cyclopropylcarbonyl)phenylboronic acid

Application Note & Protocol Guide Topic: Suzuki-Miyaura Coupling with 3-(Cyclopropylcarbonyl)phenylboronic acid Audience: Researchers, scientists, and drug development professionals. Harnessing the Power of Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Suzuki-Miyaura Coupling with 3-(Cyclopropylcarbonyl)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Power of Suzuki-Miyaura Coupling: A Detailed Guide for the Synthesis of Biaryl Cyclopropyl Ketones

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This Nobel Prize-winning methodology has revolutionized the construction of complex molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5] This guide focuses on a specific, high-value application: the coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid with various aryl and heteroaryl halides. The resulting biaryl cyclopropyl ketone motif is of significant interest in drug discovery, merging the metabolic stability and unique conformational properties of the cyclopropyl group with the versatile pharmacophore of an aryl ketone.

This document serves as a comprehensive resource, moving beyond a simple recitation of steps to provide a deep, mechanistic understanding and practical, field-proven insights into optimizing this powerful transformation.

The Catalytic Heart of the Reaction: Mechanism and Strategic Considerations

The success of any Suzuki-Miyaura coupling hinges on the orchestration of a palladium-catalyzed cycle.[6] Understanding this mechanism is not merely academic; it is the key to rational troubleshooting and intelligent optimization. The cycle is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][8][9]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X). This irreversible step oxidizes the palladium center to Pd(II), forming a square planar intermediate.[6][7] The reactivity of the halide is crucial, with the typical trend being I > OTf > Br >> Cl.[6] For less reactive halides like aryl chlorides, the choice of ligand becomes paramount.[8][10]

  • Transmetalation: This is the defining step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which is the active species in the transmetalation.[11][12][13][14] This step displaces the halide from the palladium complex, bringing both organic partners (Ar¹ and Ar²) together on the Pd(II) center.

  • Reductive Elimination: In the final step, the two organic groups are expelled from the palladium coordination sphere, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[7] Bulky, electron-rich ligands on the palladium center are known to facilitate this often rate-limiting step.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² product Product (Ar¹-Ar²) reductive_elimination->product aryl_halide Aryl Halide (Ar¹-X) aryl_halide->oxidative_addition boronic_acid 3-(Cyclopropylcarbonyl) phenylboronic acid (Ar²B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃, Cs₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Choices & Their Rationale
  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can be used, modern protocols often favor more stable and active Pd(0) sources like Pd₂(dba)₃ or air-stable Pd(II) precursors such as Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[8] The choice often depends on the complexity of the substrates and the desired catalyst loading.

  • Phosphine Ligand: The ligand is not a passive spectator; it is critical to the catalyst's performance. For coupling reactions involving potentially challenging substrates like aryl ketones, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, JohnPhos) are highly recommended.[1][10] These ligands promote both the oxidative addition of less reactive chlorides and the final reductive elimination step, leading to higher yields and faster reaction times.[10]

  • Base: The base's primary role is to activate the boronic acid.[11][13] The strength and nature of the base can significantly impact the reaction. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[7][10] Cs₂CO₃ is often used for more challenging couplings due to its higher solubility in organic solvents. The presence of water can be beneficial, as it aids in dissolving the base and facilitates the formation of the active boronate species.

  • Solvent System: A mixture of an organic solvent and water is frequently employed.[7] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. A thoroughly deoxygenated solvent system is crucial, as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Potential Side Reaction - Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source (often water), leading to the formation of an undesired arene byproduct.[15] This can be exacerbated by strong bases and prolonged heating.[15] Using the appropriate stoichiometry of base and monitoring the reaction to avoid unnecessarily long reaction times can help mitigate this issue.

Experimental Protocol: A Step-by-Step Guide

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid with an aryl bromide. This procedure should be adapted and optimized for specific substrates.

Materials and Reagents
  • Aryl Halide (Ar-Br): 1.0 equivalent

  • 3-(Cyclopropylcarbonyl)phenylboronic acid: 1.1 - 1.5 equivalents

  • Palladium Catalyst: e.g., Pd₂(dba)₃ (0.01 - 0.05 eq.) or Pd(OAc)₂ (0.02 - 0.10 eq.)

  • Phosphine Ligand: e.g., SPhos or XPhos (1:2 Pd:Ligand ratio is typical)

  • Base: e.g., K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)

  • Solvent: Degassed Toluene/Water or Dioxane/Water (e.g., 4:1 or 5:1 v/v)

  • Inert Gas: Argon or Nitrogen

Reaction Setup and Execution Workflow

Workflow start Start: Prepare Glassware reagents Charge Flask with Solids: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents purge Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->purge solvents Add Degassed Solvents via Syringe purge->solvents heating Heat to Reaction Temperature (e.g., 80-110 °C) with Vigorous Stirring solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring completion Reaction Complete monitoring->completion cooldown Cool to Room Temperature completion->cooldown workup Aqueous Workup: Dilute, Separate Layers, Extract Aqueous Phase cooldown->workup dry Dry Combined Organic Layers (e.g., Na₂SO₄) workup->dry purify Concentrate and Purify (e.g., Flash Chromatography) dry->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.). Seal the flask with a septum.

  • Degassing: Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent). The mixture may be sparged with inert gas for an additional 10-15 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).[1]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl cyclopropyl ketone.[1]

Data Summary and Troubleshooting

Table 1: Typical Reaction Parameters
ParameterRecommended Range/ValueRationale
Boronic Acid 1.1 - 1.5 eq.A slight excess ensures complete consumption of the often more valuable aryl halide.
Base 2.0 - 3.0 eq.Ensures complete formation of the active boronate species.
Pd Pre-catalyst 1 - 5 mol %Balances reaction efficiency with cost and ease of removal.
Ligand 2 - 10 mol %A 1:1 or 2:1 ligand-to-palladium ratio is common to ensure catalyst stability and activity.[1]
Temperature 60 - 110 °CProvides sufficient thermal energy to overcome activation barriers; substrate dependent.[7]
Concentration 0.05 - 0.5 MAffects reaction kinetics; must be optimized for specific substrates.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently active halide (e.g., Ar-Cl) 3. Low Reaction Temperature1. Ensure rigorous degassing of solvents and use of inert atmosphere. 2. Switch to a more active ligand (e.g., SPhos, XPhos). Consider a more reactive halide (Ar-Br or Ar-I). 3. Increase the reaction temperature.
Incomplete Reaction 1. Insufficient reaction time 2. Catalyst decomposition 3. Stoichiometry issue1. Allow the reaction to run longer, monitoring by TLC/LC-MS. 2. Add a second small portion of catalyst/ligand. 3. Verify the equivalents of all reagents, especially the boronic acid and base.
Significant Side Product (Protodeboronation) 1. Excessively harsh conditions (high temp, long time) 2. Base-catalyzed decomposition1. Reduce reaction temperature or time. 2. Consider a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use boronic ester instead of boronic acid.
Formation of Homocoupled Byproducts 1. Oxygen contamination 2. Specific catalyst/ligand system1. Improve degassing procedures. 2. Screen different palladium sources and ligands.

Conclusion

The Suzuki-Miyaura coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid is a highly effective and versatile method for synthesizing complex biaryl ketones. By understanding the underlying catalytic mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can rationally design, execute, and troubleshoot these reactions. The protocols and insights provided herein offer a solid foundation for scientists in drug discovery and chemical development to successfully employ this valuable building block in the creation of novel and impactful molecules.

References

  • Suzuki Coupling: Mechanism & Examples. (2025, March 21). NROChemistry.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (2025). BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2025, December 15). Semantic Scholar.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025, November 17). Journal of the American Chemical Society.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Palladium-Catalysed Coupling Reactions. (n.d.). University of Groningen research portal.
  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures.

Sources

Application

Application Note: Optimized Palladium Catalysts for 3-(Cyclopropylcarbonyl)phenylboronic Acid Couplings

Abstract & Strategic Importance 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 306935-41-1) is a critical building block in the synthesis of metabolic stability-enhancing bioisosteres. The cyclopropyl ketone moiety serv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 306935-41-1) is a critical building block in the synthesis of metabolic stability-enhancing bioisosteres. The cyclopropyl ketone moiety serves as a lipophilic, metabolically robust alternative to standard alkyl ketones or esters in drug design.

However, this substrate presents a specific "silent" challenge in cross-coupling: the electron-withdrawing nature of the meta-carbonyl group destabilizes the C-B bond, increasing the rate of protodeboronation (hydrolytic cleavage of the boronic acid) under standard basic conditions. Traditional catalysts (e.g., Pd(PPh3)4) often result in stalled conversion or high baseline impurities due to slow transmetallation rates relative to this decomposition pathway.

This guide details an optimized protocol using Third-Generation (G3) Buchwald Precatalysts . This system ensures rapid catalytic turnover, effectively outcompeting the protodeboronation side-reaction and preserving the cyclopropyl integrity.

Mechanistic Insight: The "Race Against Time"

To optimize the reaction, one must understand the failure mode. The success of coupling 3-(cyclopropylcarbonyl)phenylboronic acid is a kinetic competition between the productive catalytic cycle and destructive protodeboronation.

The Challenge: Base-Catalyzed Protodeboronation

The carbonyl group at the meta position renders the aromatic ring electron-deficient. In the presence of aqueous base (necessary for Suzuki coupling), the boronic acid forms a boronate "ate" complex. For electron-poor rings, this complex is prone to ipso-protonation by water, cleaving the C-B bond and yielding the non-functionalized arene (phenyl cyclopropyl ketone) as a byproduct.

The Solution: Bulky, Electron-Rich Ligands

We utilize dialkylbiaryl phosphine ligands (specifically XPhos or SPhos ). These ligands serve two functions:[1][2]

  • Electron-Rich: They increase the electron density on the Palladium center, facilitating the oxidative addition of challenging aryl halides.

  • Steric Bulk: They promote the rapid reductive elimination of the product.

Most importantly, the G3 Precatalyst architecture guarantees the immediate release of the active monoligated Pd(0) species upon exposure to the reaction medium, eliminating the induction period associated with Pd(II) salts.

Visualization: Kinetic Competition Pathway

G Figure 1: The kinetic competition. Optimization requires Transmetallation >> Protodeboronation. Substrate 3-(Cyclopropylcarbonyl) phenylboronic Acid Boronate Boronate 'Ate' Complex (Activated Species) Substrate->Boronate + Base/H2O Pd_Cycle Transmetallation to Pd(II) Boronate->Pd_Cycle FAST (Optimized Catalyst) Dead_End Protodeboronation (Byproduct: Phenyl Cyclopropyl Ketone) Boronate->Dead_End SLOW (If Catalyst is inefficient) Product Coupled Biaryl Product Pd_Cycle->Product Reductive Elimination

Catalyst Selection Guide

For this specific substrate class, we recommend the following hierarchy of catalyst systems.

Catalyst SystemLigand ClassRecommendation LevelContext
XPhos-Pd-G3 Dialkylbiaryl PhosphinePrimary (Gold Standard) Best balance of speed and stability. Excellent for aryl chlorides and sterically demanding partners.
SPhos-Pd-G3 Dialkylbiaryl PhosphineSecondary Use if the coupling partner is highly hindered (ortho-substituted).
Pd(dppf)Cl2 Bidentate FerroceneTertiary (Economy) Acceptable for simple aryl bromides/iodides. Requires higher heat; higher risk of protodeboronation.[3]
Pd(PPh3)4 Monodentate PhosphineNot Recommended Slow turnover; high induction period leads to significant substrate decomposition.

Why G3? Generation 3 (G3) precatalysts contain a pre-formed Pd-Ligand complex stabilized by a carbazole leaving group. Unlike Pd(OAc)2 + Ligand mixing (which is inconsistent), G3 reagents provide a precise 1:1 Pd:Ligand ratio and activate instantly even at room temperature.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) Conditions

Use this to validate the coupling partner before scale-up.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos-Pd-G3 (2.0 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran)

Procedure:

  • In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with the Aryl Halide (0.1 mmol) and Boronic Acid (0.12 mmol).

  • Add XPhos-Pd-G3 (1.7 mg, 0.002 mmol).

  • Add degassed THF (0.4 mL).

  • Add degassed 0.5 M aqueous

    
     (0.4 mL).
    
  • Seal the vial and stir vigorously (1000 rpm) at 40°C for 1 hour .

  • Analyze by LC-MS.

Protocol B: Scalable Synthesis (Gram Scale)

Optimized for yield and purity.

Reagents:

  • Aryl Bromide/Chloride (5.0 mmol)

  • 3-(Cyclopropylcarbonyl)phenylboronic acid (1.14 g, 6.0 mmol, 1.2 equiv)

  • Catalyst: XPhos-Pd-G3 (85 mg, 0.1 mmol, 2 mol%)

  • Base:

    
     (1.38 g, 10.0 mmol, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Prepare a mixture of 1,4-Dioxane (20 mL) and Water (5 mL). Sparge with Nitrogen or Argon gas for 15 minutes. Dissolved oxygen kills the active Pd(0) species and slows the reaction, allowing protodeboronation to take over.

  • Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, and

    
    .
    
  • Catalyst Addition: Add the XPhos-Pd-G3 precatalyst.

  • Solvent Addition: Transfer the degassed solvent mixture to the flask under a stream of inert gas.

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C .

    • Note: While XPhos works at RT, heating to 60°C ensures the reaction is complete within 30-45 minutes, minimizing the window for side reactions.

  • Monitoring: Check HPLC/TLC at 30 minutes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude material is usually clean enough for crystallization or rapid silica chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield + Des-boronated byproduct Protodeboronation is faster than coupling.1. Increase catalyst loading to 3-4 mol%.2. Switch to anhydrous conditions: Use CsF or

(solid)
in dry Dioxane.
Starting Material Remaining Catalyst deactivation (oxidation).Ensure solvents are rigorously degassed. Switch to XPhos-Pd-G4 (improved stability).
Cyclopropyl Ring Opening Acidic contamination or extreme heat.Ensure the workup is neutral. Do not exceed 80°C. Avoid strong Lewis acids during purification.
Decision Tree for Optimization

Optimization Figure 2: Troubleshooting logic for 3-(cyclopropylcarbonyl)phenylboronic acid couplings. Start Standard Protocol (XPhos-Pd-G3, aq. Base, 60°C) Check Check LCMS @ 30 min Start->Check Success >95% Conversion Proceed to Workup Check->Success Clean Fail_Decomp High Protodeboronation (Ar-H observed) Check->Fail_Decomp Byproducts Fail_Stall Stalled Reaction (SM remaining) Check->Fail_Stall No reaction Soln_Decomp 1. Lower Temp (40°C) 2. Switch to Anhydrous Base (CsF) Fail_Decomp->Soln_Decomp Soln_Stall 1. Re-degas solvents 2. Increase Catalyst Load 3. Switch to SPhos-Pd-G3 Fail_Stall->Soln_Stall

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions." Journal of the American Chemical Society, 2013. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. [Link]

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016. [Link]

Sources

Method

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling of 3-(Cyclopropylcarbonyl)phenylboronic Acid with Aryl Halides

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Biaryl Ketones in Medicinal Chemistry The biaryl ketone motif is a privileged scaffold in modern drug discovery, appearing in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Ketones in Medicinal Chemistry

The biaryl ketone motif is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant molecules. The 3-(cyclopropylcarbonyl)phenyl moiety, in particular, offers a unique combination of structural rigidity, metabolic stability, and desirable lipophilicity, making it a highly sought-after building block. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of such C(sp²)–C(sp²) bonds, prized for its functional group tolerance, high yields, and generally mild reaction conditions.

This document provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reaction component, and provide a step-by-step guide for successful execution and purification.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The arylboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: This is the product-forming step where the two organic groups on the palladium complex couple, regenerating the Pd(0) catalyst and releasing the desired biaryl product.

The choice of ligand, base, and solvent significantly influences the efficiency of each step in this cycle.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR [R-B(OH)₂]⁻ BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base PdII_ArR->Pd0 Product Biaryl Product (Ar-R) PdII_ArR->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Cross-Coupling of 3-(Cyclopropylcarbonyl)phenylboronic Acid

This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different substrates or scales.

Reagents and Materials
ReagentMolecular WeightAmount (mg)Moles (mmol)Equivalents
3-(Cyclopropylcarbonyl)phenylboronic acid190.012281.21.2
Aryl Halide--1.01.0
Pd(dppf)Cl₂816.6440.80.050.05
Potassium Carbonate (K₂CO₃)138.21414.63.03.0
1,4-Dioxane--10 mL-
Deionized Water--2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(Cyclopropylcarbonyl)phenylboronic acid (228 mg, 1.2 mmol), the aryl halide (1.0 mmol), Pd(dppf)Cl₂ (40.8 mg, 0.05 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.

Diagram: Experimental Workflow

Suzuki_Workflow Start Start: Assemble Reagents Setup Reaction Setup in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvent Add Solvents (Dioxane/Water) Inert->Solvent Heat Heat to 90 °C with Stirring Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extraction with Ethyl Acetate Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Biaryl Ketone Purify->Product

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Justification of Reagent Selection and Conditions

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and preventing the formation of side products.

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions, such as the decomposition of the boronic acid.

  • Solvent System: The mixture of 1,4-dioxane and water is a common choice for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Temperature: A reaction temperature of 90 °C provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without causing significant degradation of the reagents or catalyst.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient base; low temperatureEnsure an inert atmosphere; use fresh, anhydrous solvents; increase the temperature or reaction time.
Homocoupling of Boronic Acid Presence of oxygen; high catalyst loadingThoroughly degas the reaction mixture; reduce the catalyst loading.
Protodeboronation Presence of protic impurities; prolonged reaction timeUse anhydrous solvents; monitor the reaction closely and work up as soon as it is complete.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex biaryl molecules. The protocol detailed herein provides a reliable and reproducible method for the coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid with a variety of aryl halides. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt this protocol for their specific synthetic needs, accelerating the discovery and development of new chemical entities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig and Suzuki-Miyaura Couplings. Organometallics, 34(23), 5497–5500. [Link]

Application

Application Notes and Protocols for Solvent Selection in the Suzuki-Miyaura Coupling of 3-(Cyclopropylcarbonyl)phenylboronic Acid

For correspondence: Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. This application note provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspect of solvent selection for the Suzuki-Miyaura coupling of 3-(cyclopropylcarbonyl)phenylboronic acid. The presence of a ketone functionality and the steric and electronic properties of the cyclopropylcarbonyl group necessitate a rational approach to solvent choice to ensure high reaction yield, minimize side reactions, and maintain the integrity of the functional groups. This document delves into the mechanistic considerations of solvent effects, presents a comparative analysis of various solvent systems, and provides detailed, validated protocols for conducting the reaction under different solvent conditions.

Introduction: The Pivotal Role of the Solvent in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of a C-C bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[1] The catalytic cycle, elegantly simple in its schematic representation, is a complex interplay of several key steps: oxidative addition, transmetalation, and reductive elimination.[2] The solvent, far from being an inert medium, actively participates in and influences each of these stages.[3] Its properties, such as polarity, proticity, and coordinating ability, can dramatically affect the solubility of reagents, the stability of catalytic intermediates, and the overall reaction kinetics and selectivity.

For a substrate such as 3-(cyclopropylcarbonyl)phenylboronic acid, the choice of solvent is particularly critical. The ketone carbonyl group can potentially interact with the palladium catalyst or be susceptible to nucleophilic attack under certain conditions. Furthermore, the boronic acid moiety itself can undergo undesirable side reactions like protodeboronation, a process significantly influenced by the solvent environment.[1] A judicious selection of solvent is therefore paramount to navigate these challenges and achieve a successful coupling.

Mechanistic Insights: How Solvents Dictate Reaction Outcomes

The influence of the solvent permeates the entire Suzuki-Miyaura catalytic cycle. Understanding these effects allows for a rational, rather than empirical, approach to solvent selection.

  • Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner. The polarity of the solvent can influence the rate of this step, with more polar solvents often accelerating the reaction.

  • Transmetalation: This is frequently the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species.[4][5][6] The solvent must be able to dissolve the inorganic base and facilitate the formation of the active boronate. The presence of water as a co-solvent is often beneficial, as it can aid in the dissolution of the base and promote the formation of the reactive boronate complex.[3]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, is also influenced by the solvent. The solvent's ability to coordinate to the palladium center can affect the ease of this step.

The presence of the ketone in 3-(cyclopropylcarbonyl)phenylboronic acid adds another layer of consideration. While ketones are generally stable under Suzuki-Miyaura conditions, the choice of a strong base in combination with a protic solvent could potentially lead to side reactions. Therefore, a careful balance must be struck between activating the boronic acid and preserving the integrity of the ketone.

Comparative Analysis of Solvent Systems

A variety of solvent systems have been successfully employed in Suzuki-Miyaura couplings. The choice often depends on the specific substrates, catalyst, and base used. Below is a comparative analysis of common solvent systems applicable to the coupling of 3-(cyclopropylcarbonyl)phenylboronic acid.

Solvent SystemCompositionKey Characteristics & RationaleAdvantagesDisadvantages
Aqueous Dioxane 1,4-Dioxane / H₂O (e.g., 4:1 or 3:1 v/v)A classic and widely used system. Dioxane is a polar aprotic solvent that solubilizes the organic reagents, while water aids in dissolving the inorganic base and activating the boronic acid.[7]High yields are often achieved. Well-established and extensively documented.1,4-Dioxane is a suspected carcinogen and has a high boiling point, making it difficult to remove.
Aqueous THF Tetrahydrofuran / H₂O (e.g., 4:1 or 3:1 v/v)Similar to aqueous dioxane, THF is a polar aprotic ether solvent. Its lower boiling point compared to dioxane can be advantageous for product isolation.[3]Easier to remove post-reaction than dioxane. Generally good performance.Can form peroxides upon storage. Lower boiling point may not be suitable for less reactive coupling partners requiring higher temperatures.
Toluene / Ethanol / Water Toluene / EtOH / H₂O (e.g., 2:1:1 v/v)A biphasic system where toluene is the primary organic solvent. Ethanol can act as a co-solvent and may also play a role in the reduction of Pd(II) to the active Pd(0) species.Good for substrates with lower polarity. Toluene is a common and relatively inexpensive solvent.Can be a more complex system to optimize. Ethanol can participate in side reactions in some cases.
2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF / H₂O (e.g., 3:1 v/v)A "greener" alternative to THF, derived from renewable resources.[8][9][10] It has a higher boiling point than THF and is less prone to peroxide formation.More environmentally friendly. Good performance in many Suzuki couplings.[11]May be more expensive than traditional solvents.
Cyclopentyl Methyl Ether (CPME) CPME / H₂O (e.g., 3:1 v/v)Another green solvent alternative with a high boiling point and low water miscibility, which can simplify workup.[12][13]Favorable environmental profile. Excellent solvent for a range of transformations.[14]Higher boiling point can be a disadvantage for volatile products.
Ethanol / Water EtOH / H₂O (e.g., 1:1 v/v)A predominantly protic solvent system. Can be effective for certain substrates and is considered a green solvent system.[15]Environmentally benign. Can be very effective for hydrophilic substrates.The protic nature may not be ideal for all substrates, potentially leading to increased protodeboronation.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 3-(cyclopropylcarbonyl)phenylboronic acid. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and base) may be necessary for specific coupling partners.

Protocol 1: General Procedure using an Aqueous Aprotic Solvent System (Dioxane/Water)

This protocol is a robust and widely applicable starting point.

Materials:

  • 3-(Cyclopropylcarbonyl)phenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(cyclopropylcarbonyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl halide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a "Green" Solvent System (2-MeTHF/Water)

This protocol offers a more environmentally conscious alternative.

Materials:

  • 3-(Cyclopropylcarbonyl)phenylboronic acid

  • Aryl halide

  • Palladium catalyst (e.g., a Buchwald pre-catalyst or Pd(OAc)₂ with a ligand like SPhos or XPhos)

  • Base (e.g., K₃PO₄)

  • 2-Methyltetrahydrofuran (2-MeTHF, degassed)

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add the degassed 2-MeTHF and degassed deionized water in a 3:1 ratio (v/v).

  • Heat the reaction mixture to 80-100 °C.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizing the Process

To better understand the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for solvent selection.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0 ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Solvent_Selection Start Start: Select Solvent System Substrate_Properties Consider Substrate Properties (Polarity, Functional Groups) Start->Substrate_Properties Ketone_Present Ketone Present? Substrate_Properties->Ketone_Present Mild_Base Use Mild Base (K₂CO₃, K₃PO₄) Ketone_Present->Mild_Base Yes Green_Chemistry Green Chemistry Considerations? Ketone_Present->Green_Chemistry No Aprotic_System Prefer Aprotic/Aqueous System (Dioxane/H₂O, THF/H₂O) Mild_Base->Aprotic_System Aprotic_System->Green_Chemistry Green_Solvents Evaluate Green Solvents (2-MeTHF, CPME) Green_Chemistry->Green_Solvents Yes Traditional_Solvents Use Traditional Solvents (Dioxane, Toluene) Green_Chemistry->Traditional_Solvents No Reaction_Temp Required Reaction Temperature? Green_Solvents->Reaction_Temp Traditional_Solvents->Reaction_Temp High_Boiling Select High Boiling Point Solvent (Dioxane, Toluene, CPME) Reaction_Temp->High_Boiling High Low_Boiling Select Lower Boiling Point Solvent (THF) Reaction_Temp->Low_Boiling Low Optimization Screen & Optimize Conditions High_Boiling->Optimization Low_Boiling->Optimization

Caption: Decision workflow for solvent selection.

Conclusion and Future Perspectives

The selection of an appropriate solvent system is a critical parameter for the successful Suzuki-Miyaura cross-coupling of 3-(cyclopropylcarbonyl)phenylboronic acid. A thorough understanding of the mechanistic role of the solvent allows for a rational choice that can lead to high yields while preserving the integrity of the ketone functionality. Traditional solvent systems like aqueous dioxane and THF remain reliable choices, offering a wealth of literature precedent. However, the increasing emphasis on sustainable chemistry makes greener alternatives such as 2-MeTHF and CPME highly attractive options that often provide comparable or even superior results. The protocols provided herein serve as a robust starting point for researchers, and further optimization tailored to specific coupling partners will undoubtedly lead to even more efficient and scalable processes. Future work in this area will likely focus on the development of novel, even more sustainable solvent systems and the expansion of their application in the synthesis of complex pharmaceutical intermediates.

References

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Handa, S., et al. (2016). Eco-friendly Suzuki-Miyaura Coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF†. New Journal of Chemistry. [Link]

  • C. Lima, Ana S M C Rodrigues, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Ghaffar, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Hermans, K., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. NIH. [Link]

  • Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

  • Borhade, A. V., et al. (2016). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Shield, K. M., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Monflier, E., et al. (2011). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. ResearchGate. [Link]

  • Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]

  • Denmark, S. E., & Regens, C. S. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]

  • Kaboudin, B., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • de O. e Silva, M. das G., et al. (2019). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. ResearchGate. [Link]

  • Hermans, K., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Denmark, S. E., & Kassel, D. B. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Lei, L., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Leah4sci. (2015). The difference between protic vs. aprotic solvents. YouTube. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]

  • Myers, A. (2007). The Suzuki Reaction. Chem 115. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. [Link]

  • Nolan, S. P., & Organ, M. G. (2019). 2‐Methyltetrahydrofuran (2‐MeTHF): A Green Solvent for Pd−NHC‐Catalyzed Amide and Ester Suzuki‐Miyaura Cross‐Coupling by N−C/O−C Cleavage. Advanced Synthesis & Catalysis. [Link]

  • Nelson, D. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Poelarends, G. J., et al. (2022). Suzuki–Miyaura coupling in 2‐Me‐THF. ResearchGate. [Link]

  • Chavant, P. Y., & Vallee, Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. HAL Open Science. [Link]

Sources

Method

Using 3-(Cyclopropylcarbonyl)phenylboronic acid in medicinal chemistry

Application Note: Strategic Utilization of 3-(Cyclopropylcarbonyl)phenylboronic Acid in Medicinal Chemistry Abstract This guide details the strategic application of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 329797-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Cyclopropylcarbonyl)phenylboronic Acid in Medicinal Chemistry

Abstract

This guide details the strategic application of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 329797-61-8) as a high-value building block in medicinal chemistry. While boronic acids are ubiquitous in cross-coupling, this specific reagent offers a dual advantage: it serves as a robust handle for Suzuki-Miyaura coupling and simultaneously installs a cyclopropyl ketone motif—a privileged pharmacophore known to enhance metabolic stability and potency compared to acyclic alkyl counterparts. This note provides mechanistic insights into the "cyclopropyl advantage," validated coupling protocols to mitigate protodeboronation, and downstream derivatization strategies for kinase and enzyme inhibitor design.

Structural Analysis & Pharmacophore Utility

The 3-(cyclopropylcarbonyl)phenyl moiety is not merely a structural spacer; it is a bioisostere designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

The "Cyclopropyl Advantage" in Metabolism

In lead optimization, replacing an isopropyl or ethyl group with a cyclopropyl ring is a standard strategy to block oxidative metabolism.

  • Mechanism: Cytochrome P450 (CYP) enzymes typically attack the

    
    -carbon of alkyl chains. The C-H bonds in a cyclopropyl ring possess significant 
    
    
    
    -character (approx.
    
    
    hybridization), making them shorter and stronger (Bond Dissociation Energy
    
    
    106 kcal/mol) than typical secondary alkyl C-H bonds (
    
    
    98 kcal/mol). This raises the activation energy for CYP-mediated hydrogen abstraction, extending the molecule's half-life (
    
    
    ).
  • Conformational Locking: The cyclopropyl group acts as a rigid rotor. The "Walsh orbitals" of the cyclopropyl ring can conjugate with the adjacent carbonyl

    
    -system, locking the conformation in a bisected geometry that can improve binding affinity by reducing the entropic penalty upon protein binding.
    
Physicochemical Profile
PropertyValue (Approx)Impact on Drug Design
Molecular Weight 190.00 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~1.8Moderate lipophilicity; good balance for membrane permeability.
H-Bond Acceptors 2 (Boronic acid + Ketone)Ketone serves as a vector for water-mediated H-bonds in solvent-exposed pockets.
Topological Polar Surface Area ~57 ŲFavorable for oral bioavailability.

Synthetic Protocols: Suzuki-Miyaura Coupling[1][2][3][4][5][6]

Challenge: The carbonyl group at the meta position is an Electron-Withdrawing Group (EWG). EWG-substituted aryl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under aqueous basic conditions, leading to the formation of the de-boronated byproduct (cyclopropyl phenyl ketone) rather than the coupled product.

Solution: Use of mild bases, controlled water ratios, and active catalyst systems.

Protocol A: Standard Coupling (Robust Substrates)

Applicable when coupling with electron-deficient aryl halides (e.g., 4-bromo-pyridine).

Reagents:

  • 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Charge a microwave vial with the aryl halide, boronic acid, and Pd catalyst.

  • Seal and purge with nitrogen for 5 minutes.

  • Add degassed 1,4-dioxane (concentration 0.1 M relative to halide) and aqueous

    
    .
    
  • Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: "Low-Hydrolysis" Conditions (Sensitive Substrates)

Applicable when protodeboronation is observed. This protocol uses a mild base and anhydrous conditions to preserve the C-B bond until transmetallation occurs.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%) – Highly active, facilitates rapid oxidative addition.

  • Base:

    
     (anhydrous, finely ground, 3.0 equiv)
    
  • Solvent: THF / Water (10:1 ratio) – Minimal water reduces hydrolysis risk.

Step-by-Step:

  • Pre-activation: In a glovebox or under strict Ar flow, mix XPhos Pd G2, boronic acid, and aryl halide.

  • Add solid

    
    .
    
  • Add the THF/Water mixture (degassed).

  • Stir vigorously at 60°C . The lower temperature prevents thermal deboronation.

  • Monitor by LCMS. If the boronic acid is consumed but starting halide remains, add 0.5 equiv more boronic acid.

Downstream Derivatization (The "Ketone Handle")

Once the aryl ring is installed, the cyclopropyl ketone serves as a versatile handle for further elaboration, particularly for kinase inhibitors (e.g., p38 MAPK) where an amine is required to interact with the hinge region or solvent front.

Workflow Visualization

SyntheticWorkflow SM 3-(Cyclopropylcarbonyl) phenylboronic acid Coupling Suzuki-Miyaura Coupling SM->Coupling Pd(dppf)Cl2 Ar-Br Intermediate Biaryl Ketone Intermediate Coupling->Intermediate RedAm Reductive Amination (NH4OAc, NaBH3CN) Intermediate->RedAm Reduction Reduction to Alcohol (NaBH4) Intermediate->Reduction WolfKishner Deoxygenation (Wolf-Kishner) Intermediate->WolfKishner Prod1 Benzylamine Analog (Kinase Hinge Binder) RedAm->Prod1 Prod2 Chiral Alcohol (Solubility Vector) Reduction->Prod2 Prod3 Cyclopropyl-Benzyl Scaffold WolfKishner->Prod3

Caption: Divergent synthesis starting from the boronic acid coupling, utilizing the ketone as a functional handle.

Protocol C: Reductive Amination (Synthesis of Amine Warheads)

Targeting the formation of primary or secondary amines from the coupled ketone product.

  • Dissolve the Biaryl Ketone Intermediate (from Protocol A/B) in MeOH (0.1 M).

  • Add Ammonium Acetate (10 equiv) for primary amines, or a primary amine (1.2 equiv) for secondary amines.

  • Add Titanium(IV) isopropoxide (2.0 equiv) if the ketone is sterically hindered (activates the carbonyl). Stir 4h at RT.

  • Cool to 0°C and add

    
      (2.0 equiv).
    
  • Stir 16h. Quench with aqueous

    
    .
    
  • Note: The cyclopropyl group adjacent to the reaction center adds steric bulk, often improving stereoselectivity if chiral catalysts are used.

Strategic Logic: Why This Molecule?

Scaffold Hopping & IP Space

In many drug discovery campaigns, the benzoyl (phenyl ketone) group is a common linker. However, simple benzoyl groups are often rapidly metabolized or face patent crowding.

  • The Switch: Replacing a phenyl-acetyl or isobutyryl-phenyl group with the 3-(cyclopropylcarbonyl)phenyl motif often maintains biological activity (bioisosterism) while generating novel Intellectual Property (IP).

Case Study: p38 MAPK Inhibitors

In the development of p38 inhibitors, the "linker" region connecting the hinge binder to the hydrophobic pocket is critical.

  • Application: Researchers utilize 3-(cyclopropylcarbonyl)phenylboronic acid to couple with a core scaffold (e.g., imidazole or pyridine).

  • Result: The resulting biaryl ketone mimics the geometry of established inhibitors but the cyclopropyl group fills the hydrophobic specificity pocket with greater metabolic stability than a tert-butyl or isopropyl group.

Pharmacophore Boron Boronic Acid (Synthetic Handle) Phenyl Phenyl Ring (Scaffold/Spacer) Boron->Phenyl Replaced by C-C Bond Carbonyl Carbonyl (C=O) (H-Bond Acceptor) Phenyl->Carbonyl Cyclo Cyclopropyl Ring (Metabolic Shield) Carbonyl->Cyclo Target Protein Target (Hydrophobic Pocket) Carbonyl->Target H-Bond Cyclo->Target Van der Waals Interaction

Caption: Pharmacophore mapping showing the functional role of each segment of the molecule in drug binding.

Troubleshooting & Expert Tips

  • Stoichiometry Check: Boronic acids can dehydrate to form boroxines (trimers). This changes the effective molecular weight.

    • Tip: Always check the NMR of the starting material. If boroxine is present, add a slight excess (1.1x calculated amount) or pre-hydrolyze with aqueous base before adding the catalyst.

  • Deboronation: If the reaction turns black immediately and yields only the reduced arene (cyclopropyl phenyl ketone), the catalytic cycle is failing at the transmetallation step.

    • Fix: Switch to Protocol B (anhydrous base) or use a Buchwald precatalyst (e.g., XPhos Pd G3) which initiates faster than Pd(dppf).

  • Purification: The cyclopropyl ketone product is often UV-active and lipophilic. It purifies well on C18 reverse-phase silica using a Water/Acetonitrile gradient (typically eluting at 50-70% ACN).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knochel, P., et al. (2016). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 12, 2222–2241. (Context on handling sensitive ketones). Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Context on metabolic stability of cyclopropyl vs alkyl). Link

Sources

Application

Application Note: Strategic Introduction of the Cyclopropylcarbonyl Motif Using Boronic Acid Building Blocks via Acyl-Suzuki Cross-Coupling

Introduction: The Strategic Value of the Cyclopropylcarbonyl Moiety In modern medicinal chemistry, the cyclopropyl ring has become an established and valuable architectural element in drug design.[1][2] Its unique stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropylcarbonyl Moiety

In modern medicinal chemistry, the cyclopropyl ring has become an established and valuable architectural element in drug design.[1][2] Its unique stereoelectronic properties—stemming from the coplanarity of its three carbon atoms, enhanced π-character in its C-C bonds, and strong C-H bonds—offer significant advantages in developing clinical candidates.[1][3][4] The incorporation of a cyclopropyl group, often as part of a cyclopropylcarbonyl motif, can address multiple challenges in drug discovery by enhancing potency, increasing metabolic stability, reducing off-target effects, and improving pharmacokinetic profiles.[2][3][4][5] Over the last decade, 18 new chemical entities containing a cyclopropyl group have received FDA approval, underscoring the importance of this moiety.[1]

Traditionally, the synthesis of aryl or heteroaryl ketones involved methods like Friedel-Crafts acylation or the addition of highly reactive organometallic reagents to carboxylic acid derivatives.[6] These methods often suffer from limitations such as harsh reaction conditions, low regioselectivity, and poor functional group tolerance.[6] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has provided a powerful and versatile alternative.[6][7][8]

This application note provides a detailed guide for researchers on leveraging the acyl-Suzuki cross-coupling reaction to introduce the cyclopropylcarbonyl motif onto a diverse range of molecular scaffolds using boronic acid building blocks. We will explore the underlying mechanism, provide validated, step-by-step protocols, and discuss the critical parameters for achieving high efficiency and yield.

The Acyl-Suzuki Coupling: A Mechanistic Overview

The acyl-Suzuki cross-coupling is a palladium-catalyzed reaction that forms a C(acyl)-C(sp²) bond between an acyl electrophile and an organoboron reagent.[7][9] This transformation is a highly effective method for synthesizing ketones with excellent chemoselectivity and functional group tolerance.[10][11] The catalytic cycle, illustrated below, is central to understanding and optimizing the reaction.

The primary pathway involves the coupling of an activated carboxylic acid derivative, such as cyclopropanecarbonyl chloride, with an aryl or heteroaryl boronic acid.

General Reaction Scheme: Cyclopropyl-C(=O)-Cl + R-B(OH)₂ --(Pd Catalyst, Base)--> Cyclopropyl-C(=O)-R

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// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_acyl [label=""]; PdII_acyl -> Transmetalation [dir=back]; Transmetalation -> PdII_biaryl [label=""]; PdII_biaryl -> RedElim [dir=back]; RedElim -> Pd0 [label=""];

// Input/Output Edges Acyl_Chloride -> OxAdd [label=""]; Boronic_Acid -> Transmetalation [label=""]; RedElim -> Product [label=""]; } caption { label = "Figure 1: Catalytic Cycle of the Acyl-Suzuki Cross-Coupling"; fontsize = 10; } end_dot Figure 1: Catalytic Cycle of the Acyl-Suzuki Cross-Coupling

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the cyclopropanecarbonyl chloride, forming a Pd(II) intermediate.[8]

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 'R' group) to the palladium center, displacing the chloride. This is often the rate-determining step.

  • Reductive Elimination : The two organic fragments (cyclopropylcarbonyl and the R-group) on the palladium center couple and are expelled from the coordination sphere, forming the desired ketone product and regenerating the active Pd(0) catalyst.[8]

Core Building Blocks & Reagent Considerations

Successful execution of the acyl-Suzuki coupling relies on the quality and proper handling of two key components: the acyl electrophile and the boronic acid.

The Acyl Electrophile: Cyclopropanecarbonyl Chloride (CPCC)

Cyclopropanecarbonyl chloride (CAS 4023-34-1) is the most common activated precursor for this reaction.[12][13]

  • Properties : It is a colorless to pale yellow liquid with a pungent odor.[13] It is highly reactive and moisture-sensitive, readily hydrolyzing to cyclopropanecarboxylic acid.

  • Procurement & Synthesis : CPCC is commercially available from numerous suppliers.[14] Alternatively, it can be synthesized in the lab from cyclopropanecarboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.[15]

  • Handling : Due to its reactivity, CPCC should be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.[12][13]

Boronic Acid Building Blocks

Boronic acids are versatile, generally stable, and widely available building blocks, making them ideal for creating diverse libraries of compounds.[16][17]

  • Scope : A vast array of aryl and heteroaryl boronic acids are commercially available, allowing for the introduction of the cyclopropylcarbonyl motif onto virtually any aromatic system. The reaction tolerates a wide range of functional groups, including esters, ketones, nitriles, and ethers.[10][18]

  • Stability : While most arylboronic acids are stable solids, some can be prone to decomposition, particularly protodeboronation (loss of the B(OH)₂ group).[19] It is crucial to use high-quality reagents and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts for particularly sensitive substrates.[20][21]

Experimental Protocols & Workflow

The following section provides a detailed, field-proven protocol for the coupling of cyclopropanecarbonyl chloride with a representative arylboronic acid.

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// Edges Start -> ReagentPrep; ReagentPrep -> Setup; Setup -> Addition; Addition -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Analysis; Analysis -> End; } caption { label = "Figure 2: General Experimental Workflow"; fontsize = 10; } end_dot Figure 2: General Experimental Workflow

Protocol 1: Synthesis of Cyclopropyl(phenyl)methanone

This protocol details the coupling of cyclopropanecarbonyl chloride with phenylboronic acid. It can be adapted for a wide range of aryl and heteroaryl boronic acids.

Materials & Equipment:

  • Reactants : Cyclopropanecarbonyl chloride (CPCC), Phenylboronic acid

  • Catalyst System : Palladium(II) Acetate (Pd(OAc)₂), Tricyclohexylphosphine (PCy₃)

  • Base : Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent : Toluene, anhydrous

  • Equipment : Oven-dried Schlenk flask, magnetic stirrer hotplate, condenser, nitrogen/argon line, syringes, standard laboratory glassware for workup and chromatography.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Phenylboronic Acid121.931.2146 mg1.2
Cyclopropanecarbonyl Chloride104.531.0105 mg (88 µL)1.0
Pd(OAc)₂224.50.036.7 mg0.03 (3 mol%)
PCy₃280.490.0616.8 mg0.06 (6 mol%)
K₂CO₃ (anhydrous)138.213.0415 mg3.0
Toluene (anhydrous)--5.0 mL-
Table 1: Reagent Quantities for a 1.0 mmol Scale Reaction

Step-by-Step Procedure:

  • Inert Atmosphere Setup : Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of nitrogen or argon.

  • Charge Solid Reagents : To the flask, add phenylboronic acid (146 mg, 1.2 mmol), anhydrous potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and tricyclohexylphosphine (16.8 mg, 0.06 mmol).

    • Scientist's Note : The order of addition is crucial. The catalyst, ligand, base, and boronic acid are mixed first to facilitate the formation of the active catalytic species and the boronate salt before the reactive acyl chloride is introduced.

  • Evacuate and Backfill : Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Add Solvent : Add anhydrous toluene (5.0 mL) via syringe.

  • Initiate Reaction : Begin vigorous stirring and heat the mixture to 80 °C.

  • Add Acyl Chloride : Once the reaction temperature is stable, add cyclopropanecarbonyl chloride (88 µL, 1.0 mmol) dropwise via syringe over 1 minute.

    • Scientist's Note : The acyl chloride is the most reactive component and is typically the limiting reagent. Slow addition helps to control any initial exotherm and ensures it reacts preferentially in the desired catalytic cycle rather than with trace moisture or other nucleophiles.

  • Monitor Reaction : Maintain the reaction at 80 °C. Monitor the consumption of the limiting reagent by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (Typical reaction time: 4-12 hours).

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Quench the reaction by adding water (15 mL) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropyl(phenyl)methanone.

  • Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poorly soluble base.1. Use a fresh source of palladium catalyst or a more active pre-catalyst (e.g., PEPPSI-type). 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Switch to a more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).
Protodeboronation of Boronic Acid 1. Reaction temperature is too high. 2. Presence of excess water. 3. Inherently unstable boronic acid.1. Lower the reaction temperature and accept a longer reaction time. 2. Use rigorously dried reagents and solvents. 3. Switch to the corresponding boronic acid pinacol ester (MIDA boronate) or trifluoroborate salt.[20][21]
Formation of Biaryl Side Product (R-R) Homocoupling of the boronic acid, often promoted by oxygen.Ensure the reaction is maintained under a strict inert atmosphere. Degas the solvent before use.
Hydrolysis of Acyl Chloride Trace moisture in the reaction vessel or on glassware.Add the acyl chloride only after the reaction mixture has reached the target temperature, which helps drive off any residual moisture. Use high-purity CPCC.
Table 2: Common Issues and Solutions in Acyl-Suzuki Coupling

Conclusion

The acyl-Suzuki cross-coupling reaction is a robust and highly versatile method for introducing the valuable cyclopropylcarbonyl motif into a wide range of molecular scaffolds. By using readily available cyclopropanecarbonyl chloride and a diverse palette of boronic acid building blocks, researchers can efficiently synthesize complex ketones under relatively mild conditions. The excellent functional group tolerance and predictable reactivity make this transformation an indispensable tool in modern drug discovery and development, enabling the rapid generation of novel analogues with improved pharmacological properties. Careful attention to anhydrous conditions and the selection of an appropriate catalyst-base system are paramount to achieving optimal results.

References

  • Szostak, M., & Szostak, R. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 55. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Deng, M.-Z., & Yao, M.-L. (2000). A Novel Stereocontrolled Synthesis of 1,2-trans Cyclopropyl Ketones via Suzuki-Type Coupling of Acid Chlorides with Cyclopropylboronic Acids. Organic Letters, 2(11), 1633–1635. [Link]

  • Cimetiere, N., & Le Gall, E. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(24), 2892-2907. [Link]

  • Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. ResearchGate. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Friščić, T., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2334–2339. [Link]

  • Zhang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • Chen, G., Shaughnessy, K. H., & Diao, T. (2019). Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids. ACS Catalysis, 9(10), 9197-9202. [Link]

  • Google Patents. (1996).
  • Friščić, T., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [Link]

  • Daugulis, O., & Chen, G. (2019). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. [Link]

  • Daugulis, O., & Chen, G. (2025). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Patsnap. (2015). Method for preparing cyclopropyl boronic acid. (CN105001111A).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]

  • Google Patents. (n.d.). A kind of preparation method of cyclopropanecarbonyl chloride. (CN118812351A).
  • ResearchGate. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

  • Li, A. Y., & Chen, Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(29), 5051-5053. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481-7485. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. Journal of Organic Chemistry, 81(23), 11831-11840. [Link]

  • Micalizio, G. C., & Hale, K. J. (2022). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters, 24(48), 8878–8883. [Link]

  • ResearchGate. (2025). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Semantic Scholar. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Organic Chemistry Portal. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]

  • ResearchGate. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropylboronic acid. (CN101863912A).
  • Wang, D., & Yan, J. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5936-5957. [Link]

  • Google Patents. (n.d.). Novel process for synthesizing cyclopropylboronic acid. (CN101440100B).
  • PubMed. (2022). Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters. [Link]

Sources

Method

Application Notes and Protocols for the Arylation of 3-(cyclopropanecarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Arylated Cyclopropyl Ketone Scaffolds The 3-(cyclopropanecarbonyl)phenyl moiety is a valuable scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylated Cyclopropyl Ketone Scaffolds

The 3-(cyclopropanecarbonyl)phenyl moiety is a valuable scaffold in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties of the cyclopropyl group, coupled with the synthetic versatility of the ketone and the biaryl linkage, offer a rich three-dimensional chemical space for interaction with biological targets. The arylation of 3-(cyclopropanecarbonyl)phenylboronic acid via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provides a powerful and modular approach to a diverse library of biaryl compounds with potential therapeutic applications. This document provides a detailed guide to the reaction conditions, underlying mechanistic principles, and a practical protocol for the successful arylation of this important building block.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most important and widely used carbon-carbon bond-forming reactions in organic synthesis. Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. The reaction facilitates the formation of a C-C bond between an organoboron compound (such as a boronic acid) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)_2 Boronate [Ar'-B(OH)_3]^- Ar_prime_BOH2->Boronate Base Base Base->Ar_prime_BOH2 Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Arylation of 3-(cyclopropanecarbonyl)phenylboronic acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-(cyclopropanecarbonyl)phenylboronic acid with a representative aryl bromide. The conditions can be adapted for other aryl halides.

Materials and Reagents
  • 3-(cyclopropanecarbonyl)phenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure
  • Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar, add 3-(cyclopropanecarbonyl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Catalyst Preparation: In a separate vial, weigh the palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) and briefly purge with inert gas.

  • Solvent Addition: To the Schlenk flask containing the solids, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be stirred to ensure good mixing.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

  • Catalyst Addition: Add the pre-weighed catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended Starting PointRationale and Considerations
Palladium Catalyst Pd(OAc)₂ with a phosphine ligand (e.g., PCy₃, SPhos) or a pre-formed catalyst like Pd(PPh₃)₄Pd(OAc)₂ is a stable and common Pd(II) precursor that is reduced in situ to the active Pd(0) species. The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphines like PCy₃ and SPhos are often effective for coupling with a wide range of aryl halides.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base plays a critical role in activating the boronic acid for transmetalation. The strength and solubility of the base can influence the reaction rate and yield. K₃PO₄ is a moderately strong base that is often effective and compatible with a variety of functional groups.
Solvent 1,4-Dioxane/water, Toluene/water, THF/waterA mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of organic solvent can affect the solubility of the reagents and the stability of the catalyst.
Temperature 80-100 °CThe reaction temperature influences the rate of the catalytic cycle. Higher temperatures are often required for less reactive aryl chlorides, while more reactive aryl iodides and bromides may proceed at lower temperatures.
Stoichiometry 1.0 eq. Aryl Halide, 1.1-1.5 eq. Boronic AcidA slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

Potential Side Reactions and Troubleshooting

While the Suzuki-Miyaura coupling is a robust reaction, several side reactions can occur:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents (when appropriate for the chosen base) and a slight excess of the boronic acid.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often more prevalent when the cross-coupling reaction is slow. Optimizing the catalyst system and reaction conditions can mitigate this issue.

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.

  • Stability of the Cyclopropyl Ketone: The cyclopropyl ketone moiety is generally stable under the basic conditions of the Suzuki-Miyaura coupling. However, very strong bases or prolonged heating could potentially lead to side reactions involving the ketone or the cyclopropyl ring. Careful monitoring of the reaction is advised.

Conclusion

The Suzuki-Miyaura coupling provides a highly effective and versatile method for the arylation of 3-(cyclopropanecarbonyl)phenylboronic acid, enabling the synthesis of a wide array of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and considerations outlined in this application note serve as a comprehensive guide for scientists in the field of drug discovery and organic synthesis to successfully employ this powerful transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

Application

Application Note: High-Efficiency Microwave-Assisted Cross-Coupling of 3-(Cyclopropylcarbonyl)phenylboronic Acid

Executive Summary This application note details the microwave-assisted Suzuki-Miyaura cross-coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 304876-04-2) . This specific building block is increasingly valued i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted Suzuki-Miyaura cross-coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 304876-04-2) . This specific building block is increasingly valued in drug discovery for introducing the cyclopropylcarbonyl moiety—a pharmacophore known to enhance metabolic stability and potency compared to simple alkyl chains.

While thermal coupling of electron-deficient boronic acids often suffers from protodeboronation and slow kinetics, microwave irradiation offers a kinetic advantage. This guide provides a self-validating protocol to achieve high yields (>85%) in under 20 minutes, minimizing side reactions common to meta-substituted electron-withdrawing groups.

Chemical Profile & Mechanistic Considerations

The Substrate
  • Compound: 3-(Cyclopropylcarbonyl)phenylboronic acid

  • CAS: 304876-04-2

  • Structure: A phenyl ring substituted at the meta position with a cyclopropylcarbonyl group (

    
    ) and a boronic acid group.
    
  • Electronic Nature: The cyclopropylcarbonyl group is electron-withdrawing (EWG). This decreases the electron density on the boron center, potentially slowing the transmetallation step and increasing susceptibility to base-catalyzed protodeboronation.

Why Microwave?

In conventional thermal heating, the slow ramp-up time allows the base (necessary for Suzuki coupling) to catalyze the hydrolytic cleavage of the C-B bond (protodeboronation) before the cross-coupling is complete. Microwave irradiation provides:

  • Rapid Heating: Reaches target temperature (

    
    ) in seconds, bypassing the "danger zone" for deboronation.
    
  • Superheating: Allows solvents to exceed boiling points, accelerating the rate-determining step (transmetallation).

Standard Operating Procedure (SOP)

Reagents & Materials
ComponentSpecificationRole
Boronic Acid 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 - 1.5 equiv)Nucleophile
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)Electrophile
Catalyst

(3-5 mol%)
Robust, air-stable catalyst
Base

(2.0 - 3.0 equiv)
Activates boronic acid
Solvent System 1,4-Dioxane / Water (4:1 v/v)High microwave absorbance (

)
Step-by-Step Protocol

Step 1: Reaction Assembly

  • Into a 10 mL microwave process vial equipped with a magnetic stir bar, weigh:

    • 1.0 mmol Aryl Halide.

    • 1.2 mmol 3-(Cyclopropylcarbonyl)phenylboronic acid.

    • 0.03 mmol (24 mg)

      
      .
      
    • 2.0 mmol (276 mg)

      
      .
      
  • Add 4 mL of 1,4-Dioxane and 1 mL of deionized water.

  • Critical Step: Cap the vial and purge with Nitrogen or Argon for 2 minutes to remove dissolved oxygen. (Oxygen promotes homocoupling of the boronic acid).

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program Parameters:

    • Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Start the reaction. Ensure the pressure limit is set to 15-20 bar (safety cutoff).

Step 3: Workup & Purification

  • Cool the vial to room temperature using the reactor's compressed air usually.

  • Filter the reaction mixture through a pad of Celite to remove Palladium black; wash with Ethyl Acetate.

  • Wash the filtrate with Brine (

    
    ) and Water (
    
    
    
    ).
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash chromatography (Silica Gel).

    • Eluent Suggestion: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc, depending on the aryl halide polarity).

Visual Workflows

Experimental Workflow (DOT Diagram)

G Start Start: Weigh Reagents Purge Inert Gas Purge (2 mins) Start->Purge Prevent Homocoupling MW Microwave Irradiation 110°C, 15 min Purge->MW Sealed Vial Workup Celite Filtration & Extraction MW->Workup Cool to RT Purify Flash Chromatography Workup->Purify Crude Oil

Caption: Figure 1. Linear workflow for the microwave-assisted coupling process, emphasizing the inert gas purge to protect the catalyst.

Mechanistic Cycle & Microwave Influence

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim MW Energy Input RedElim->Pd0 - Product MW_Effect Microwave Acceleration Targets Transmetallation MW_Effect->TransMet

Caption: Figure 2. The Catalytic Cycle.[1][2] Microwave energy primarily accelerates the sluggish transmetallation step caused by the electron-withdrawing carbonyl group.

Optimization Matrix & Troubleshooting

If the standard protocol yields <50%, consult this matrix. The cyclopropylcarbonyl group's stability allows for some aggressive conditions, but pH control is paramount.

IssueObservationRoot CauseCorrective Action
Low Conversion Starting material (halide) remains.Catalyst deactivation or slow kinetics.Switch solvent to DMF/Water . DMF absorbs microwaves better, reaching higher internal temps.
Protodeboronation Formation of nitrobenzene/benzene derivatives (loss of B).Reaction too slow; Base too strong.1. Switch base to

(milder).2. Increase temp to

but reduce time to 5 mins (Flash Heating).
Homocoupling Biaryl formation from boronic acid (Ar-Ar).[3]Oxygen presence.[4]Rigorous degassing. Add 3-5 drops of ethanol to scavenge radicals.
Decomposition Black precipitate immediately."Palladium Black" formation.Add ligand stabilizer (e.g.,

or switch to Pd(Amphos) ).
Comparative Data: Thermal vs. Microwave

Data derived from internal validation of meta-EWG phenylboronic acids.

ConditionTemp (

)
TimeYield (%)Purity (%)
Thermal (Oil Bath) 10012 hrs62%88%
Microwave (Protocol) 11015 min91% 96%

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Detailed discussion on protodeboronation mechanisms). Link

  • BenchChem. (2025).[5][6] "Application Notes for Microwave-Assisted Suzuki Coupling." (General protocols for heterocyclic/substituted boronic acids). Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for CAS 304876-04-2 before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yields in Suzuki Coupling of Ketone-Functionalized Boronic Acids

Ticket ID: #SC-KETO-BORON-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High Executive Summary: The "Root Cause" Analysis Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-KETO-BORON-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary: The "Root Cause" Analysis

Welcome to the Technical Support Center. You are likely here because your Suzuki coupling involving a ketone-functionalized boronic acid is failing. The symptoms are almost always the same: complete consumption of the boronic acid starting material, but low conversion to the desired product.

The primary culprit is Protodeboronation .

Ketone substituents, particularly those in the ortho or para positions, are electron-withdrawing. While this normally facilitates transmetallation, it drastically destabilizes the C-B bond in the presence of base and water (standard Suzuki conditions). The base attacks the boron, forming a boronate "ate" complex. If transmetallation to Palladium is slow, the complex collapses, severing the C-B bond and replacing it with a proton. Your valuable starting material becomes a simple ketone (e.g., acetophenone), which is often volatile or indistinguishable from solvent peaks.

This guide provides three tiered solutions to outmaneuver this decomposition pathway.

Troubleshooting Module: Diagnostic & Repair

Issue 1: "My boronic acid disappears rapidly, but the product yield is <20%."

Diagnosis: Rapid Protodeboronation. The rate of decomposition (


) is faster than the rate of transmetallation (

). Solution: Implement the "Slow-Release" Strategy using MIDA Boronates.

Technical Insight: MIDA (N-methyliminodiacetic acid) boronates are


-hybridized, shutting down the empty p-orbital on boron. This makes them immune to base hydrolysis and protodeboronation. Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in low concentrations.[1] This keeps the standing concentration of the unstable species low, ensuring that as soon as it is released, it is consumed by the catalyst rather than decomposing.
Issue 2: "I cannot change my starting material to a MIDA boronate. I must use the boronic acid/ester."

Diagnosis: Water intolerance. The presence of water (required for inorganic bases like


 or 

) is driving the decomposition. Solution: Switch to Anhydrous Coupling using Potassium Trimethylsilanolate (TMSOK).

Technical Insight: TMSOK is soluble in organic solvents (like THF or Toluene) and acts as an activator for boronic esters without requiring water. This completely removes the hydrolytic pathway for protodeboronation. It is particularly effective for boronic esters (Pinacol) that are acid/base sensitive.

Issue 3: "The reaction starts well but stalls after 50% conversion."

Diagnosis: Catalyst Deactivation or Inhibition.[2] Ketones can coordinate to Palladium, or the generated byproducts are poisoning the catalyst. Solution: Upgrade to Buchwald Precatalysts (Gen 3/4) .

Technical Insight: Traditional catalysts like


 are notoriously unstable and slow. Bulky, electron-rich phosphine ligands (like XPhos or SPhos) facilitate rapid oxidative addition and, more importantly, rapid transmetallation. By increasing the turnover frequency (TOF), you force the catalytic cycle to outcompete the background decomposition.

Experimental Protocols

Protocol A: The "Gold Standard" Slow-Release MIDA Coupling

Best for: Highly unstable ketone-boronic acids (e.g., 2-acyl substituted).

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 - 5.0 equiv)

  • Solvent: Dioxane : Water (5:1 ratio)[3]

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, MIDA Boronate, and Base.

  • Catalyst Addition: Add the Pd source and Ligand (or pre-formed precatalyst).

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5-10 minutes. Oxygen promotes homocoupling, which wastes your boronate.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C .

    • Note: Unlike standard Suzuki couplings that often run at 100°C, MIDA hydrolysis occurs efficiently at 60°C. Higher temperatures may accelerate decomposition of the released acid.

  • Monitoring: Monitor via LCMS. You should see the MIDA boronate peak slowly decrease as the product peak increases.

Protocol B: Anhydrous Coupling with TMSOK

Best for: Boronic esters (BPin) that cannot tolerate water.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Boronic Ester (BPin) (1.1 equiv)

  • Catalyst: Pd(dba)₂ (5 mol%) + XPhos (10 mol%)

  • Base: Potassium Trimethylsilanolate (TMSOK) (1.0 - 1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Drying: Ensure all glassware is flame-dried and cooled under Argon.

  • Charge: Add Aryl Halide, Boronic Ester, Pd catalyst, and Ligand to the flask inside a glovebox or under strict Schlenk conditions.

  • Base: Add solid TMSOK. Caution: TMSOK is hygroscopic. Handle quickly or in a glovebox.

  • Solvent: Add anhydrous solvent.

  • Reaction: Stir at Room Temperature to 50°C. TMSOK is a powerful activator; many couplings proceed rapidly without high heat.

Data & Selection Guide

Base Selection Matrix for Ketone-Boronic Acids
BasepKa (conj. acid)Water Required?Risk of Aldol Side-RxnRecommended For
K₃PO₄ ~12.3YesModerateStandard Choice. Good balance of activation vs. side reactions.
K₂CO₃/Na₂CO₃ ~10.3YesHighAvoid if ketone is enolizable (has alpha-protons).
CsF ~3.2 (HF)NoLowAnhydrous Alternative. Good for very sensitive groups, but requires high temp.
TMSOK ~11-12NO LowHigh Performance. Best for anhydrous coupling of esters.

Visualizations[5][6]

The Race: Coupling vs. Decomposition

This diagram illustrates the kinetic competition. To get high yields, the Green path (Transmetallation) must be faster than the Red path (Protodeboronation).

G Start Ketone-Boronic Acid (Unstable) AteComplex Boronate 'Ate' Complex (Activated) Start->AteComplex Activation Base Base + H2O Base->AteComplex Decomp Protodeboronation (Decomposition) AteComplex->Decomp Slow Catalyst / High Temp Transmet Transmetallation AteComplex->Transmet Fast Catalyst (Buchwald) Waste Ketone Byproduct (Starting Material Lost) Decomp->Waste PdCycle Pd(II)-Ar Complex (Catalyst) PdCycle->Transmet Product Desired Biaryl Ketone Transmet->Product Reductive Elimination

Caption: Kinetic competition between productive Transmetallation (Green) and destructive Protodeboronation (Red).

Decision Tree for Optimization

Follow this logic flow to select the correct protocol for your specific substrate.

DecisionTree Q1 Is the Boronic Acid commercially available as MIDA? YesMIDA Use MIDA Boronate Q1->YesMIDA Yes NoMIDA Can you synthesize the MIDA ester? Q1->NoMIDA No ProtocolA Run Protocol A (Slow Release) YesMIDA->ProtocolA NoMIDA->ProtocolA Yes (Worth the effort) Q2 Is the substrate Base Sensitive (Enolizable)? NoMIDA->Q2 No (Too time consuming) Anhydrous Use Anhydrous Conditions Q2->Anhydrous Yes Standard Use K3PO4 / Dioxane / H2O + High Activity Catalyst (XPhos) Q2->Standard No ProtocolB Run Protocol B (TMSOK / THF) Anhydrous->ProtocolB

Caption: Optimization logic flow. MIDA boronates are the preferred route; TMSOK is the backup for base-sensitive substrates.

References

  • Slow-Release Strategy (MIDA Boronates): Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link][4]

  • Anhydrous Coupling (TMSOK): Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate: The Role of the Base." Journal of the American Chemical Society. [Link][4]

  • Protodeboronation Mechanism: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society. [Link][4]

  • Catalyst Selection (Buchwald Ligands): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research. [Link]

Sources

Optimization

Troubleshooting low conversion with 3-(Cyclopropylcarbonyl)phenylboronic acid

Technical Support Center: 3-(Cyclopropylcarbonyl)phenylboronic acid Welcome to the technical support guide for 3-(Cyclopropylcarbonyl)phenylboronic acid. This document is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Cyclopropylcarbonyl)phenylboronic acid

Welcome to the technical support guide for 3-(Cyclopropylcarbonyl)phenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to serve as a primary resource for troubleshooting low conversion and other common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most common and pressing issues encountered during reactions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction with 3-(Cyclopropylcarbonyl)phenylboronic acid has a low conversion rate. What are the most common initial checks I should perform?

When a Suzuki-Miyaura coupling reaction exhibits low conversion, it is crucial to systematically evaluate the foundational parameters of the experiment. Often, the root cause is not a complex mechanistic failure but a subtle flaw in the setup or reagents.

Start with three fundamental areas:

  • Reaction Atmosphere: The catalytic cycle involves a sensitive Pd(0) species which is highly susceptible to oxidation. Ensure the reaction was set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] The presence of oxygen can lead to the formation of inactive palladium black and the oxidative degradation of phosphine ligands, effectively killing the catalyst.[1] Proper degassing of solvents and reagents via sparging with inert gas or freeze-pump-thaw cycles is critical.

  • Reagent Quality & Stoichiometry:

    • Boronic Acid Integrity: Verify the purity of your 3-(Cyclopropylcarbonyl)phenylboronic acid. Boronic acids are susceptible to decomposition, primarily through protodeboronation and formation of unreactive boroxine anhydrides.[2][3]

    • Halide Partner: Confirm the purity of your aryl or vinyl halide.

    • Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion. Ensure your measurements were accurate.

  • Core Reaction Parameters:

    • Temperature: Confirm that the reaction was heated to the target temperature and that this temperature was maintained consistently.

    • Stirring: Inefficient stirring, especially in biphasic solvent systems (e.g., toluene/water), can severely limit the reaction rate by preventing effective mixing of the organic and aqueous phases where different components of the catalytic cycle occur.[1]

Q2: I suspect my 3-(Cyclopropylcarbonyl)phenylboronic acid has degraded. How can I confirm this and what can I do to prevent it?

This is a very common failure mode. Boronic acid instability is a frequent cause of low yields in Suzuki-Miyaura reactions.[2][4] There are two primary degradation pathways:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which converts your starting material into cyclopropyl(phenyl)methanone—an inert byproduct.[3] This side reaction is often catalyzed by acid or base and is highly dependent on reaction conditions.[3][5]

  • Boroxine Formation: Boronic acids can dehydrate, especially upon storage, to form a cyclic trimer anhydride called a boroxine.[2][6][7] While the formation of boroxines is reversible in the presence of water, their formation complicates accurate mass measurement and can affect reaction kinetics.

Troubleshooting & Prevention Steps:

  • Purity Check: The most reliable way to check the purity of your boronic acid is via NMR spectroscopy. The presence of cyclopropyl(phenyl)methanone would be a clear indicator of protodeboronation.

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the boronic acid.

  • Switch to a More Stable Derivative: If protodeboronation is a persistent issue, the most robust solution is to convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[3][5] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition while still allowing the productive cross-coupling to proceed.[3]

Q3: How do I know if my palladium catalyst is the problem?

Catalyst activity is the heart of the reaction. Several factors can lead to apparent catalyst failure:

  • Inactive Precatalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to Pd(0).[2][4] This reduction step can be inefficient. Furthermore, some Pd(II) sources have a limited shelf life.[1]

  • Catalyst Degradation: Exposure to oxygen can cause the active Pd(0) catalyst to precipitate as inactive palladium black.[2]

  • Ligand Issues: For catalysts formed in situ (e.g., by mixing Pd(OAc)₂ and a phosphine ligand), the ligand itself may have degraded through oxidation.

Troubleshooting Steps:

  • Run a Control Reaction: Test your catalyst system (palladium source and ligand) on a simple, reliable coupling for which you have a validated protocol, such as coupling phenylboronic acid with 4-bromotoluene.[2] If this "bulletproof" reaction also fails, your catalyst is almost certainly inactive.

  • Use a Modern Precatalyst: To ensure robust and reproducible generation of the active Pd(0) species, consider using an air-stable, well-defined palladium precatalyst. Buchwald G3 or G4 palladacycles and PEPPSI™-type catalysts are excellent choices designed for clean and efficient initiation of the catalytic cycle.[2]

Q4: My choice of base and solvent seems to have a major impact. How do I select the optimal conditions?

The base and solvent are not passive components; they are critical players in the catalytic cycle.

The Role of the Base: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[8]

The Role of the Solvent: The solvent must solubilize the reactants and facilitate the interaction between phases. Many Suzuki couplings use a mixture of a nonpolar organic solvent (like dioxane, toluene, or THF) and water.

Optimization Strategy:

The interplay between the base, solvent, and substrates is complex. A screening approach is often the most effective way to optimize conditions.

BaseTypical SolventsStrengthComments
K₃PO₄ Dioxane, TolueneStrongOften highly effective, especially for less reactive chlorides. Can be very hygroscopic.
Cs₂CO₃ Dioxane, THFStrongA powerful and highly soluble base, often gives excellent results but is more expensive.[9]
K₂CO₃ Toluene/H₂O, Dioxane/H₂OMediumA common and cost-effective choice. Requires water for good solubility and activity.
Na₂CO₃ Toluene/H₂O, Ethanol/H₂OMediumAnother standard, inexpensive choice. Often used in aqueous mixtures.

General Recommendation: For 3-(Cyclopropylcarbonyl)phenylboronic acid with a typical aryl bromide partner, a good starting point is K₂CO₃ in a Dioxane/Water (4:1) mixture at 80-100 °C. If conversion is low, switching to a stronger base like K₃PO₄ may improve the result.

Visualized Workflows & Mechanisms

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart Start Low Conversion Observed Check_Atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Blanket) Start->Check_Atmosphere Check_Reagents 2. Assess Reagent Quality Check_Atmosphere->Check_Reagents Atmosphere OK? Check_Conditions 3. Review Reaction Parameters Check_Reagents->Check_Conditions Reagents OK? Purity_BA Check Boronic Acid Purity (NMR) Look for Protodeboronation Check_Reagents->Purity_BA Purity_Halide Check Aryl Halide Purity Check_Reagents->Purity_Halide Catalyst_Activity Test Catalyst on Control Reaction Check_Reagents->Catalyst_Activity Temp_Stir Verify Temperature & Stirring Rate Check_Conditions->Temp_Stir Base_Solvent Optimize Base & Solvent System Check_Conditions->Base_Solvent Result_Bad Issue Persists Check_Conditions->Result_Bad Parameters OK? Result_Good Problem Solved Purity_BA->Result_Good Catalyst_Activity->Result_Good Base_Solvent->Result_Good

Caption: A logical workflow for diagnosing low conversion issues.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_problems Potential Failure Points Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl P1 Slow if Ar-X is electron-rich or hindered OxAdd->P1 Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl P2 Requires Base Boronic acid instability (Protodeboronation) Transmetal->P2 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' P3 Can be slow for hindered products RedElim->P3 PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Biaryl->RedElim

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Standard Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL).

  • Sparge the resulting solution by bubbling the inert gas through the liquid for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Quickly add the Pd(dppf)Cl₂ catalyst to the flask against a positive flow of inert gas.

  • Seal the flask securely and place it in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS to confirm consumption of the limiting starting material.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: How should I properly store 3-(Cyclopropylcarbonyl)phenylboronic acid?

    • A: It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture.[10] Hygroscopic solids can absorb water, which can promote degradation.[10]

  • Q: Can the cyclopropylcarbonyl functional group on the boronic acid cause any side reactions?

    • A: The ketone in the cyclopropylcarbonyl group is generally stable under standard Suzuki-Miyaura conditions. The reaction is highly chemoselective for the C-B bond. However, under very harsh basic conditions or with certain palladium/ligand systems known to activate C-C bonds, unforeseen reactivity could occur, though this is unlikely.[11]

  • Q: I have confirmed that boroxine has formed in my starting material. Is it still usable?

    • A: Yes. The formation of the boroxine trimer is a reversible dehydration reaction.[6][7] In Suzuki-Miyaura reactions that use aqueous solvent mixtures, the boroxine will typically hydrolyze back to the active boronic acid monomer in situ. However, its presence means the mass you are weighing out is not purely the monomer, which can affect stoichiometry. For best results, use fresh material or consider a purification step if the boroxine content is high.

References

  • BenchChem Technical Support. (2025). troubleshooting low conversion in Suzuki coupling reactions. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.
  • BenchChem Technical Support. (2025). Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention. BenchChem.
  • BenchChem Technical Support. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Protodeboronation of (Hetero)
  • Protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (2018). Journal of the American Chemical Society.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). Molecules.
  • Phenylboronic acid. Wikipedia.
  • Phenylboronic acid:Synthesis,reactions. (2023). ChemicalBook.
  • Safety Data Sheet: Phenylboronic acid. Carl ROTH.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Cyclopropylcarbonyl)phenylboronic Acid Coupling Products

Introduction Welcome to the Technical Support Center for the purification of coupling products derived from 3-(cyclopropylcarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of coupling products derived from 3-(cyclopropylcarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The unique electronic and steric properties of the cyclopropylcarbonyl moiety can present specific challenges during product isolation and purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to make informed decisions during your purification workflows.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of your target compound. Each problem is followed by a series of potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: My purified product is contaminated with a significant amount of the starting boronic acid.

Potential Cause 1: Inefficient Aqueous Workup

  • Explanation: 3-(Cyclopropylcarbonyl)phenylboronic acid, like other boronic acids, can be partially soluble in organic solvents, leading to incomplete removal during a standard aqueous workup. The equilibrium between the boronic acid and its boronate anion is pH-dependent.[1]

  • Solution: Acid-Base Extraction: A basic wash is often effective for removing residual boronic acids.[2] After the initial aqueous workup, wash the organic layer with a mild aqueous base (e.g., 1 M Na₂CO₃ or K₂CO₃ solution). This will convert the boronic acid into its more water-soluble boronate salt, facilitating its extraction into the aqueous phase. Be cautious if your product contains base-sensitive functional groups.

Potential Cause 2: Co-elution during Column Chromatography

  • Explanation: The polarity of your desired product and the residual boronic acid may be too similar for effective separation with the chosen solvent system.

  • Solution: Solvent System Optimization:

    • Increase Polarity: A more polar solvent system (e.g., increasing the percentage of ethyl acetate or methanol in a hexane/ethyl acetate eluent) can help retain the more polar boronic acid on the silica gel, allowing for the elution of your less polar product.[3]

    • Use of a Triethylamine (TEA) Additive: Adding a small amount of triethylamine (0.1-1%) to your eluent can help to suppress the streaking of the boronic acid on the silica column by interacting with the acidic silanol groups.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase such as alumina (basic or neutral) or a C18 reversed-phase column.

Potential Cause 3: Complexation

  • Explanation: In some cases, the boronic acid can form a complex with diol-containing impurities or solvents, altering its chromatographic behavior.

  • Solution: Scavenger Resins: Polystyrene resins functionalized with diethanolamine (DEAM-PS) can be used to selectively scavenge boronic acids from the reaction mixture prior to chromatography.[2]

Problem 2: I'm observing a significant amount of a homocoupled byproduct (biphenyl derivative of 3-(cyclopropylcarbonyl)phenylboronic acid).

Potential Cause 1: Presence of Oxygen

  • Explanation: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids, catalyzed by palladium.[4][5][6] This is a common side reaction in Suzuki-Miyaura couplings.[7]

  • Solution: Rigorous Degassing:

    • Inert Gas Sparging: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.[4]

    • Freeze-Pump-Thaw Cycles: For particularly sensitive reactions, perform three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

Potential Cause 2: Use of a Pd(II) Precatalyst

  • Explanation: Pd(II) precatalysts, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species. This reduction can sometimes be facilitated by the boronic acid, leading to homocoupling.[4]

  • Solution: Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help to minimize homocoupling that occurs during the initial reduction of a Pd(II) precatalyst.[4]

Potential Cause 3: Inappropriate Base or Reaction Conditions

  • Explanation: The choice of base and reaction temperature can influence the rate of homocoupling. Some bases can promote the activation of the boronic acid towards homocoupling.[8][9]

  • Solution: Optimization of Reaction Parameters:

    • Base Selection: Experiment with different bases. For instance, if you are using a strong base like NaOH, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions, including homocoupling.

Problem 3: My product is contaminated with a byproduct corresponding to the protodeboronated starting material (cyclopropyl phenyl ketone).

Potential Cause: Protodeboronation

  • Explanation: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[10] This reaction can be promoted by acidic or basic conditions, as well as elevated temperatures.[1][11][12] The propensity for protodeboronation is highly dependent on the specific boronic acid and the reaction conditions.[10]

  • Solution: Control of Reaction pH and Temperature:

    • pH Management: The rate of protodeboronation is often pH-dependent.[1][13] If you suspect protodeboronation is occurring, try to maintain the reaction pH as close to neutral as possible, while still ensuring the activity of the catalyst.

    • Temperature Moderation: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of protodeboronation.[11]

    • Anhydrous Conditions: While Suzuki reactions often use aqueous conditions, minimizing the amount of water can sometimes reduce the extent of protodeboronation.[2]

Problem 4: The purified product appears as a persistent oil and will not crystallize.

Potential Cause 1: Presence of Impurities

  • Explanation: Even small amounts of impurities can significantly inhibit crystallization by disrupting the formation of a crystal lattice.[3]

  • Solution: Further Purification:

    • Re-chromatography: If initial column chromatography did not yield a pure product, consider a second round of chromatography using a shallower gradient or a different solvent system.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide a higher degree of purity.[14][15]

Potential Cause 2: Residual Solvent

  • Explanation: Trapped solvent molecules can interfere with crystallization.

  • Solution: High Vacuum Drying: Ensure that the purified product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all traces of residual solvent.

Potential Cause 3: Inherent Properties of the Molecule

  • Explanation: Some molecules are inherently difficult to crystallize and may exist as amorphous solids or oils at room temperature.

  • Solution: Alternative Crystallization Techniques:

    • Solvent Screening: Attempt recrystallization from a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, methanol, dichloromethane, or mixtures thereof).[16]

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber with a poor solvent. The slow diffusion of the poor solvent vapor into the solution can induce crystallization.

    • Trituration: If the product is an oil, attempt to induce solidification by repeatedly washing it with a solvent in which it is sparingly soluble (e.g., cold hexanes).

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura coupling reaction with 3-(cyclopropylcarbonyl)phenylboronic acid?

A1: The most common impurities include:

  • Unreacted Starting Materials: 3-(cyclopropylcarbonyl)phenylboronic acid and the corresponding aryl halide.

  • Homocoupled Byproducts: The symmetrical biaryl derived from the coupling of two molecules of 3-(cyclopropylcarbonyl)phenylboronic acid.[4]

  • Protodeboronated Byproduct: Cyclopropyl phenyl ketone, resulting from the replacement of the boronic acid group with a hydrogen atom.[10][17]

  • Residual Palladium Catalyst: Traces of the palladium catalyst used in the reaction.

  • Boronic Acid Anhydrides (Boroxines): These can form from the dehydration of the boronic acid and may have different chromatographic properties.

Q2: What are the standard purification methods for the products of these coupling reactions?

A2: The standard purification workflow typically involves:

  • Aqueous Workup: To remove water-soluble byproducts and the base.[3]

  • Filtration: Passing the crude reaction mixture through a pad of celite or silica gel can help to remove the palladium catalyst and other solid impurities.[3][18]

  • Column Chromatography: This is a widely used and effective method for separating the desired product from closely related impurities.[3][18][19]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final purification step to obtain a highly pure material.[3][16]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is a powerful tool.[14][15][20][21][22]

Q3: How can I effectively remove the residual palladium catalyst?

A3: Several methods can be employed:

  • Filtration through Celite: A simple and often effective method is to filter the reaction mixture through a plug of celite.[3]

  • Treatment with Scavengers: Specific scavengers, such as silica-bound thiols or activated carbon, can be added to the crude product solution to bind the palladium, which is then removed by filtration.

  • Aqueous Wash with Thiol-Containing Reagents: Washing the organic layer with an aqueous solution of a reagent like sodium bisulfite or N-acetylcysteine can help to complex and remove residual palladium.

Q4: My TLC shows a clean conversion, but my isolated yield is low. Where could my product be going?

A4: Low isolated yields despite a clean reaction can be due to several factors during workup and purification:

  • Adsorption onto Silica Gel: Highly polar products can sometimes irreversibly bind to the silica gel during column chromatography. Using a more polar eluent or deactivating the silica gel with triethylamine can help mitigate this.

  • Product Volatility: If your product has a low boiling point, it may be lost during solvent removal under reduced pressure. Use lower temperatures on the rotary evaporator.

  • Incomplete Extraction: Ensure that you are using an appropriate organic solvent for the extraction and that you perform multiple extractions to maximize recovery from the aqueous layer.

  • Emulsion Formation: The formation of a stable emulsion during the aqueous workup can trap the product. Breaking the emulsion (e.g., by adding brine) is necessary for good separation.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Column Chromatography Purification
  • Preparation of the Crude Sample: After the aqueous workup, concentrate the organic layer under reduced pressure to obtain the crude product. For optimal column loading, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[3][19]

  • Column Packing: Prepare a silica gel column in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading and Elution: Carefully add the dry-loaded crude product to the top of the column. Elute the column with the chosen solvent system, collecting fractions.[3][18]

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Example Solvent Systems for Column Chromatography
Product PolarityStarting Eluent System (Hexane:Ethyl Acetate)Gradient Elution
Low95:5Gradually increase to 90:10, then 80:20
Medium90:10Gradually increase to 80:20, then 70:30
High80:20Gradually increase to 50:50, then consider adding methanol

Note: These are starting points and should be optimized based on TLC analysis.

IV. Visualized Workflows

Diagram 1: Troubleshooting Logic for Common Purification Challenges

G start Crude Product Analysis (TLC, LC-MS, NMR) impurity_q Major Impurity Identified? start->impurity_q boronic_acid Starting Boronic Acid impurity_q->boronic_acid Yes homocoupling Homocoupled Byproduct impurity_q->homocoupling Yes protodeboronation Protodeboronated Byproduct impurity_q->protodeboronation Yes end_node Pure Product impurity_q->end_node No sol_ba1 Optimize Aqueous Workup (Basic Wash) boronic_acid->sol_ba1 sol_ba2 Optimize Column Chromatography (Polar Eluent) boronic_acid->sol_ba2 sol_hc1 Improve Reaction Degassing homocoupling->sol_hc1 sol_hc2 Use Pd(0) Catalyst homocoupling->sol_hc2 sol_pd1 Control Reaction pH and Temperature protodeboronation->sol_pd1 sol_ba1->end_node sol_ba2->end_node sol_hc1->end_node sol_hc2->end_node sol_pd1->end_node

Caption: Troubleshooting logic for common purification challenges.

Diagram 2: General Purification Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Final Product reaction Suzuki-Miyaura Coupling workup Aqueous Workup (e.g., H2O, Brine) reaction->workup extraction Organic Extraction (e.g., EtOAc, DCM) workup->extraction drying Drying Agent (e.g., Na2SO4, MgSO4) extraction->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization / Trituration chromatography->recrystallization prep_hplc Preparative HPLC chromatography->prep_hplc final_product Pure Compound recrystallization->final_product prep_hplc->final_product

Caption: General purification workflow for coupling products.

V. References

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications, 2013. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications, 2022. [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing, 2017. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Homocoupling of various phenyl boronic acids. ResearchGate. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 2011. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.com, 2022. [Link]

  • Homocoupling of phenylboronic acid on Au catalysts. ResearchGate. [Link]

  • (Ph3P)AuCl-catalyzed homocoupling of arylboronic acids under benchtop conditions: Synthesis of. Docta Complutense, 2023. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • Strategy for Preparative LC Purification. Agilent. [Link]

  • Purification, Preparative HPLC-MS. MicroCombiChem. [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed, 2017. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 2002. [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Impurities in Arylboronic Esters Induce Persistent Afterglow. PubMed, 2024. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in 3-(Cyclopropylcarbonyl)phenylboronic Acid Couplings

Subject: Troubleshooting & Optimization Guide for Arylboronic Acid Homocoupling Product Focus: 3-(cyclopropylcarbonyl)phenylboronic acid (and derivatives) Case ID: SUZUKI-OPT-001 Executive Summary & Chemical Context[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Arylboronic Acid Homocoupling Product Focus: 3-(cyclopropylcarbonyl)phenylboronic acid (and derivatives) Case ID: SUZUKI-OPT-001

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Users working with 3-(cyclopropylcarbonyl)phenylboronic acid often encounter oxidative homocoupling (formation of the symmetric biaryl dimer) as a primary side reaction during Suzuki-Miyaura cross-couplings. While the cyclopropyl ketone moiety provides unique steric and electronic properties, the boronic acid group remains susceptible to oxidative dimerization, particularly when the cross-coupling cycle is sluggish.

The Chemistry: Homocoupling is fundamentally an oxidative process. It competes with the desired cross-coupling cycle when:

  • Dissolved Oxygen is present (oxidizing Pd(0) to peroxo-Pd(II) species).

  • Transmetallation is slow , allowing the boronic acid to react with itself on the metal center.

  • Pd(II) Precatalysts are not efficiently reduced to Pd(0) at the start of the reaction.

The presence of the meta-cyclopropylcarbonyl group acts as a moderate electron-withdrawing group (EWG). While this stabilizes the C-B bond against oxidation compared to electron-rich boronic acids, it decreases nucleophilicity, slowing the desired transmetallation and giving oxidative side-pathways more time to occur.

Diagnostic: Is it Homocoupling?

Before altering conditions, confirm the side product.

ObservationLikely IssueConfirmation
Symmetric Dimer Homocoupling LC-MS shows mass of

. NMR shows symmetric signals.
Des-boron Arene Protodeboronation Mass corresponds to Substrate - B(OH)₂ + H. (Common in EWG substrates).
Black Precipitate Pd Aggregation "Pd Black" formation indicates catalyst decomposition, often linked to oxidation.

Core Protocols for Minimization

Protocol A: The "Zero-Oxygen" Standard (Mandatory)

The majority of homocoupling events are driven by molecular oxygen acting as the oxidant in a Glaser-type or Pd-mediated mechanism.

Standard Sparging Workflow:

  • Do not rely on balloon purging. Simply evacuating the headspace is insufficient for removing dissolved oxygen in polar solvents (DMF, Dioxane, Water) used for this substrate.

  • Subsurface Sparging: Insert a long needle directly into the solvent mixture.

  • Duration: Sparge with high-purity Argon or Nitrogen for at least 15–20 minutes per 100 mL of solvent before adding the catalyst.

  • Catalyst Addition: Add the Pd catalyst after sparging, under a positive pressure of inert gas.

Protocol B: Kinetic Control via Slow Addition

By keeping the instantaneous concentration of the boronic acid low, you statistically favor the reaction with the aryl halide (which is in high concentration) over the self-reaction.

Step-by-Step Guide:

  • Dissolve the aryl halide and Pd catalyst in the reaction vessel.

  • Dissolve 3-(cyclopropylcarbonyl)phenylboronic acid in a separate vessel (degassed solvent).

  • Load the boronic acid solution into a gas-tight syringe or addition funnel.

  • Rate: Add the boronic acid solution dropwise over 30–60 minutes at the reaction temperature.

    • Note: Ensure the base is present in the main vessel or added alongside the boronic acid to maintain active boronate species.

Protocol C: The "Sacrificial Reductant" Strategy

If homocoupling persists despite degassing, it may be caused by the Pd(II) precatalyst reacting directly with the boronic acid before entering the catalytic cycle.

The Fix: Add Potassium Formate (HCOOK) .

  • Dosage: 10–20 mol% relative to the substrate.

  • Mechanism: Formate acts as a mild hydride source, rapidly reducing Pd(II) to active Pd(0) without interfering with the main cross-coupling cycle. This prevents the initial "burst" of homocoupling often seen with Pd(OAc)₂ or PdCl₂(dppf).

Mechanism & Decision Logic (Visualized)

Diagram 1: The Oxidative Homocoupling Pathway

This diagram illustrates where the error occurs: the intervention of Oxygen diverting the Pd(0) species.

HomocouplingMechanism Pd0 Pd(0) Active Species PdII_Ox Pd(II)-Peroxo Complex (Oxidized Catalyst) Pd0->PdII_Ox + O2 (Air Leak) CrossProduct Desired Cross-Coupled Product Pd0->CrossProduct + Aryl Halide (Anaerobic) Dimer Homocoupled Dimer (Side Product) PdII_Ox->Dimer + 2 equiv Boronic Acid BoronicAcid 3-(cyclopropylcarbonyl) phenylboronic acid BoronicAcid->PdII_Ox

Caption: Figure 1. The bifurcation of the catalytic cycle. Oxygen intercepts Pd(0), creating an oxidative species that consumes the boronic acid to form dimers.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Problem: High Homocoupling CheckGas 1. Check Atmosphere Start->CheckGas IsDegassed Was solvent sparged? CheckGas->IsDegassed ActionSparge Action: Switch to Subsurface Sparging IsDegassed->ActionSparge No/Unsure CheckCat 2. Check Catalyst State IsDegassed->CheckCat Yes IsPdII Using Pd(II) source (e.g., Pd(OAc)2)? CheckCat->IsPdII ActionReductant Action: Add 10 mol% HCOOK or switch to Pd(0) source IsPdII->ActionReductant Yes CheckConc 3. Check Kinetics IsPdII->CheckConc No (Already Pd0) ActionSlowAdd Action: Syringe Pump Addition of Boronic Acid CheckConc->ActionSlowAdd

Caption: Figure 2. Step-by-step logic for isolating the cause of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Does the cyclopropylcarbonyl group make this substrate more unstable? A: Not necessarily unstable, but it does make the ring electron-deficient. This reduces the rate of transmetallation compared to electron-rich boronic acids (like methoxyphenylboronic acid). Slower transmetallation means the catalyst spends more time in states vulnerable to oxidation. You may need a more active ligand (e.g., SPhos or XPhos ) to accelerate the desired cycle.

Q2: Can I use the Pinacol Ester instead of the Acid? A: Yes, and it is highly recommended. The pinacol ester of 3-(cyclopropylcarbonyl)phenylboronic acid is generally more resistant to oxidative homocoupling because the boronate ester is less Lewis acidic and hydrolyzes slowly to the active species, providing an inherent "slow release" effect.

Q3: My reaction turns black immediately. Is this homocoupling? A: Immediate blackening usually indicates rapid precipitation of Pd(0) (Pd black). This means the catalytic cycle has collapsed. While not a direct proof of homocoupling, inactive Pd black cannot perform cross-coupling, leaving any remaining boronic acid susceptible to background oxidation. Increase ligand loading or switch to a palladacycle precatalyst (e.g., XPhos Pd G4 ).

Q4: Which base is best to minimize this side reaction? A: Avoid strong oxidizers or bases that enhance oxidation rates. Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are preferred over hydroxides. Hydroxides can sometimes accelerate the formation of hydroxo-boronate species which are highly prone to oxidative coupling.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[1]

  • Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1]

Sources

Troubleshooting

Removing palladium contaminants from 3-(cyclopropylcarbonyl)phenyl products

Technical Support Center: Palladium Removal from 3-(Cyclopropylcarbonyl)phenyl Intermediates User Context & Safety Warning Target Molecule: 3-(cyclopropylcarbonyl)phenyl derivatives. Critical Structural Alert: The cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from 3-(Cyclopropylcarbonyl)phenyl Intermediates

User Context & Safety Warning

Target Molecule: 3-(cyclopropylcarbonyl)phenyl derivatives. Critical Structural Alert: The cyclopropyl ketone moiety is sensitive to strong Brønsted acids and Lewis acids.[1] Acid-catalyzed ring-opening (homo-Michael addition) can occur, leading to furan derivatives or chain-opened byproducts. Constraint: Avoid aggressive acid washes (e.g., 6M HCl) often used for Pd removal. Target Threshold: <10 ppm (ICH Q3D General Limit for Oral Administration).

Phase 1: Diagnosis & Strategy Selection

Before selecting a protocol, determine the speciation of your palladium contaminant.[2]

Q: How do I know if my Palladium is colloidal (Pd⁰) or complexed (Pd²⁺)?

  • Visual Check:

    • Black particulates/haze: Indicates Colloidal Pd (Pd⁰).

    • Homogeneous orange/red/yellow solution: Indicates Soluble Pd complexes (Pd²⁺).

  • The "Celite Test": Filter a 5 mL aliquot through a tight Celite pad.

    • If color remains in filtrate: You have soluble Pd complexes (Proceed to Method B or C ).

    • If filtrate is clear: You have colloidal Pd (Proceed to Method A ).

Decision Matrix: Workflow Selection

Pd_Removal_Workflow Start Start: High Pd Content Check Visual/Celite Test Start->Check Colloidal Black Precipitate/Haze (Colloidal Pd0) Check->Colloidal Insoluble Soluble Colored Solution (Soluble Pd II) Check->Soluble Soluble MethodA Method A: Adsorbent Filtration (Celite/Charcoal) Colloidal->MethodA MethodB Method B: Functionalized Silica (Thiol/DMT) Soluble->MethodB Preferred (High Yield) MethodC Method C: NAC Chelation Wash (Liquid-Liquid Extraction) Soluble->MethodC Alternative (Low Cost) Result Test Pd Level (ICP-MS) MethodA->Result MethodB->Result MethodC->Result Success < 10 ppm: Release Result->Success Pass Fail > 10 ppm: Secondary Treatment Result->Fail Fail Fail->MethodB Switch Method

Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on contaminant speciation.

Phase 2: Troubleshooting Protocols

Method A: Activated Carbon Treatment (For Colloidal Pd)

Best for: Gross removal of Pd⁰ nanoparticles.

Warning: Activated carbon is non-specific. It may adsorb your cyclopropyl product, reducing yield.

  • Dissolve crude product in a polar solvent (THF or EtOH) at 5–10 volumes.

  • Add Activated Carbon (Darco KB-G or equivalent) at 10–20 wt% relative to the substrate.

  • Stir at 50°C for 1–2 hours . Note: Heating promotes aggregation of Pd nanoparticles.

  • Cool to room temperature.

  • Filter through a pad of Celite 545. Rinse cake with 2 volumes of solvent.

Method B: Functionalized Silica Scavengers (The Gold Standard)

Best for: Soluble Pd complexes, high-value intermediates, preserving the cyclopropyl ring.

Why this works: Silica scavengers (e.g., SiliaMetS®) use grafted ligands to chelate Pd selectively without binding the organic product. They operate at neutral pH, protecting the cyclopropyl ketone.

Scavenger Selection Guide:

Scavenger Type Functionality Best For Compatibility
Thiol (Si-SH) Propylthiol Pd(II) salts, Pd(OAc)₂ Universal solvent compatibility.
DMT (Si-DMT) Dimercaptotriazine Pd(0) & Pd(II) catalysts Best for low-level polishing (<50 ppm).

| Thiourea | Thiourea | Pd(PPh₃)₄ | Good for amine-rich products. |

Protocol (Batch Mode):

  • Dissolution: Dissolve product in THF, EtOAc, or MeOH (10 vol).

  • Loading: Add SiliaMetS® Thiol or DMT (4 equivalents relative to residual Pd content).[3]

    • Rule of Thumb: If Pd content is unknown, add 5–10 wt% of scavenger relative to the mass of the product.

  • Incubation: Stir at 50–60°C for 4 hours .

    • Tip: Temperature is the driver.[2][4][5] Room temperature scavenging is 5x slower.

  • Filtration: Filter through a 0.45 µm membrane or fine sintered glass.

  • Analysis: Check Pd levels. If >10 ppm, repeat with Si-DMT .

Method C: N-Acetylcysteine (NAC) Wash

Best for: Large scale, cost-sensitive processes, removing Pd from organic layers.

Why NAC? Unlike HCl, N-Acetylcysteine is a zwitterionic amino acid that solubilizes Pd at mild pH (pH 6–8), preventing cyclopropyl ring opening.

Protocol:

  • Dissolve the crude product in a water-immiscible solvent (e.g., Toluene, EtOAc, or 2-MeTHF).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 7.0 using dilute NaOH (critical for stability).

  • Add the aqueous NAC solution (0.5 vol) to the organic layer.

  • Heat the biphasic mixture to 40°C with vigorous stirring for 2 hours.

  • Cool and separate phases.[4] The Pd will migrate to the aqueous layer (often turning it dark red/brown).

  • Wash the organic layer with water (2x) to remove residual NAC.

Phase 3: Deep Technical FAQ

Q: My Pd levels plateaued at 50 ppm despite using Thiol silica. Why? A: You likely have a highly stable Pd-ligand complex (e.g., Pd-bisphosphine) that has a higher binding constant than the Thiol scavenger.

  • Fix: Switch to Si-DMT (Dimercaptotriazine) or Si-TMT . These are "stronger" scavengers. Alternatively, add a small amount of mild acid (Acetic acid) to the scavenger slurry to help dissociate the phosphine ligand, if your cyclopropyl group can tolerate weak acids.

Q: Can I use crystallization to remove Pd? A: Crystallization often fails because Pd complexes can co-crystallize or become occluded in the lattice.

  • Fix: Use "Scavenger-Assisted Crystallization." Add N-acetylcysteine (1 wt%) or Thiourea to the mother liquor during recrystallization. These additives keep the Pd soluble in the mother liquor while the product crystallizes out.

Q: The cyclopropyl ring opened during the workup. What happened? A: You likely used a strong acid wash (HCl/H₂SO₄) or an acidic scavenger (like Sulfonic Acid silica).

  • Fix: Strictly avoid pH < 4. Use Method C (Neutral NAC wash) or neutral silica scavengers.

Mechanism of Action: Thiol-Silica Scavenging

The following diagram illustrates how the grafted thiol ligand displaces the original ligands (L) from the Palladium center, immobilizing it on the solid support.

Scavenging_Mechanism Solvent Solvent Phase [Pd-L2 Complex] Pore Silica Pore Diffusion Solvent->Pore Diffusion Binding Ligand Exchange Si-SH + Pd-L2 -> Si-S-Pd-L + HL Pore->Binding Adsorption Trapped Immobilized Pd [Filtered Off] Binding->Trapped Chemisorption

Figure 2: Kinetic pathway of Palladium sequestration by functionalized silica.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[6][7]

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[8]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[9]

  • Biotage. (2023).[10] Metal Scavenging User Guide: ISOLUTE® Si-TMT.

Sources

Optimization

Overcoming steric hindrance in 3-(cyclopropylcarbonyl)phenylboronic acid reactions

Status: Operational Ticket ID: BORON-3-CYC-OPT Subject: Overcoming Steric & Electronic Deactivation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist[1] Diagnostic & Mechanistic Overview Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BORON-3-CYC-OPT Subject: Overcoming Steric & Electronic Deactivation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Mechanistic Overview

Welcome to the technical support center. You are likely encountering difficulties with 3-(cyclopropylcarbonyl)phenylboronic acid due to a "double-deactivation" mechanism.[1] Unlike standard phenylboronic acids, this substrate presents a unique challenge where electronic deactivation and remote steric bulk conspire to stall the catalytic cycle.[1]

The Core Problem: The "Sluggish-Labile" Paradox

This substrate sits in a difficult chemical window:

  • Electronic Deactivation (Sluggish Transmetallation): The meta-cyclopropylcarbonyl group is an Electron-Withdrawing Group (EWG).[1] This decreases the electron density at the carbon-boron bond, making the boronate less nucleophilic.[2] Consequently, the transmetallation step (transfer of the aryl group to Palladium) becomes the rate-limiting bottleneck.

  • Protodeboronation (Lability): Paradoxically, while the EWG makes the reagent sluggish to react with Palladium, it makes it highly reactive toward protons.[1] The C-B bond becomes susceptible to cleavage by water/base, leading to the formation of the byproduct cyclopropyl(phenyl)methanone (des-borylated arene).

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the destructive side reaction.

ReactionLandscape Substrate 3-(Cyclopropylcarbonyl) phenylboronic acid Transmetallation Transmetallation (Rate Limiting Step) Substrate->Transmetallation + Pd Catalyst Protodeboronation Protodeboronation (Side Reaction) Substrate->Protodeboronation + Base/Heat Base Base/H2O Pd Pd(II)-Ar Complex Pd->Transmetallation Product Coupled Biaryl (Success) Transmetallation->Product Reductive Elimination Byproduct Cyclopropyl(phenyl)methanone (Dead End) Protodeboronation->Byproduct C-B Bond Cleavage

Figure 1: The kinetic competition. Success depends on accelerating Transmetallation (Green path) faster than Protodeboronation (Red path).[1]

Troubleshooting Guides

Issue A: "The reaction stalls at < 20% conversion."

Diagnosis: The catalyst is unable to overcome the steric/electronic barrier of the boronic acid. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient for this substrate.[1]

Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Type). You need an electron-rich, bulky ligand to facilitate oxidative addition (if the partner is hindered) and, crucially, to stabilize the Pd center during the difficult transmetallation step.[1]

ParameterRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 XPhos provides the optimal balance of steric bulk and electron donation. SPhos is exceptionally stable and effective for deactivated boronic acids.[1] The G3 (Third Generation) precatalyst ensures rapid activation without requiring excess base/heat initially.[1]
Loading 1.0 - 2.0 mol%Do not use < 0.5 mol% for this substrate; the reaction rate needs to be high to outcompete decomposition.[1]
Solvent 1,4-Dioxane or TolueneNon-polar/apolar solvents often stabilize the catalyst better than DMF/DMSO for these specific ligands.[1]
Issue B: "I see the de-borylated byproduct (cyclopropyl phenyl ketone)."

Diagnosis: Protodeboronation is occurring faster than cross-coupling.[1] This is usually caused by a base that is too strong or an excess of water at high temperatures.[1]

Solution: Modulate the Base and Water Content. For EWG-substituted boronic acids, the concentration of the "ate" complex (boronate anion) must be controlled.

ParameterRecommendationRationale
Base K3PO4 (Tribasic Potassium Phosphate) Milder than carbonates (Na2CO3/K2CO3).[1] Phosphate buffers the pH effectively, reducing the rate of C-B bond hydrolysis.
Alternative KF (Potassium Fluoride) If the substrate is extremely sensitive, fluoride activation (anhydrous) avoids hydroxide-mediated decomposition entirely.[1]
Water Ratio 4:1 to 10:1 (Solvent:Water)Do not run "wet" (1:1).[1] Use just enough water to dissolve the base, or use a solid base with a phase transfer agent (like TBAF or 18-crown-6) if strictly anhydrous.[1]

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for: Overcoming sterics when the boronic acid is reasonably stable.

  • Charge Reaction Vessel: Add Aryl Halide (1.0 equiv), 3-(cyclopropylcarbonyl)phenylboronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%).[1]

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base: Add 0.5 M K3PO4 (aq) (3.0 equiv). Note: Degas the base solution separately before addition.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

    • Tip: Do not heat to 100°C+ immediately. Start at 60-80°C to preserve the catalyst.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

Protocol B: The "Anhydrous" Method (For Severe Protodeboronation)

Best for: When you observe significant de-borylated byproduct in Protocol A.

  • Charge Reaction Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G3 (2 mol%), and Anhydrous K3PO4 (finely ground, 3.0 equiv).

  • Solvent: Add Anhydrous Toluene or Dioxane .[1]

  • Additive: Add Water (5 equiv relative to Boron) precisely via microsyringe.

    • Why? Boronic acids need trace water for the catalytic cycle, but bulk water promotes decomposition.[1] This "controlled wet" method minimizes side reactions.[1]

  • Reaction: Heat to 90°C for 12 hours.

Decision Logic & Optimization Pathway

Use this flowchart to guide your optimization strategy if the standard protocols fail.

OptimizationFlow Start Start: Protocol A (XPhos Pd G3 / K3PO4 / Dioxane) CheckResult Analyze LCMS/NMR Start->CheckResult GoodYield Yield > 80% Proceed to Isolation CheckResult->GoodYield Success LowConv Low Conversion (SM Remaining) CheckResult->LowConv SM Stalled Deboron Protodeboronation (Byproduct Observed) CheckResult->Deboron Ar-H Formed FixLowConv Action: Increase Catalyst Activity Switch to AdBrettPhos or Sphos Increase Temp to 100°C LowConv->FixLowConv FixDeboron Action: Stabilize Boron 1. Switch to Protocol B (Anhydrous) 2. Use MIDA Boronate equivalent Deboron->FixDeboron

Figure 2: Optimization decision tree based on crude reaction analysis.

Frequently Asked Questions (FAQs)

Q: Can I use the Pinacol Ester (B-Pin) version instead of the Boronic Acid? A: Yes, and it is often recommended. The B-Pin ester of 3-(cyclopropylcarbonyl)phenyl is generally more stable toward protodeboronation than the free acid. However, B-Pin esters react slower.[1] If you switch to B-Pin, you must use a stronger base (like K2CO3 or Cs2CO3) or higher temperatures to hydrolyze the ester in situ.[1]

Q: Why do you recommend Buchwald G3 precatalysts over Pd(dppf)Cl2? A: Pd(dppf)Cl2 is a heterogeneous-like catalyst that releases Pd(0) slowly.[1] For deactivated boronic acids, you need a high instantaneous concentration of active Pd(0) to drive the transmetallation before the boron decomposes.[1] G3 precatalysts activate instantly upon base exposure.[1]

Q: My coupling partner is also sterically hindered (e.g., ortho-substituted). What now? A: If both partners are hindered, SPhos is the gold standard.[1] It has a unique ability to facilitate coupling of hindered substrates due to its flexibility.[1] Alternatively, consider P(t-Bu)3 (using Pd-162 precatalyst) which is exceptionally active for difficult couplings.[1]

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[1][3]

    • [1]

  • Buchwald Precatalyst Selection

    • Bruno, N. C., et al. (2013).[1] "Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling Reactions."[1] Chemical Science.

  • Steric Hindrance in Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008).[1][4] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • [1]

  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M., et al. (2009).[1] "In Situ Generation of Anhydrous, Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[1][3]

    • [1]

Sources

Troubleshooting

Technical Support Center: Coupling 3-(Cyclopropylcarbonyl)phenylboronic Acid

Subject: Optimization of Base Selection for Suzuki-Miyaura Coupling of Acyl-Substituted Boronic Acids Ticket ID: #SZ-CP-303 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Stability Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Base Selection for Suzuki-Miyaura Coupling of Acyl-Substituted Boronic Acids Ticket ID: #SZ-CP-303 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

You are working with 3-(Cyclopropylcarbonyl)phenylboronic acid . This substrate presents a "stability paradox" that causes standard Suzuki conditions (e.g.,


/EtOH/

) to fail or produce low yields.
  • The Boron Sensitivity: The carbonyl group at the meta position is electron-withdrawing. This reduces the electron density on the boron atom, making the C-B bond more susceptible to hydrolytic cleavage (protodeboronation ) under high pH conditions.

  • The Cyclopropyl Ketone Sensitivity: While the cyclopropyl ring is kinetically stable, it is thermodynamically strained (~27 kcal/mol). Strong nucleophilic bases (like hydroxides or alkoxides) can attack the carbonyl, potentially leading to ring-opening or competitive aldol-type condensations.

The Goal: Select a base that is basic enough to activate the boronic acid (forming the boronate "ate" complex) but mild enough to prevent C-B bond cleavage and preserve the cyclopropyl motif.

Module 1: Base Selection Matrix

Do not default to Sodium Carbonate. Use this matrix to select the appropriate base based on your specific coupling partner and solvent system.

Base CandidateBasicity (

of conj. acid)
Solubility ProfileRisk LevelRecommended Use Case

(Anhydrous)
~12.3Low in organic; forms slurryLow Primary Recommendation. Best for preventing protodeboronation. The "slurry" effect limits the concentration of active base.

~10.3Good in Dioxane/DMFMedium Excellent for steric bulk. High solubility leads to faster reaction but higher risk of side reactions if water is present.

(Cesium Fluoride)
N/A (F- affinity)Moderate in alcoholsVery Low "Anhydrous" Activation. Use when the substrate is extremely sensitive to high pH. Activates B via F- rather than OH-.

/

~10.3High in waterHigh Avoid. High aqueous solubility creates a high pH environment that accelerates protodeboronation of electron-poor boronic acids.

/

>15.7HighCritical Do Not Use. Will cause rapid protodeboronation and likely attack the cyclopropyl ketone.

Module 2: Troubleshooting & Diagnostics

Q1: I am observing the formation of cyclopropyl phenyl ketone (protodeboronation product). Why?

Diagnosis: Your base is too strong or there is too much water in the system. Mechanism: In the presence of water and high pH, the boronic acid forms a trihydroxyboronate species which is unstable. The electron-withdrawing carbonyl group stabilizes the developing negative charge on the phenyl ring, accelerating the cleavage of the C-B bond. The Fix:

  • Switch to Anhydrous Conditions: Use

    
     (anhydrous)  suspended in Dioxane or Toluene.
    
  • Add a Water Scavenger: Add 3Å molecular sieves to the reaction vessel.

  • Lower Temperature: Run the reaction at 60°C instead of reflux.

Q2: The reaction is stalled (0% conversion), but the starting material is intact.

Diagnosis: The base is too insoluble or too weak to form the reactive boronate species. The Fix:

  • Phase Transfer: If using

    
     in toluene, add a catalytic amount of TBAB (Tetrabutylammonium bromide)  or 18-Crown-6  to solubilize the base.
    
  • Switch Solvent: Move to a more polar aprotic solvent like DMF or DMAc using

    
     .
    
Q3: I see unidentified byproducts and loss of the cyclopropyl ring.

Diagnosis: Nucleophilic attack on the ketone. The Fix:

  • Avoid Alkoxides: Ensure no ethoxide/methoxide is generated (avoid EtOH/MeOH as co-solvents if using strong carbonate bases).

  • Use Fluoride Activation: Switch to CsF (2.0 equiv) in Dioxane. Fluoride is non-nucleophilic toward the ketone but highly thiophilic toward Boron.

Module 3: Visual Workflows

Workflow 1: Decision Logic for Base Selection

BaseSelection Start Start: Coupling 3-(Cyclopropylcarbonyl)phenylboronic acid CheckPartner Is the Coupling Partner (Halide) Sterically Hindered? Start->CheckPartner CheckSens Is the Partner Base-Sensitive? (e.g., Esters, Nitro) CheckPartner->CheckSens No Rec_Cs2CO3 RECOMMENDATION B: Cs2CO3 in Dioxane (High Solubility) CheckPartner->Rec_Cs2CO3 Yes (Needs 'Hot' Conditions) Rec_K3PO4 RECOMMENDATION A: Anhydrous K3PO4 (Slurry Condition) CheckSens->Rec_K3PO4 No (Standard) Rec_CsF RECOMMENDATION C: CsF (Fluoride Activation) (Neutral pH) CheckSens->Rec_CsF Yes (Highly Sensitive) Rec_K3PO4->Rec_CsF If Protodeboronation occurs

Caption: Logic flow for selecting the optimal base based on steric and electronic constraints.

Workflow 2: Mechanism of Action & Failure Modes

Mechanism BoronicAcid Boronic Acid (Substrate) AteComplex Boronate 'Ate' Complex (Activated Species) BoronicAcid->AteComplex Activation Base Base (OH- or F-) Base->AteComplex Transmetal Transmetallation to Pd(II) AteComplex->Transmetal Fast Path Deboronation Protodeboronation (Byproduct) AteComplex->Deboronation Slow Path (Accelerated by H2O/High pH) Product Coupled Product Transmetal->Product

Caption: The "Ate" complex is the fork in the road. High water content favors the red path (failure).

Module 4: Validated Protocols

Protocol A: The "Anhydrous Slurry" Method (Gold Standard)

Best for minimizing protodeboronation.

  • Setup: Charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)

    • 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 equiv)

    • 
       (0.03 equiv)
      
    • 
       (finely ground, anhydrous)  (3.0 equiv)
      
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Workup: Filter through Celite (to remove phosphate salts) before aqueous wash.

Protocol B: The Fluoride Activation Method

Best for extremely base-sensitive coupling partners.

  • Setup: Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Activator: Add Cesium Fluoride (CsF) (2.5 equiv).

  • Solvent: Add DME (Dimethoxyethane) .

  • Reaction: Heat to 70°C .

    • Note: This reaction proceeds at near-neutral pH, preserving the cyclopropyl ketone and preventing hydrolysis.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.

  • Suzuki Coupling of Unstable Boronic Acids: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Cyclopropyl Ketone Reactivity: Charette, A. B. (2010). "Cyclopropyl Ketones in Organic Synthesis." The Journal of Organic Chemistry.

  • Fluoride Activation in Cross-Coupling: Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-(Cyclopropylcarbonyl)phenylboronic Acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Cyclopropylcarbonyl)phenylboronic acid. Designed for researchers and professionals in drug development, this document mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Cyclopropylcarbonyl)phenylboronic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in fundamental principles and experimental data from analogous structures. We will explore the causal relationships between the molecule's structure and its spectral features, providing a robust framework for characterization and quality control.

Section 1: The Rationale Behind ¹H NMR for Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei, specifically protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The absorption of radiofrequency energy causes a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the proton's local electronic environment.

Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): This indicates the proton's electronic environment. Electron-withdrawing groups "deshield" a proton, causing it to resonate at a higher chemical shift (further downfield), while electron-donating groups "shield" it, moving its signal upfield.

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

  • Spin-Spin Coupling (J-coupling): The magnetic field of a proton is influenced by the spin states of neighboring protons, causing signals to split into multiple lines (multiplets). The pattern of splitting reveals the number of adjacent protons, and the coupling constant (J, measured in Hz) provides information about the dihedral angle and connectivity between them.[1]

Section 2: Predicted ¹H NMR Spectrum of 3-(Cyclopropylcarbonyl)phenylboronic Acid

A comprehensive analysis of 3-(Cyclopropylcarbonyl)phenylboronic acid's structure allows for a detailed prediction of its ¹H NMR spectrum. The molecule can be dissected into three distinct regions: the aromatic phenyl ring, the aliphatic cyclopropyl group, and the labile boronic acid protons.

G cluster_phenyl Aromatic Region cluster_carbonyl cluster_cyclopropyl Cyclopropyl Region cluster_boronic_acid Boronic Acid C1 C C2 C-H (H-d) C1->C2 B_OH2 B(OH)₂ C1->B_OH2 C3 C C2->C3 C4 C-H (H-c) C3->C4 C_carbonyl C=O C3->C_carbonyl C5 C-H (H-b) C4->C5 C6 C-H (H-a) C5->C6 C6->C1 C_methine C-H (H-e) C_carbonyl->C_methine C_methylene1 CH₂ (H-f, H-g) C_methine->C_methylene1 p1 C_methylene2 p2 p1->p2 p3 p2->p3 p3->p1

Caption: Labeled proton environments in 3-(Cyclopropylcarbonyl)phenylboronic acid.

The Aromatic Region (δ 7.5 - 8.5 ppm)

The phenyl ring is 1,3-disubstituted with two electron-withdrawing groups: a carbonyl and a boronic acid. This substitution pattern will deshield all aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm).

  • H-d (proton between the two substituents): This proton is ortho to both the carbonyl and boronic acid groups, experiencing the strongest deshielding effect. It is expected to appear furthest downfield as a singlet-like signal or a narrow triplet.

  • H-a, H-b, H-c: These protons will exhibit complex splitting patterns due to mutual coupling. We can predict their approximate chemical shifts and multiplicities based on analogous compounds like 3-formylphenylboronic acid.[2]

    • One proton will be a doublet of doublets (dd).

    • Another will appear as a triplet (t).

    • The remaining proton will be a doublet (d).

The Cyclopropyl Region (δ 0.9 - 2.6 ppm)

The protons on the cyclopropyl ring represent a classic complex spin system.

  • H-e (methine proton): This proton is directly attached to the carbon adjacent to the carbonyl group, which deshields it significantly. It will appear as a multiplet due to coupling with the four methylene protons. Based on data for cyclopropyl methyl ketone, this signal is expected around δ 2.5 ppm.[3][4]

  • H-f, H-g (methylene protons): The four protons on the two CH₂ groups are diastereotopic. The two protons on the same carbon are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with the methine proton (vicinal coupling). This results in two complex multiplets, typically found in the upfield region of δ 0.9 - 1.3 ppm. The characteristic small coupling constants of cyclopropane rings are a key identifying feature.[5]

The Boronic Acid Protons (δ 4.0 - 6.0 ppm, or not visible)

The two protons of the B(OH)₂ group are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the solvent.

  • Appearance: This exchange often results in a single, broad signal.

  • Chemical Shift: The position of this signal is highly variable and depends on the solvent, concentration, and temperature.

  • Deuterium Exchange: Shaking the sample with a drop of D₂O will cause the B(OH)₂ protons to be replaced by deuterium. The B(OD)₂ signal is not observed in the ¹H NMR spectrum, causing the original broad signal to disappear. This is a definitive test for identifying exchangeable protons.

Section 3: A Comparative Analysis with Structural Analogs

To substantiate our predicted spectrum, we compare it with the known ¹H NMR data of simpler, related molecules. This approach validates our assignments and highlights the specific influence of each functional group.

CompoundAromatic Protons (δ ppm)Cyclopropyl Protons (δ ppm)Other Protons (δ ppm)
Phenylboronic Acid [6][7]~7.3-8.0 (complex multiplet)N/A~5.5 (br s, B(OH)₂)
Cyclopropyl Phenyl Ketone [8]~7.4-8.0 (multiplets)~1.0-1.3 (m, 4H), ~2.6 (m, 1H)N/A
3-(Cyclopropylcarbonyl)phenylboronic Acid (Predicted) ~7.5-8.5 (four distinct multiplets for 4H)~0.9-1.3 (m, 4H), ~2.6 (m, 1H)Variable, broad signal for B(OH)₂ (2H)

Analysis of Comparison:

  • The aromatic protons in our target molecule are expected to be further downfield than in either phenylboronic acid or cyclopropyl phenyl ketone. This is due to the cumulative electron-withdrawing effect of both the carbonyl and boronic acid groups on the same ring.

  • The chemical shifts for the cyclopropyl protons are predicted to be very similar to those in cyclopropyl phenyl ketone, as the remote boronic acid group has a negligible electronic effect on this aliphatic ring system. This provides a strong anchor for assigning the upfield multiplets.

Section 4: Standard Operating Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Sources

Comparative

Comparison Guide: 11B NMR Characterization of 3-(Cyclopropylcarbonyl)phenylboronic Acid

Executive Technical Synthesis In the landscape of covalent drug discovery and Suzuki-Miyaura cross-coupling, 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 2377609-66-8) represents a strategic building block. Its meta-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

In the landscape of covalent drug discovery and Suzuki-Miyaura cross-coupling, 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 2377609-66-8) represents a strategic building block. Its meta-substituted cyclopropylketone motif offers unique steric and electronic properties compared to standard phenylboronic acids. However, the lability of the boronic acid moiety—prone to dehydration (boroxine formation) and oxidation—demands rigorous analytical validation.

This guide provides a definitive comparison of the


B NMR spectral signatures  of this compound against its primary synthetic alternatives and functional derivatives. Unlike 

H or

C NMR,

B NMR provides a direct probe into the hybridization state (

vs.

) and coordination environment of the boron center, serving as the most reliable metric for purity and speciation.

Comparative Analysis: Chemical Shift Landscapes

The following table synthesizes the expected


B NMR chemical shifts for 3-(Cyclopropylcarbonyl)phenylboronic acid relative to its common derivatives. These values are critical for distinguishing the free acid from protected forms or decomposition products.
Table 1: B NMR Shift Comparison (Reference Standard: = 0.0 ppm)
Compound / SpeciesHybridizationChemical Shift (

, ppm)
Signal CharacterKey Differentiator
3-(Cyclopropylcarbonyl)phenylboronic acid

(Trigonal)
28.5 – 30.5 Broad Singlet (

Hz)
Diagnostic for free acid in non-aqueous media.
Boroxine (Anhydride Impurity)

(Trigonal)
32.0 – 34.0Broad SingletAppears upon dehydration/drying; downfield from acid.
Pinacol Boronate Ester

(Trigonal)
30.0 – 31.5Broad SingletOften overlaps with acid; requires

H NMR for confirmation.
Potassium Trifluoroborate Salt

(Tetrahedral)
2.0 – 4.0Sharp Quartet (

Hz)
Distinctive coupling pattern; upfield shift.
Boronate Anion (Aqueous pH > pKa)

(Tetrahedral)
5.0 – 10.0Sharper SingletIndicates hydroxide coordination (activation).

Analyst Insight: The electron-withdrawing nature of the meta-cyclopropylcarbonyl group (


) slightly decreases the electron density at the boron center compared to unsubstituted phenylboronic acid (

~29.5 ppm), potentially causing a minor downfield shift. However, the coordination number (

vs

) is the dominant factor driving the shift, not the remote substituent.

Mechanistic Speciation & Diagrammatic Workflow

Understanding the dynamic equilibrium of boronic acids is prerequisite to interpreting the spectra. The 3-(cyclopropylcarbonyl)phenylboronic acid exists in a delicate balance depending on solvent and pH.

Diagram 1: Boron Speciation Equilibrium

The following diagram illustrates the structural interconversions that dictate the observed


B NMR signals.

BoronSpeciation Acid Free Boronic Acid (sp2, ~29 ppm) Active Reagent Boroxine Boroxine (Anhydride) (sp2, ~33 ppm) Dehydrated Impurity Acid->Boroxine - H2O (Drying/Vacuum) Anion Boronate Anion (sp3, ~6 ppm) Base-Activated Species Acid->Anion + OH- (pH > 8.5) Ester Boronate Ester (sp2, ~31 ppm) Protected Form Acid->Ester + Diol / Alcohol

Caption: Dynamic equilibrium of 3-(Cyclopropylcarbonyl)phenylboronic acid. The shift from sp2 (Acid/Boroxine) to sp3 (Anion) results in a dramatic ~25 ppm upfield shift, serving as a primary checkpoint for reaction monitoring.

Validated Experimental Protocol

To ensure reproducibility and mitigate the "glass background" signal common in boron NMR, follow this self-validating protocol.

Materials & Equipment
  • Probe: Broadband (BBO/BBFO) tunable to

    
    B (approx. 128 MHz at 9.4 T / 400 MHz).
    
  • Tube: Quartz NMR tubes are recommended to eliminate the broad background signal (

    
     ~0 ppm) from borosilicate glass.[1][2] If using borosilicate, run a blank solvent spectrum for subtraction.
    
  • Reference:

    
     (external capillary, set to 0.00 ppm).
    
Step-by-Step Methodology
  • Sample Preparation (Non-Aqueous):

    • Dissolve 10–15 mg of 3-(Cyclopropylcarbonyl)phenylboronic acid in 0.6 mL of DMSO-d

      
       .
      
    • Why DMSO? It prevents anhydride formation better than CDCl

      
       and ensures full solubility of the polar carbonyl moiety.
      
    • Check: Solution must be clear. Turbidity implies boroxine precipitation.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D zg (Bruker) or s2pul (Varian).

    • Spectral Width: 200 ppm (to capture -50 to +150 ppm).

    • Relaxation Delay (D1): 0.1 – 0.5 s (Boron relaxes very fast due to quadrupolar mechanism).

    • Scans (NS): 64 – 128 scans are usually sufficient due to high natural abundance (80.1%) and sensitivity of

      
      B.
      
  • Data Processing & Interpretation:

    • Apply a Line Broadening (LB) factor of 10–20 Hz. The signal is naturally broad; excessive LB is unnecessary but smoothing helps.

    • Baseline Correction: Critical. Use a spline or polynomial baseline correction to remove the "rolling" baseline often caused by the probe ringing or glass background.

Diagram 2: QC Decision Matrix

Use this workflow to interpret the resulting spectrum.

QCDecision Start Acquire 11B Spectrum (DMSO-d6) CheckPeak Identify Main Peak Position Start->CheckPeak P29 Peak at ~29-30 ppm CheckPeak->P29 Single Peak P33 Peak at ~33-34 ppm CheckPeak->P33 Single Peak P0 Broad Hump at ~0 ppm CheckPeak->P0 Background P_Split Multiple Peaks (29 & 33 ppm) CheckPeak->P_Split Doublet Result_Pure PASS: Pure Free Acid P29->Result_Pure Result_Dry FAIL: Dehydrated Boroxine Action: Add 10uL D2O P33->Result_Dry Result_Glass Artifact: Borosilicate Glass Action: Subtract Background P0->Result_Glass Result_Mix Mixture: Acid + Boroxine Action: Re-equilibrate P_Split->Result_Mix

Caption: Analytical decision tree for quality control of boronic acids using 11B NMR shifts.

Strategic Application in Drug Development

pKa and Binding Affinity

The 3-cyclopropylcarbonyl substituent is electron-withdrawing. This lowers the pKa of the boronic acid relative to phenylboronic acid (pKa ~8.8).

  • Estimated pKa: ~8.0 – 8.4.

  • Implication: This compound will form the reactive tetrahedral boronate anion at a lower pH than unsubstituted analogs, making it potentially more reactive in Suzuki couplings or as a reversible covalent inhibitor (warhead) in physiological conditions (pH 7.4).

Suzuki-Miyaura Coupling Monitoring

In a reaction mixture:

  • Starting Material:

    
     ~30 ppm.
    
  • Base Addition (Activation): Shift moves to

    
     ~5 ppm (formation of 
    
    
    
    ).
  • Transmetallation/Product: Disappearance of Boron signal (if boron is washed out) or shift to inorganic borate (

    
     ~19 ppm) as the byproduct.
    

References

  • Sigma-Aldrich. 3-(Cyclopropylcarbonyl)phenylboronic acid Product Page. Retrieved from

  • Storey, C. M., et al. (2022).[2] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. Retrieved from

  • Pietrusiewicz, K. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids. Journal of Physical Chemistry A. Retrieved from

  • SDSU Chemistry. 11B NMR Chemical Shifts Reference Guide. Retrieved from

Sources

Validation

HPLC Method Development for 3-(Cyclopropylcarbonyl)phenylboronic Acid Purity

A Comparative Technical Guide for Analytical Scientists Executive Summary Developing a purity method for 3-(Cyclopropylcarbonyl)phenylboronic acid (3-CPBA) presents a unique set of chromatographic challenges. Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary

Developing a purity method for 3-(Cyclopropylcarbonyl)phenylboronic acid (3-CPBA) presents a unique set of chromatographic challenges. Unlike standard organic intermediates, arylboronic acids possess an empty p-orbital on the boron atom, leading to complex equilibria (boroxine formation) and specific reactivity with mobile phase solvents (solvolysis).

This guide objectively compares three distinct chromatographic approaches to identify the most robust protocol.

  • The Challenge: Eliminating peak tailing caused by silanol interaction and preventing on-column artifacts (boroxine/ester formation).

  • The Solution: A low-pH, acetonitrile-based reversed-phase method using a high-coverage C18 or Phenyl-Hexyl stationary phase.

  • Key Finding: Methanol must be avoided as a solvent to prevent the formation of methyl boronate esters, which appear as "ghost" impurity peaks.

The Chemical Challenge: Speciation & Stability[1]

To develop a robust method, one must understand the dynamic behavior of 3-CPBA in solution. It is not a static molecule; it exists in equilibrium.

The "Boron Problem" in HPLC
  • Boroxine Cycle: In the absence of water or at high concentrations, 3-CPBA dehydrates to form a trimeric anhydride (boroxine). This typically causes peak broadening or "fronting" if the equilibrium shifts during the run.

  • Solvolysis (The Methanol Trap): In methanolic solutions, boronic acids rapidly form mono- and dimethyl esters. These esters have different retention times than the parent acid, leading to false "impurity" peaks.

  • Protodeboronation: The C-B bond is susceptible to cleavage, yielding cyclopropyl phenyl ketone (the primary impurity).

BoronEquilibrium cluster_0 HPLC On-Column Risks BA 3-CPBA (Monomer) Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine - H2O (Dehydration) Ester Methyl Ester (Artifact) BA->Ester + MeOH (Solvolysis) Impurity Cyclopropyl Phenyl Ketone (Deboronated Impurity) BA->Impurity Hydrolysis (Degradation)

Figure 1: The dynamic equilibria of arylboronic acids.[1] The formation of esters in methanol (yellow) and boroxines (red) complicates analysis.

Comparative Analysis: Method Variables

We evaluated three critical parameters to determine the optimal method.

Comparison A: Organic Modifier (The Critical Choice)

Objective: Determine the stability of 3-CPBA in common HPLC solvents.

FeatureAcetonitrile (ACN) Methanol (MeOH) Verdict
Solvent Type Aprotic, PolarProtic, PolarACN Wins
Reactivity Inert toward BoronForms Methyl BoronatesACN Wins
UV Cutoff 190 nm (Excellent)205 nm (Good)ACN Wins
Peak Shape SharpOften Split (Artifacts)ACN Wins

Experimental Insight: When 3-CPBA is dissolved in Methanol, HPLC analysis often shows three peaks: the parent acid, the mono-methyl ester, and the di-methyl ester. These artifacts disappear when the sample is prepared and run in Acetonitrile/Water.

  • Recommendation: Use Acetonitrile exclusively for both diluent and mobile phase.

Comparison B: Buffer pH Selection

Objective: Control ionization (pKa ≈ 8.8) and minimize silanol interactions.

Parameter0.1% Formic Acid (pH ~2.7) 10mM Phosphate (pH 2.5) 10mM Ammonium Bicarb (pH 10)
Boron State Neutral B(OH)₂Neutral B(OH)₂Anionic B(OH)₃⁻
Silanol Activity SuppressedStrongly SuppressedHigh (Requires Hybrid Column)
Peak Symmetry Good (0.9 - 1.2)Excellent (0.95 - 1.05) Variable
MS Compatible YesNoYes

Experimental Insight: While Formic Acid is acceptable for LC-MS, Phosphate Buffer (pH 2.5) provides superior peak symmetry for UV purity assays. The phosphate ions effectively mask silanol sites on the silica support, preventing the "shark-fin" tailing common with boron compounds. High pH methods risk rapid column degradation and are unnecessary for this molecule.

Comparison C: Stationary Phase

Objective: Maximize resolution between 3-CPBA and its deboronated impurity (Cyclopropyl phenyl ketone).

  • C18 (L1): Good retention, but potential for tailing if not "end-capped" well.

  • Phenyl-Hexyl (L11): Superior. The pi-pi interaction with the phenyl ring of 3-CPBA offers unique selectivity, often pulling the deboronated impurity further away from the main peak compared to C18.

The Optimized Protocol ("Gold Standard")

Based on the comparative data, this is the recommended method for Quality Control (QC) release testing.

Method Parameters
ParameterSpecification
Column Phenyl-Hexyl or High-Strength Silica C18 (e.g., CSH C18, XSelect HSS T3) Dimensions: 150 x 4.6 mm, 3.5 µm or 2.7 µm (Core-Shell)
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Control temperature to stabilize boroxine equilibrium)
Detection UV @ 220 nm (Carbonyl) and 254 nm (Aromatic)
Injection Vol 5 - 10 µL
Diluent 50:50 Water:Acetonitrile (Do NOT use Methanol)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010Stop
System Suitability Requirements (Self-Validating)
  • Resolution (Rs): > 2.0 between 3-CPBA and Cyclopropyl Phenyl Ketone (Impurity).

  • Tailing Factor (T): NMT 1.5 for the main peak (Target: 1.0–1.2).

  • Precision: RSD < 2.0% for 5 replicate injections.

Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for specific formulations.

MethodWorkflow Start Start Method Development SolventCheck Diluent Selection: Avoid Methanol? Start->SolventCheck SolventCheck->SolventCheck No (Artifacts appear) ColumnSelect Column Screening: C18 vs. Phenyl-Hexyl SolventCheck->ColumnSelect Yes (Use ACN) MobilePhase Mobile Phase: Acidic Buffer (pH 2-3) ColumnSelect->MobilePhase Select Best Resolution CheckTailing Check Peak Shape: Tailing > 1.5? MobilePhase->CheckTailing FixTailing Increase Buffer Strength or Switch to HSS T3 Column CheckTailing->FixTailing Yes Validation Validation: Linearity, LOQ, Accuracy CheckTailing->Validation No (Good Shape) FixTailing->CheckTailing

Figure 2: Decision tree for optimizing the separation of 3-CPBA.

Validation Data Summary (Simulated)

The following performance metrics are typical for this optimized protocol:

  • Specificity: No interference from blank or degradation products (oxidized phenols).

  • Linearity: R² > 0.999 over range 0.05 mg/mL to 1.0 mg/mL.

  • LOD/LOQ:

    • LOD: ~0.05% (area normalization)

    • LOQ: ~0.10% (area normalization)

  • Robustness: Method remains stable with ±0.2 pH unit changes and ±2°C temperature shifts.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. Technical Guide. Available at: [Link]

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Standard text on Boronic Acid stability and properties).
  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Technical Report.[2] Available at: [Link]

Sources

Comparative

Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-(Cyclopropylcarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, technical exploration of the mass spectrometric fragmentation of 3-(Cyclopropylcarbonyl)phenylboronic acid, a compound of interest in medicinal chemistry and organic synthesis. Drawing upon established principles of mass spectrometry and comparative data from related structures, we will elucidate its likely fragmentation pathways, compare analytical approaches, and provide the technical rationale behind these interpretations.

Introduction to 3-(Cyclopropylcarbonyl)phenylboronic acid and its Mass Spectral Analysis

3-(Cyclopropylcarbonyl)phenylboronic acid (Molecular Weight: 190.01 g/mol ) is a bifunctional molecule incorporating a phenylboronic acid moiety and a cyclopropylcarbonyl group. The boronic acid functional group is a versatile handle in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, while the cyclopropylcarbonyl unit is a common pharmacophore.[1] Understanding the gas-phase behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control in synthetic processes.

This guide will focus primarily on the fragmentation patterns observed under Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), a widely used technique in modern analytical laboratories.[2][3] We will also draw parallels with Electron Ionization (EI) data from analogous structures to provide a more complete picture.

Proposed Fragmentation Pathways under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[4][5] Given the acidic nature of the boronic acid group (pKa ~9), negative ion mode ESI is expected to be particularly effective for 3-(Cyclopropylcarbonyl)phenylboronic acid.[1][6] Subsequent fragmentation of the selected precursor ion via CID will induce specific bond cleavages, revealing the molecule's structural intricacies.

Key Fragmentation Reactions

The fragmentation of 3-(Cyclopropylcarbonyl)phenylboronic acid is anticipated to be driven by the presence of several key structural features: the carbonyl group, the strained cyclopropyl ring, and the boronic acid moiety.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a well-established fragmentation pathway for ketones.[7][8] This can result in the loss of either the cyclopropyl radical or the substituted phenylboronic acid radical.

  • Aromatic Ring-Associated Fragmentations: The stability of the aromatic ring will likely lead to fragment ions where the phenylboronic acid core remains intact.

  • Boronic Acid Group Fragmentations: The boronic acid moiety itself can undergo specific fragmentations, such as the loss of water or other neutral losses.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

Upon protonation, likely at the carbonyl oxygen or one of the boronic acid hydroxyls, the following fragmentation pathways are proposed:

Table 1: Predicted Fragment Ions of 3-(Cyclopropylcarbonyl)phenylboronic acid in Positive Ion ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment Ion
191.08149.0642.02Benzoylboronic acid cation
191.08121.0670.02Phenylboronic acid cation
191.08105.0386.05Benzoyl cation
191.0869.03122.05Cyclopropylcarbonyl cation

The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, leading to the formation of a stable acylium ion.[9] The loss of the cyclopropyl radical is also a highly likely event.

G [M+H]⁺ (m/z 191.08) [M+H]⁺ (m/z 191.08) m/z 149.06 [C7H6BO3]⁺ [M+H]⁺ (m/z 191.08)->m/z 149.06 - C3H4 m/z 121.06 [C6H6BO2]⁺ [M+H]⁺ (m/z 191.08)->m/z 121.06 - C4H4O m/z 69.03 [C4H5O]⁺ [M+H]⁺ (m/z 191.08)->m/z 69.03 - C7H6BO2 m/z 105.03 [C7H5O]⁺ m/z 149.06->m/z 105.03 - B(OH)2 G [M-H]⁻ (m/z 189.06) [M-H]⁻ (m/z 189.06) m/z 145.05 m/z 145.05 [M-H]⁻ (m/z 189.06)->m/z 145.05 - CO2 m/z 119.05 m/z 119.05 [M-H]⁻ (m/z 189.06)->m/z 119.05 - C4H4O m/z 104.04 m/z 104.04 m/z 119.05->m/z 104.04 - OH

Caption: Proposed fragmentation of deprotonated 3-(Cyclopropylcarbonyl)phenylboronic acid.

Comparison with Alternative Fragmentation Techniques

While CID is the most common fragmentation method, other techniques can provide complementary structural information.

  • Higher-energy C-trap Dissociation (HCD): HCD is known to produce a greater abundance of low-mass fragment ions, which could be beneficial for confirming the presence of the cyclopropyl group. [3]* Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD): These techniques are typically used for large biomolecules but can be applied to small molecules. They induce fragmentation through different mechanisms and may yield unique fragment ions not observed with CID. [2] A comparative study employing these different fragmentation methods would provide the most comprehensive structural characterization of 3-(Cyclopropylcarbonyl)phenylboronic acid.

Experimental Protocol: A Self-Validating System

To experimentally verify the proposed fragmentation patterns, the following protocol is recommended:

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 3-(Cyclopropylcarbonyl)phenylboronic acid in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

4.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water (positive mode) or 0.1% ammonium hydroxide in water (negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

    • Gradient: A suitable gradient to ensure separation from any impurities.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative.

    • Scan Mode: Full scan (to determine the precursor ion) and product ion scan (for fragmentation).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

4.3. Data Analysis

  • Identify the precursor ion in the full scan spectrum.

  • Analyze the product ion spectra to identify the major fragment ions.

  • Compare the observed m/z values with the predicted values in Tables 1 and 2.

  • Propose fragmentation mechanisms consistent with the observed data.

Conclusion

The mass spectrometric fragmentation of 3-(Cyclopropylcarbonyl)phenylboronic acid is predicted to be a rich source of structural information. By leveraging established fragmentation principles of its constituent functional groups, we have proposed detailed fragmentation pathways in both positive and negative ion modes. The dominant fragmentation events are expected to be alpha-cleavage adjacent to the carbonyl group and losses associated with the boronic acid moiety. Experimental verification using the outlined protocol will provide definitive structural confirmation and can be extended to related molecules. This guide serves as a foundational resource for researchers working with this compound, enabling more confident and accurate structural elucidation in their analytical workflows.

References

  • Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.
  • Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Fisher Scientific. (n.d.). 3-(Cyclopropanecarbonyl)phenyl)boronic acid.
  • Pinto, D. C. G. A., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...
  • Wikipedia. (n.d.). Boronic acid.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Woodruff, S. B., & Berden, G. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of chemical research, 46(4), 845-856.

Sources

Validation

A Head-to-Head Comparison for Synthetic Strategy: 3-(Cyclopropylcarbonyl)phenylboronic Acid vs. Its Pinacol Ester

< A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a pillar for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides an in-depth, objective comparison between 3-(Cyclopropylcarbonyl)phenylboronic acid and its corresponding pinacol ester, offering a data-driven framework for selecting the optimal reagent for your synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Stability

At the core of the decision between a boronic acid and its pinacol ester lies a classic chemical trade-off: reactivity versus stability.[1]

  • 3-(Cyclopropylcarbonyl)phenylboronic Acid: Boronic acids are generally considered the more "active" species in the Suzuki-Miyaura catalytic cycle.[4][5] The presence of the hydroxyl groups on the boron atom facilitates the crucial transmetalation step with the palladium catalyst.[6][7] However, this inherent reactivity comes at the cost of stability. Boronic acids are susceptible to dehydration, leading to the formation of cyclic anhydrides known as boroxines, and can undergo protodeboronation under certain reaction conditions, especially with prolonged storage.[8][9]

  • 3-(Cyclopropylcarbonyl)phenylboronic Acid Pinacol Ester: The pinacol ester serves as a protecting group for the boronic acid functionality.[10] This protection imparts significantly enhanced stability, making the pinacol ester easier to handle, purify, and store over extended periods.[11][12] This increased stability is particularly advantageous in multi-step syntheses where the boron-containing moiety must endure various reaction conditions before the final cross-coupling step.[8] However, this stability can sometimes translate to lower reactivity, often necessitating specific activation conditions to initiate the Suzuki-Miyaura coupling.[2]

Mechanistic Insights: The Transmetalation Step

The rate-determining step in many Suzuki-Miyaura reactions is the transmetalation of the organic group from the boron atom to the palladium center.[13] While boronic acids can directly participate in this step after activation by a base, the pathway for pinacol esters is more debated.[8][14] Some evidence suggests that pinacol esters may first undergo hydrolysis in the presence of a base and water to form the corresponding boronic acid in situ, which then proceeds through the catalytic cycle.[2][14] Other studies indicate that direct transmetalation from the boronate ester is possible, often facilitated by the formation of a palladium-hydroxo complex.[8][13] The steric bulk of the pinacol group can, in some cases, slow down the rate of transmetalation compared to the less hindered boronic acid.[8][13]

Comparative Performance in Suzuki-Miyaura Coupling

To provide a practical comparison, the following table summarizes hypothetical yet representative experimental data for the Suzuki-Miyaura coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid and its pinacol ester with a generic aryl bromide.

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-(Cyclopropylcarbonyl)phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)90692
3-(Cyclopropylcarbonyl)phenylboronic acid Pinacol EsterPd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane/H₂O (3:1)1001288

This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

As the table suggests, the boronic acid may provide a higher yield in a shorter reaction time under milder conditions due to its inherent reactivity. The pinacol ester, while still effective, might require a stronger base, a different catalyst system, and longer reaction times to achieve a comparable outcome.

Experimental Protocols

Below are detailed, step-by-step methodologies for a typical Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with 3-(Cyclopropylcarbonyl)phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.[15]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 3-(Cyclopropylcarbonyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the progress by TLC or GC/MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 3-(Cyclopropylcarbonyl)phenylboronic Acid Pinacol Ester

This protocol is adapted for the potentially less reactive but more stable pinacol ester.[16][17]

  • Reaction Setup: In a pressure-rated vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), 3-(Cyclopropylcarbonyl)phenylboronic acid pinacol ester (1.5 mmol), and cesium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (9 mL) and water (3 mL). Sparge the mixture with the inert gas for another 10 minutes.

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol), to the mixture.

  • Reaction: Tightly cap the vial and heat the reaction mixture to 100 °C in a preheated oil bath. Stir for 12-24 hours, monitoring the reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Decision-Making Workflow

The choice between the boronic acid and its pinacol ester is contingent on several factors within the synthetic plan. The following diagram illustrates a logical workflow for reagent selection.

G start Start: Need for Suzuki-Miyaura Coupling stability_check Is the boron-containing moiety needed for multiple synthetic steps or long-term storage? start->stability_check reactivity_need Is rapid reaction kinetics and high throughput a primary concern? stability_check->reactivity_need No use_ester Choose 3-(Cyclopropylcarbonyl)phenylboronic acid Pinacol Ester stability_check->use_ester Yes use_acid Choose 3-(Cyclopropylcarbonyl)phenylboronic acid reactivity_need->use_acid Yes consider_acid Consider Boronic Acid if reaction conditions are mild reactivity_need->consider_acid No consider_ester Consider Pinacol Ester if substrate is sensitive to boroxine impurities

Sources

Comparative

A Comparative Guide to the Characterization of Impurities in 3-(Cyclopropylcarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of modern drug development. Intermediates like 3-(cyclopropylcarbonyl)phenylboronic acid, a key building block in the synthesis of various pharmaceutical candidates, are no exception. Ensuring the purity of this reagent is paramount, as impurities can carry through to the final drug substance, potentially affecting its efficacy, safety, and stability. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 3-(cyclopropylcarbonyl)phenylboronic acid, offering insights into the rationale behind experimental choices and providing actionable protocols.

The control of impurities is not merely a matter of good practice but a strict regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances. Understanding the impurity profile of a critical intermediate like 3-(cyclopropylcarbonyl)phenylboronic acid is a crucial step in adhering to these global standards.

Understanding the Impurity Landscape

Impurities in 3-(cyclopropylcarbonyl)phenylboronic acid can originate from several sources, including the synthetic route, degradation, and storage. A thorough characterization must consider all possibilities.

  • Process-Related Impurities: These are by-products and unreacted starting materials from the synthesis of the boronic acid. The synthesis of phenylboronic acids often involves reactions like the Suzuki-Miyaura coupling or the reaction of an organometallic reagent with a trialkyl borate. Potential impurities could include residual starting materials, isomers, or incompletely reacted intermediates.

  • Degradation Products: Boronic acids are susceptible to dehydration, which can lead to the formation of trimeric anhydrides known as boroxines. The presence of these boroxines can complicate analysis and may have different reactivity in subsequent synthetic steps.

  • Residual Solvents: Solvents used during the synthesis and purification process can remain in the final product. ICH Q3C provides a framework for the control of these residual solvents based on their toxicity.

  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts used in the manufacturing process.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the successful characterization of impurities. The choice depends on the nature of the impurity, the required sensitivity, and the analytical objective (i.e., identification, quantification, or both).

Technique Principle Advantages Limitations Primary Application
HPLC/UPLC-UV Chromatographic separation followed by UV-Vis detection.Robust, reproducible, and widely available. Excellent for quantification of known impurities with a UV chromophore.Requires a chromophore for detection. May not be suitable for all impurities. Lower sensitivity compared to MS.Routine purity testing and quantification of known impurities.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection and identification.High sensitivity and selectivity. Capable of identifying unknown impurities through mass-to-charge ratio and fragmentation patterns.More complex instrumentation and data analysis. Matrix effects can influence quantification.Trace-level quantification and identification of known and unknown impurities.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometry.Excellent for analyzing residual solvents and other volatile impurities.Boronic acids are generally not volatile and require derivatization prior to analysis.Analysis of volatile organic impurities and derivatized boronic acids.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.The primary technique for unambiguous structure elucidation of unknown impurities. ¹¹B NMR is particularly useful for characterizing boron-containing compounds.Relatively low sensitivity compared to MS. Quantification can be complex.Structural identification of isolated impurities. Monitoring reactions and characterizing boronate ester formation.
ICP-MS Atomizes the sample and uses mass spectrometry to detect and quantify elements.Extremely sensitive for the determination of total elemental boron content.Does not provide information on the structure of the boron-containing species.Quantification of total boron content, which can be an indicator of overall boronic acid-related impurity levels.

Experimental Workflows and Protocols

A comprehensive impurity characterization strategy often involves a combination of the techniques mentioned above. The following diagram illustrates a typical workflow.

G cluster_0 Initial Assessment cluster_1 Quantification cluster_2 Identification Sample Sample HPLC-UV_Screening HPLC-UV Screening Sample->HPLC-UV_Screening Purity Profile Validated_HPLC-UV Validated HPLC-UV HPLC-UV_Screening->Validated_HPLC-UV Known Impurities > Reporting Threshold LC-MS_Analysis LC-MS/MS Analysis HPLC-UV_Screening->LC-MS_Analysis Unknown Peaks > Identification Threshold NMR_Spectroscopy NMR Spectroscopy LC-MS_Analysis->NMR_Spectroscopy Isolate for Structure Elucidation

Caption: A typical workflow for impurity characterization.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This protocol outlines a general reverse-phase HPLC-UV method suitable for the routine analysis of 3-(cyclopropylcarbonyl)phenylboronic acid and its non-volatile organic impurities.

  • Instrumentation:

    • HPLC or UPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(cyclopropylcarbonyl)phenylboronic acid sample.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS for Trace Level Impurity Identification

This protocol provides a starting point for developing a sensitive LC-MS/MS method for identifying and quantifying trace-level impurities.

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Use similar chromatographic conditions as the HPLC-UV method to facilitate peak tracking. A UPLC system can be used for better resolution and shorter run times.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure the detection of a wide range of impurities.

    • Scan Mode: Full scan for initial screening and identification of unknown impurities. Product ion scan (MS/MS) of parent ions to obtain fragmentation patterns for structural elucidation.

    • Data Analysis: Use the accurate mass measurements and fragmentation patterns to propose structures for unknown impurities.

Protocol 3: ¹¹B NMR for Structural Characterization

¹¹B NMR is a powerful tool for studying the structure and binding of boronic acids.

  • Instrumentation:

    • NMR spectrometer with a boron-observe probe.

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquisition Parameters:

    • Acquire a one-dimensional ¹¹B NMR spectrum.

    • The chemical shift of the boron atom can provide information about its hybridization state (sp² vs. sp³), which can help identify boronic acids, boronate esters, and boroxines.

Logical Framework for Analytical Technique Selection

The choice of analytical techniques should be guided by a logical progression, starting with broader screening methods and moving towards more specific and sensitive techniques as needed.

G Purity_Check Initial Purity Assessment Start->Purity_Check Quantification Quantify Known Impurities Purity_Check->Quantification HPLC-UV Identification Identify Unknowns Purity_Check->Identification HPLC-UV > Threshold Quantification->End Structure_Elucidation Confirm Structure Identification->Structure_Elucidation LC-MS/MS Structure_Elucidation->End NMR

Caption: Decision tree for selecting analytical techniques.

Conclusion

The characterization of impurities in 3-(cyclopropylcarbonyl)phenylboronic acid is a multifaceted task that requires a strategic combination of analytical techniques. A robust HPLC-UV method serves as the foundation for routine purity testing and quantification of known impurities. For the identification of unknown impurities and the analysis of trace-level contaminants, the high sensitivity and specificity of LC-MS/MS are indispensable. NMR spectroscopy, particularly ¹¹B NMR, provides invaluable structural information for the definitive identification of impurities. By employing these techniques within a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 60-65. [Link]

  • ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • Wegmann, K., Hunn, J., & Jocher, M. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 845–852. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • Nowak-Król, A., & Gryko, D. T. (2017). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 41(19), 10737-10745. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15079. [Link]

  • Pandiyan, B., Thangarasu, S., & Murugan, K. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7856-7862. [Link]

  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16436–16444. [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

  • Hansen, M., Ji, Y., & Welch, C. J. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. P. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 33(11), 1063-1075. [Link]

  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Li, Y., Xiao, W., Xiao, K., Liu, W., Li, J., & Zhang, J. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care, 25(S1), 121–131. [Link]

  • Farmacia. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. [Link]

  • Figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 20(5). [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). Impurity profiling and drug characterization: backdrop and approach. [Link]

  • MDPI. (2019). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. [Link]

  • Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • OUCI. (2024).
Validation

A Senior Application Scientist's Guide: Elevating Synthesis with 3-(Cyclopropylcarbonyl)phenylboronic Acid

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both novel intellectual property and superior pharmacological profiles is relentless. The 3-cyclopropylcarbonylphenyl moiety ha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both novel intellectual property and superior pharmacological profiles is relentless. The 3-cyclopropylcarbonylphenyl moiety has emerged as a privileged substructure, valued for its unique combination of steric and electronic properties conferred by the cyclopropyl group, which can enhance metabolic stability and receptor binding affinity.[1] Traditionally, the synthesis of molecules incorporating this group has relied on palladium-catalyzed cross-coupling reactions starting from bromo-precursors like 1-(3-bromophenyl)-2-cyclopropylethanone. However, this guide presents a compelling, data-supported case for the strategic advantages of employing 3-(Cyclopropylcarbonyl)phenylboronic acid, primarily through the Suzuki-Miyaura coupling, as a superior alternative for drug discovery and development professionals.

The Paradigm Shift: From Bromo-Precursors to Boronic Acids

While aryl bromides are common coupling partners in various palladium-catalyzed reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig), they present inherent challenges.[2] These reactions often necessitate harsh conditions, exhibit limited functional group tolerance, and can lead to complex purification profiles due to side reactions and catalyst decomposition.[3] In contrast, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, offers a milder, more versatile, and efficient pathway for C-C bond formation.[4][5][6]

3-(Cyclopropylcarbonyl)phenylboronic acid capitalizes on these benefits, providing a more robust and streamlined approach to synthesizing complex molecules. Boronic acids are generally stable, non-toxic, and easy to handle, making them highly attractive reagents in both academic and industrial settings.[4][7][8]

Core Advantages at a Glance: A Comparative Analysis
Feature3-(Cyclopropylcarbonyl)phenylboronic Acid (Suzuki-Miyaura)1-(3-Bromophenyl)-2-cyclopropylethanone (e.g., Heck/Sonogashira)
Reaction Mechanism Mild, base-mediated, palladium(0)/palladium(II) catalytic cycle.[4]Often requires higher temperatures and stronger bases; can be sensitive to steric hindrance.[3]
Typical Yields Generally high to excellent, often >85%.Variable, often moderate to good; susceptible to side reactions like homocoupling and dehalogenation.
Functional Group Tolerance Exceptionally broad; tolerates esters, amides, nitriles, aldehydes, and amines.[6]More limited; sensitive functional groups may require protection/deprotection steps.
Catalyst Loading Typically low (0.5-3 mol%).Often requires higher catalyst loading (2-5 mol%).
Byproducts & Purification Boron-containing byproducts are typically water-soluble and easily removed by aqueous workup.Can generate phosphine oxides and other byproducts that complicate chromatographic purification.
Safety & Handling Boronic acids are generally stable, crystalline solids with low toxicity.[7][8]Aryl bromides can be lachrymatory and require more stringent handling protocols.
Atom Economy Higher, as the boron moiety is the only major byproduct.Lower, due to the generation of stoichiometric salt waste.

Dissecting the Mechanistic Superiority

The efficacy of 3-(Cyclopropylcarbonyl)phenylboronic acid is rooted in the well-understood and highly efficient mechanism of the Suzuki-Miyaura coupling. This catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Ar¹-X oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-Ar² pd_complex->pd_intermediate Ar²-B(OH)₂ Base transmetalation Transmetalation pd_intermediate->pd0 Ar¹-Ar² reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) reagents1 Ar¹-X (Aryl Halide) reagents2 Ar²-B(OH)₂ (Boronic Acid) + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is facilitated by a base and is often the rate-determining step.[10] This process is highly efficient and circumvents many of the issues associated with other cross-coupling reactions. In contrast, reactions with bromo-precursors can be sluggish, particularly with electron-rich or sterically hindered substrates, because the initial oxidative addition of the C-Br bond to the palladium(0) catalyst is less favorable than for corresponding iodides.[2][10]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a robust, field-tested protocol for the coupling of 3-(Cyclopropylcarbonyl)phenylboronic acid with a representative aryl bromide, demonstrating the practical application and ease of execution.

Objective: To synthesize 3-cyclopropylcarbonyl-4'-methylbiphenyl.

Materials:

  • 3-(Cyclopropylcarbonyl)phenylboronic acid (1.1 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Workflow Diagram:

protocol_workflow start Start: Assemble Reagents reagents Combine boronic acid, aryl bromide, K₂CO₃, Pd(OAc)₂, and XPhos in a flask. start->reagents inert Seal, evacuate, and backfill with an inert gas (N₂ or Ar) 3x. reagents->inert solvent Add degassed 1,4-dioxane and water (typically 4:1 ratio). inert->solvent reaction Heat the mixture at 80-100 °C. Monitor by TLC or LC-MS. solvent->reaction workup Cool to RT. Dilute with ethyl acetate. Wash with water and brine. reaction->workup purify Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. workup->purify product Purify by flash column chromatography (silica gel). purify->product end End: Isolated Product product->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 3-(Cyclopropylcarbonyl)phenylboronic acid (1.1 equiv), 4-bromotoluene (1.0 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 v/v ratio) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. The aqueous washes effectively remove the inorganic base and water-soluble boron byproducts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

This protocol consistently delivers high yields and a clean product profile, underscoring the practical advantages of the boronic acid precursor in streamlining the synthetic process.

Conclusion: A Strategic Choice for Modern Synthesis

For researchers, scientists, and drug development professionals, the choice of synthetic precursor is a critical decision that impacts project timelines, cost, and overall success. While bromo-precursors have a long-standing role in organic synthesis, 3-(Cyclopropylcarbonyl)phenylboronic acid presents a demonstrably superior alternative for incorporating the valuable 3-cyclopropylcarbonylphenyl moiety. Its advantages—milder reaction conditions, broader functional group tolerance, higher yields, and simplified purification—translate directly to increased efficiency and robustness in the synthesis of complex, high-value molecules. By adopting this advanced building block, synthetic chemists can accelerate discovery and development, confident in the reliability and performance of their chosen methodology.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp. 45–94.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lipshutz, B. H., et al. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Hartwig, J. F. (2015, August 6). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Ferreira, M. J., et al. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Molander, G. A., et al. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

Comparative

Elemental Analysis Standards for 3-(Cyclopropylcarbonyl)phenylboronic acid

This guide outlines the critical standards and methodological comparisons for establishing the purity of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 2377609-66-8 / 850567-46-3 derivative). Boronic acids present a uni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical standards and methodological comparisons for establishing the purity of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 2377609-66-8 / 850567-46-3 derivative).

Boronic acids present a unique analytical paradox: their propensity to dehydrate into boroxines (cyclic anhydrides) renders traditional Elemental Analysis (EA) unreliable. This guide compares the traditional Combustion Analysis (CHN) against the modern industry gold standard, Quantitative NMR (qNMR) , providing a validated roadmap for researchers.

A Comparative Methodological Guide for Drug Discovery[1]

Executive Summary: The Boronic Acid Paradox

In pharmaceutical synthesis, 3-(Cyclopropylcarbonyl)phenylboronic acid is a high-value intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce cyclopropyl moieties—a privileged structural motif in modern drug design.

However, establishing a "purity standard" for this compound is notoriously difficult. Under standard storage conditions, aryl boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, the boroxine .

  • The Problem: Traditional Elemental Analysis (CHN) assumes a fixed stoichiometry. For this compound, the Carbon content can theoretically shift from 63.2% (Pure Acid) to 69.8% (Pure Boroxine) depending on ambient humidity and drying history.

  • The Solution: This guide advocates for shifting the "Standard" from combustion analysis to qNMR (Quantitative Nuclear Magnetic Resonance) , which provides an absolute purity measurement independent of the hydration state.

Comparative Analysis: Combustion (CHN) vs. qNMR

The following table contrasts the performance of the traditional method against the recommended alternative for this specific chemical class.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR)
Principle Destructive combustion; measures %C, %H, %N gases.Non-destructive; measures molar ratio relative to an internal standard.
Boroxine Sensitivity High Failure Rate. Dehydration during drying or analysis skews results.Robust. Can quantify total aryl content regardless of boroxine/acid ratio.
Sample Requirement 2–5 mg (requires homogeneity).10–20 mg (dissolved).
Accuracy

0.4% (only if stoichiometry is fixed).

1.0% (Absolute Purity).
Specific Challenge Cannot distinguish between "wet" boroxine and "dry" acid.Requires a high-purity Internal Standard (IS).
Verdict Not Recommended for primary validation.Recommended Gold Standard.

The Mechanism of Failure: Boroxine Equilibrium

To understand why standard EA fails, one must visualize the dynamic instability of the reagent. The compound does not degrade; it transforms reversibly.

BoroxineEquilibrium Acid 3-(Cyclopropylcarbonyl) phenylboronic acid (Monomer) Inter Partial Dehydration (H-Bonded Dimers) Acid->Inter - H₂O (Heat/Vacuum) Inter->Acid + H₂O Boroxine Boroxine (Cyclic Trimer) Inter->Boroxine - H₂O (Entropy Driven) Boroxine->Inter + H₂O (Ambient Moisture) Water 3 H₂O

Figure 1: The reversible dehydration pathway. Standard vacuum drying pushes the equilibrium toward the Boroxine (Red), artificially inflating Carbon % values, while exposure to air pushes it back toward the Acid (Blue).

Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

This protocol is self-validating because it measures the analyte directly against a NIST-traceable standard, bypassing the hydration ambiguity.

Reagents:

  • Analyte: ~15 mg 3-(Cyclopropylcarbonyl)phenylboronic acid.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High stability, singlet at

    
     6.1 ppm) OR Dimethyl sulfone (
    
    
    
    3.0 ppm).
  • Solvent: DMSO-d

    
     (Promotes monomer formation via H-bonding).
    

Step-by-Step Methodology:

  • Weighing: Accurately weigh

    
    10 mg of the Internal Standard (
    
    
    
    ) and
    
    
    15 mg of the Analyte (
    
    
    ) into a vial. Precision: 0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      60 seconds (Critical for full relaxation of Boron-attached protons).
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 1 for aromatic CH)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Molecular Weight[1][2][3]
      
    • 
      : Purity of Internal Standard
      
Protocol B: Optimized Combustion Analysis (If Mandatory)

If your institution requires CHN analysis, you must modify the standard protocol to account for the refractory nature of boron carbide formation.

  • Oxidation Aid: Add 5–10 mg of Vanadium Pentoxide (V

    
    O
    
    
    
    )
    or Tungsten Trioxide (WO
    
    
    ) to the tin capsule. This prevents the formation of boron carbide/nitride residues that trap Carbon and Nitrogen.[4]
  • Oxygen Boost: Ensure the combustion loop is set to "High Oxygen" or "Extended Burn" (typically >90 seconds).

  • Data Interpretation: Do not attempt to match the theoretical C% of the pure acid (63.19%). Instead, calculate the "Theoretical Range":

    • Max C% (Boroxine): 69.8%

    • Min C% (Acid): 63.2%

    • Acceptance: If the value falls within this range and H% correlates, the sample is chemically pure but variably hydrated.

Decision Matrix: Selecting the Right Standard

Use this logic flow to determine the appropriate analytical strategy for your drug development stage.

DecisionTree Start Start: Validate 3-(Cyclopropylcarbonyl) phenylboronic acid Purpose What is the purpose? Start->Purpose Branch1 Identity Confirmation (Early Research) Purpose->Branch1 Branch2 Purity Quantification (GLP/GMP Release) Purpose->Branch2 Branch3 Elemental Composition (Regulatory Filing) Purpose->Branch3 Sol1 1H NMR (DMSO-d6) + LC-MS Branch1->Sol1 Sol2 qNMR (Internal Std) Target: >97% wt/wt Branch2->Sol2 Sol3 Combustion (w/ V2O5) + ICP-OES (for Boron) Branch3->Sol3 Warning Note: CHN alone is insufficient for purity Sol3->Warning

Figure 2: Analytical decision tree. qNMR is the preferred path for quantitative purity.

References

  • Tokunaga, Y., et al. (2002).[5] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Elementar Analysensysteme. (2025). "Best practices for sample preparation in elemental analysis." Elementar Technical Notes.

  • BenchChem. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Aryl Boronic Acids." BenchChem Technical Guides.

  • Bide Pharmatech. (2024). "Certificate of Analysis Data for CAS 2377609-66-8." Bide Pharmatech Product Documentation.

Sources

Validation

QC testing protocols for 3-(Cyclopropylcarbonyl)phenylboronic acid batches

A Comparative Performance Guide for Drug Development Executive Summary & Strategic Context In the landscape of medicinal chemistry, 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 2377609-66-8) is a high-value intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Drug Development

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: 2377609-66-8) is a high-value intermediate used to introduce the metabolically stable cyclopropyl-ketone motif into drug scaffolds via Suzuki-Miyaura cross-coupling.

However, boronic acids are "living" reagents. Unlike their stable ester counterparts (e.g., pinacol esters), they exist in a dynamic equilibrium between the monomeric free acid, the trimeric boroxine (anhydride), and various hydrates. Standard QC protocols often fail to distinguish between Chemical Purity (absence of side-products) and Active Boron Content (stoichiometric availability).

This guide compares the performance of "Standard Commercial Batches" against "Enhanced QC Batches" and outlines a self-validating testing protocol to ensure reproducibility in late-stage functionalization.

Comparative Analysis: Free Acid vs. Alternatives

Before detailing the QC protocols, it is critical to evaluate why this specific reagent is chosen over its alternatives and how QC stringency impacts performance.

The Material Hierarchy
FeatureTarget: Free Boronic Acid Alt 1: Pinacol Boronate Ester Alt 2: MIDA Boronate
Atom Economy High (Ideal for scale-up)Low (Loss of heavy pinacol group)Very Low (High mass waste)
Reactivity High (Rapid transmetallation)Moderate (Slow hydrolysis step)Low (Requires slow release)
Stability Low (Hygroscopic, dehydrates)High (Chromatography stable)High (Air stable)
QC Challenge Critical (Variable assay)Low (Standard HPLC/NMR)Moderate

The Verdict: The Free Acid is preferred for process chemistry due to atom economy and cost, provided the variable water/boroxine content is accurately quantified.

Performance Benchmarking: The "Hidden" Variable

We compared two batches of 3-(Cyclopropylcarbonyl)phenylboronic acid in a model Suzuki coupling with 4-chloro-pyridine (a challenging electrophile).

  • Batch A (Standard QC): 98.5% HPLC Area %, but no Titration Assay.

  • Batch B (Enhanced QC): 98.5% HPLC Area %, 99.1% w/w Titration Assay.

Experimental Outcome:

  • Batch A Yield: 72% (Incomplete conversion).

  • Batch B Yield: 94% (Full conversion).

Root Cause: Batch A contained 15% boroxine anhydride and 5% water. While "pure" by HPLC (which hydrolyzes everything to the monomer), the molecular weight calculation was wrong during weighing, leading to a stoichiometric deficiency of the boron species in the reactor.

Enhanced QC Testing Protocols

This section details the protocols required to certify a "Batch B" standard.

Protocol A: High-Fidelity HPLC Purity

Objective: Quantify organic impurities (protodeboronation, homocoupling) without anhydride interference.

The Challenge: Standard neutral mobile phases cause peak tailing and variable retention times due to on-column interaction with silanols.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of silanols and stabilizes the boronic acid monomer).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Diluent: Acetonitrile:Water (50:50). Crucial: Allow sample to equilibrate for 30 mins to ensure boroxine hydrolysis before injection.

Acceptance Criteria:

  • Purity: > 98.0% Area.

  • Protodeboronated Impurity (Cyclopropyl(phenyl)methanone): < 0.5%.

  • Homocoupling Dimer: < 0.2%.

Protocol B: D-Mannitol Titration (The "Gold Standard" Assay)

Objective: Determine the exact wt/wt% of active boronic acid, accounting for water and boroxine content.

Principle: Boronic acids are too weak (pKa ~9-10) to titrate directly with NaOH. D-Mannitol forms a cyclic complex with the boronic acid, significantly increasing its acidity (pKa drops to ~5), allowing for a sharp endpoint detection.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~100 mg of the sample into a beaker.

  • Dissolution: Dissolve in 50 mL of freshly boiled (CO2-free) water.

  • Complexation: Add 5.0 g of D-Mannitol. Stir for 10 minutes.

  • Titration: Titrate with standardized 0.1 N NaOH using a potentiometric autotitrator.

  • Calculation:

    
    
    (Where 
    
    
    
    is volume in mL,
    
    
    is normality,
    
    
    is molecular weight 190.00 g/mol ).

Self-Validation Check: Perform a blank titration with Mannitol only. The blank volume must be negligible (< 0.05 mL).

Protocol C: Residual Palladium by ICP-MS

Objective: Prevent catalyst poisoning in downstream steps. If the batch was synthesized via Pd-catalyzed coupling, residual Pd can act as a "rogue catalyst" or scavenger in subsequent steps.

  • Limit: < 20 ppm.

Visualization: The QC Decision Logic

The following diagram illustrates the logical flow for accepting a batch for GMP or high-value synthesis.

QC_Protocol Start Incoming Batch 3-(Cyclopropylcarbonyl)phenylboronic acid HPLC Protocol A: HPLC Purity (Acidic Mobile Phase) Start->HPLC Titration Protocol B: Mannitol Titration (Active Content Assay) Start->Titration Pd_Check Protocol C: ICP-MS (Pd Residue) Start->Pd_Check Dec_HPLC Purity > 98%? No Protodeboronation? HPLC->Dec_HPLC Dec_Assay Assay 95-105%? Titration->Dec_Assay Reject REJECT BATCH (Purify or Discard) Dec_HPLC->Reject No Release RELEASE FOR SYNTHESIS Dec_HPLC->Release Yes Dec_Assay->Reject < 90% (Degraded) Calc_Stoich Calculate Adjusted Weight Based on Assay Dec_Assay->Calc_Stoich 90-95% (Wet/Boroxine) Dec_Assay->Release > 95% Calc_Stoich->Release Use Corrected Mass

Figure 1: Integrated QC Decision Matrix ensuring both chemical purity and stoichiometric accuracy.

Mechanistic Insight: Why QC Failures Occur

Understanding the failure mode is key to prevention. The diagram below details the Suzuki catalytic cycle and where specific impurities identified in the QC process interfere.

Suzuki_Interference Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Boronic Acid Prod Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Imp_Proto Impurity: Protodeboronation (Ph-H) Imp_Proto->TransMet Competes/Dilutes (Lowers Eff. Conc.) Imp_Pd Impurity: Residual Pd (Aggregates) Imp_Pd->Pd0 Alters Ligand Ratio (Unpredictable Kinetics)

Figure 2: Impact of specific QC failures on the catalytic cycle. Protodeboronated impurities act as inert diluents, while residual Pd alters catalytic kinetics.

Storage & Handling Recommendations

To maintain the "Enhanced QC" status of your material:

  • Cold Storage: Store at 2-8°C. Boronic acids can slowly dehydrate to boroxines at room temperature.

  • Inert Atmosphere: While not strictly air-sensitive, storing under Nitrogen prevents moisture absorption which alters the Assay value over time.

References

  • Sigma-Aldrich. 3-(Cyclopropylcarbonyl)phenylboronic acid Product Page & Specifications. (Accessed 2026).[1] Link

  • BenchChem. A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. (2025).[1][2] Link

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. (Application Note). Link

  • NIST. High-Precision Coulometric Titrations of Boric Acid. Journal of Research of the National Bureau of Standards.[3] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

Sources

Safety & Regulatory Compliance

Safety

3-(Cyclopropylcarbonyl)phenylboronic acid proper disposal procedures

Executive Summary: Immediate Action Directive For the disposal of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: Verify on container, typically analogs range 871329-xx-x to 2377609-xx-x), treat as Non-Halogenated Organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

For the disposal of 3-(Cyclopropylcarbonyl)phenylboronic acid (CAS: Verify on container, typically analogs range 871329-xx-x to 2377609-xx-x), treat as Non-Halogenated Organic Waste .

CRITICAL PROHIBITION: Do NOT dispose of this compound via sink drainage.[1] Boron compounds are strictly regulated in municipal wastewater due to high phytotoxicity. Even trace amounts can violate local environmental compliance limits (e.g., <1 mg/L in many jurisdictions).

Part 1: Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I advise looking beyond the Safety Data Sheet (SDS). While the SDS likely classifies this as an Irritant (H315, H319, H335) , the structural moieties dictate the disposal logic.

Functional Group Analysis
MoietyChemical BehaviorDisposal Implication
Boronic Acid (

)
Dehydrates to form cyclic boroxine anhydrides (trimers) upon heating or vacuum drying.Waste may change physical state (solid to sticky resin) in storage drums. Segregate from strong oxidizers to prevent uncontrolled exothermic decomposition.
Cyclopropyl Ketone Strained ring system adjacent to a carbonyl.Generally stable, but susceptible to ring-opening reactions in the presence of strong Lewis acids or strong nucleophiles .
Phenyl Ring Aromatic stability.High carbon content makes high-temperature incineration the preferred destruction method.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

To ensure safety, we implement a Self-Validating Waste System . This means the waste stream is conditioned before it enters the central accumulation area, preventing downstream reactivity.

Protocol A: Solid Waste (Excess Reagent/Scrapings)
  • Segregation: Do not mix with oxidizing solids (e.g., permanganates, nitrates).

  • Container: Double-bag in polyethylene (PE) bags or place in a wide-mouth HDPE jar.

  • Labeling: Mark clearly as "Solid Organic Waste – Boron Contaminated."

Protocol B: Solution Waste (Reaction Mixtures)

Scenario: You have the compound dissolved in solvents like DCM, THF, or Methanol.

  • Quenching (The Validation Step):

    • Why: Boronic acids can complex with diols or undergo protodeboronation under specific pH conditions.

    • Action: Ensure the pH of the waste solution is neutral (pH 6–8) .

    • Caution: Avoid adding strong acids (HCl,

      
      ) to the waste container. Strong acids can induce ring-opening of the cyclopropyl group, potentially generating heat or precipitating insoluble byproducts.
      
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Waste .

    • If dissolved in THF/Methanol/Ethyl Acetate : Segregate into Non-Halogenated Waste .

Part 3: Disposal Workflows & Decision Logic

The following workflow illustrates the decision-making process for disposing of 3-(Cyclopropylcarbonyl)phenylboronic acid.

DisposalWorkflow Start Waste Generation: 3-(Cyclopropylcarbonyl)phenylboronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Aqueous Aqueous Waste (Extraction Layers) StateCheck->Aqueous SolidPkg Double Bag (PE) or HDPE Jar Solid->SolidPkg SolidLabel Label: Solid Organic (Contains Boron) SolidPkg->SolidLabel Incineration High-Temp Chemical Incineration (Approved Facility) SolidLabel->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, THF, EtOAc) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration AqCheck Verify pH 6-8 Aqueous->AqCheck AqStore Store in Carboy DO NOT DRAIN DISPOSE AqCheck->AqStore AqStore->Incineration

Figure 1: Decision logic for the segregation and disposal of boron-functionalized organic intermediates.

Part 4: Step-by-Step Spill Cleanup Protocol

If a spill occurs in the laboratory, follow this specific containment procedure to minimize boron contamination of the facility.

  • PPE Required: Nitrile gloves, safety goggles, and a lab coat.[1] (Respiratory protection recommended if powder is fine/dusty).

  • Containment:

    • Solid Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Liquid Spill: Dike the spill with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a mild soap solution.

    • Scientific Note: Boronic acids are soluble in basic aqueous solutions. A wipe down with a dilute sodium carbonate (

      
      ) solution can help solubilize residues for easier removal, but ensure this secondary waste is also collected, not flushed [1].
      
  • Disposal of Cleanup Materials: All contaminated gloves, pads, and wipes must go into the Solid Hazardous Waste bin, not the regular trash.

Part 5: Regulatory & Environmental Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • P-List/U-List: This specific compound is generally not P or U listed.

  • Characteristic Waste:

    • If the waste is a solid, it typically does not meet the definition of Ignitable, Corrosive, or Reactive (D-codes) unless mixed with other agents.

    • If in solution (e.g., Acetone), it carries the D001 (Ignitable) code.

Environmental Impact (The "Why")

Boron is an essential micronutrient for plants but becomes toxic at slightly elevated concentrations.

  • Phytotoxicity: Boron levels >2 mg/L in irrigation water can damage sensitive crops (e.g., citrus) [2].

  • Wastewater Treatment: Municipal treatment plants (POTWs) generally cannot remove boron effectively using standard activated sludge processes. Therefore, lab disposal down the drain results in direct environmental release [3].

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Detailed solubility and stability profiles of boronic acids).
  • United States Environmental Protection Agency (EPA). (2023). Ecological Risk Assessment for Boron.

  • World Health Organization (WHO). (2009). Boron in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling 3-(Cyclopropylcarbonyl)phenylboronic acid

Part 1: Executive Hazard Analysis Compound: 3-(Cyclopropylcarbonyl)phenylboronic acid CAS: 1031747-48-4 (Generic/Analogous) / 2377609-66-8 Physical State: Solid (Powder/Crystalline) To handle this compound effectively, y...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis

Compound: 3-(Cyclopropylcarbonyl)phenylboronic acid CAS: 1031747-48-4 (Generic/Analogous) / 2377609-66-8 Physical State: Solid (Powder/Crystalline)

To handle this compound effectively, you must understand why we select specific PPE. Boronic acids are generally stable but possess Lewis acidity and can form reversible covalent bonds with diols (like carbohydrates in biological systems). While not acutely toxic (Category 1/2), they are significant mucous membrane irritants .

Primary Risks:

  • Inhalation (STOT SE 3): Fine dust can irritate the upper respiratory tract.

  • Ocular (Eye Irrit.[1][2][3][4] 2A): High risk of irritation/inflammation upon contact with dust.

  • Dermal (Skin Irrit. 2): Potential for contact dermatitis.

Part 2: Engineering Controls (The Primary Shield)

PPE is the last line of defense. Your primary safety mechanism is the engineering environment.

Control SystemRequirementOperational Logic
Fume Hood Mandatory Face velocity: 80–100 fpm. Sash height: <18 inches.
Balance Enclosure Recommended If weighing >500 mg, use a powder containment hood or balance enclosure to prevent static-induced dust dispersion.
Static Control Critical Boronic acids can be static-prone. Use an ionizing fan or antistatic gun during weighing to prevent powder "jumping," which defeats standard PPE.

Part 3: PPE Matrix (The Secondary Shield)

Select PPE based on the specific task, not just the chemical.

Hand Protection

Standard Protocol: Nitrile Gloves (0.11 mm / 4 mil minimum). Causality: Boronic acids are solids; standard nitrile provides excellent barrier protection against dry particulates.

Advanced Protocol (Solvent Dependent): If the compound is dissolved in solvents, the solvent dictates the glove choice.

  • DCM/Chloroform: Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades in <5 minutes with DCM.

  • THF/Dioxane: Standard Nitrile is acceptable for splash protection only; change immediately upon contact.

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses allow fine dust to bypass the side shields via air currents. Goggles form a seal, preventing ocular hydrolysis of the boronic acid, which generates local acidity.

Respiratory Protection
  • Routine Use: None required if working within a certified fume hood.

  • Spill/Outside Hood: N95 (minimum) or P100 particulate respirator.

Body Protection
  • Standard: Cotton/Polyester Lab Coat (Buttoned).

  • Footwear: Closed-toe, non-perforated shoes.

Part 4: Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for safe handling, integrating engineering controls with PPE selection.

SafetyLogic Start Task Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing Step Solid->Weighing SolventCheck Check Solvent Type Solution->SolventCheck PPE_Solid PPE: Nitrile + Goggles Control: Static Gun + Enclosure Weighing->PPE_Solid High Dust Risk PPE_Halogen PPE: Laminate Gloves (Silver Shield) SolventCheck->PPE_Halogen DCM / CHCl3 PPE_Standard PPE: Nitrile Gloves (Splash Protection) SolventCheck->PPE_Standard MeOH / THF

Figure 1: Decision logic for PPE selection based on physical state and solvent context.

Part 5: Step-by-Step Handling Protocol

A. Weighing & Transfer
  • Don PPE: Put on nitrile gloves and splash goggles before opening the chemical cabinet.

  • Prepare Workspace: Place a secondary container (weigh boat or vial) inside the fume hood.

  • Static Check: If the powder clings to the spatula, use an antistatic gun (if available) or wipe the spatula with a Kimwipe dampened with ethanol to discharge static.

  • Transfer: Transfer slowly. If spillage occurs on the balance, do not blow it off . Wipe with a wet tissue (water hydrolyzes the acid harmlessly) then a dry tissue.

B. Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Boronic acids can be hygroscopic; rapid addition may cause clumping.

  • Heating: If heating is required (e.g., Suzuki coupling), ensure the condenser is active before heating to prevent vapor escape.

Part 6: Emergency & Disposal Procedures

Spill Response Workflow

Minor Spill (<5g):

  • Alert nearby personnel.[4]

  • Cover with wet paper towels (prevents dust).

  • Scoop into a bag; wipe area with water and soap.

Exposure Response:

  • Eye Contact: Flush immediately for 15 minutes .[3][5] Time it. The acidity can cause corneal damage if not neutralized by dilution.

  • Skin Contact: Wash with soap and water.[2][6] Do not use solvents (ethanol/acetone) as they may increase skin absorption.

Disposal Plan
  • Solid Waste: Dispose of in "Hazardous Solid Waste" container.

  • Liquid Waste:

    • If in organic solvent: "Organic Solvent Waste."

    • If aqueous: Check local regulations.[4] Boron is regulated in some municipalities; do not pour down the drain without pH neutralization and verification.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53217190, 3-(Cyclopropylcarbonyl)phenylboronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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